molecular formula C7H6N2O5 B1371268 6-Methoxy-5-nitropicolinic acid CAS No. 475272-62-9

6-Methoxy-5-nitropicolinic acid

Cat. No.: B1371268
CAS No.: 475272-62-9
M. Wt: 198.13 g/mol
InChI Key: USBYKQLQDLTNGK-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitropicolinic acid is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)3-2-4(8-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBYKQLQDLTNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626511
Record name 6-Methoxy-5-nitropyridine-2-carboxylic acid
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475272-62-9
Record name 6-Methoxy-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-5-nitropyridine-2-carboxylic acid
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Foundational & Exploratory

6-Methoxy-5-nitropicolinic acid CAS number 475272-62-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-5-nitropicolinic acid (CAS: 475272-62-9): Synthesis, Characterization, and Applications

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative that serves as a valuable building block for researchers in medicinal chemistry and materials science. Its structure incorporates three key features: a picolinic acid moiety, a nitro group, and a methoxy group. The pyridine nitrogen and the adjacent carboxylic acid form a powerful bidentate chelating system, making it an attractive ligand in coordination chemistry.[1] The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic profile on the pyridine ring, offering multiple avenues for synthetic modification.[1]

Nitropyridines are established precursors for a wide range of biologically active molecules, including those with potential antitumor and antiviral properties.[2] Similarly, the picolinic acid scaffold is a privileged structure found in numerous pharmaceuticals.[3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and a validated synthesis protocol to its analytical characterization and potential applications.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential utility. A summary of its core properties is essential for experimental design.

PropertyValueSource
CAS Number 475272-62-9[5][6]
Molecular Formula C₇H₆N₂O₅[5]
Molecular Weight 198.13 g/mol [5]
IUPAC Name 6-methoxy-5-nitropyridine-2-carboxylic acid[5]
Synonyms 6-Methoxy-5-nitropyridine-2-carboxylic acid[5]
Classification Organic Building Block, Nitro Compound, Carboxylic Acid, Ether[7][8]

Synthesis and Purification: A Field-Proven Approach

While multiple synthetic routes could be envisioned, a robust and scalable approach involves the direct nitration of a commercially available precursor, 6-methoxypicolinic acid. This strategy leverages established nitration chemistry on electron-rich pyridine rings.

Proposed Synthesis Workflow

The following diagram illustrates the single-step nitration process to yield the target compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard nitration procedures for pyridine derivatives.[1][9] The causality behind each step is explained to ensure reproducibility and safety.

Materials:

  • 6-Methoxypicolinic acid (1.0 equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~5 volumes)

  • Concentrated Nitric Acid (HNO₃, 1.1 equivalents)

  • Crushed Ice

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Deionized Water

Procedure:

  • Vessel Preparation and Cooling: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (~5 volumes relative to the starting material). Cool the acid to 0-5 °C in an ice-salt bath. Rationale: This pre-cooling step is critical to safely manage the heat generated upon addition of the pyridine precursor and the subsequent exothermic nitration reaction.

  • Substrate Addition: Slowly add 6-methoxypicolinic acid (1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq.) to a small volume of concentrated sulfuric acid (~2 volumes). Cool this mixture before use.

  • Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the reaction vessel. Maintain the internal temperature below 10 °C throughout the addition. Rationale: Strict temperature control is paramount to prevent over-nitration and the formation of undesired byproducts.

  • Reaction Maturation: Once the addition is complete, allow the mixture to warm slowly to room temperature, then heat to 60-70 °C and maintain for 4-6 hours.[1]

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Rationale: Quenching on ice serves to dilute the acid and precipitate the product, which is typically less soluble in the cold aqueous acidic medium.

  • Precipitation and Isolation: Adjust the pH of the resulting slurry to 3-4 using a concentrated sodium hydroxide solution, keeping the temperature below 20 °C. The target compound will precipitate as a solid.[1]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids and inorganic salts.[1]

  • Drying: Dry the final product under vacuum to yield crude this compound.

Purification

The primary method for purifying the crude product is recrystallization.

  • Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Ethanol, methanol, or an ethanol/water mixture are common starting points for similar polar aromatic compounds.

  • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, treat with a small amount of activated carbon and hot-filter. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

For challenging separations from isomers or byproducts, column chromatography using silica gel with a gradient elution system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid) may be required.[10]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system of characterization.

Analytical Workflow

The following diagram outlines the logical flow for confirming the product's structure and purity.

Analytical_Workflow Crude Crude Product HPLC HPLC Analysis (Purity Check) Crude->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS >95% Pure NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) MS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Final Confirmed Pure Compound FTIR->Final

Caption: Workflow for analytical characterization and validation.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, and two singlets or doublets for the two aromatic protons on the pyridine ring. The carboxylic acid proton (-COOH) will likely appear as a broad singlet far downfield (>10 ppm), though its visibility can depend on the solvent used.[11][12]

  • ¹³C NMR: The carbon NMR will show seven distinct signals: one for the methoxy carbon, five for the aromatic carbons of the pyridine ring (with shifts influenced by the attached functional groups), and one for the carboxyl carbon (~165-175 ppm).[11][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 197.02. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 199.03.

  • FT-IR Spectroscopy: Key vibrational bands confirming the structure include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700-1730 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively), and C-O stretches for the ether linkage (~1250 cm⁻¹).

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities it unlocks.

  • Precursor to Amino Derivatives: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂, H₂, Pd/C). This resulting 5-amino-6-methoxypicolinic acid is a trifunctional building block, enabling the synthesis of complex heterocyclic systems, amides, ureas, and sulfonamides, which are common motifs in drug candidates.[9][10]

  • Ligand for Metal Complexes: The picolinic acid moiety is an excellent bidentate chelating ligand for various metal ions.[1] The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. Such complexes have applications in catalysis and materials science, and related 5-nitropicolinic acid complexes have shown potential anticancer and anti-inflammatory activity.[13]

  • Scaffold for Bioactive Molecules: Pyridine carboxylic acids are foundational to a vast number of drugs.[3][4] This specific scaffold can be used to design novel enzyme inhibitors, probes, or other pharmacologically active molecules by derivatizing the carboxylic acid or using the nitro group as a handle for further reactions.[14]

Safety, Handling, and Storage

While toxicological properties have not been fully investigated for this specific compound, adherence to standard laboratory safety practices is mandatory.[15]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15][16] Avoid creating dust.[15] Wash hands thoroughly after handling.

  • Stability: The compound is expected to be stable under normal laboratory conditions.[15][16]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could lead to vigorous reactions.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term integrity, storage at 2-8°C is recommended.[1]

Conclusion

This compound (CAS 475272-62-9) is a strategically designed chemical intermediate with significant potential for advanced research. Its trifunctional nature provides a versatile platform for synthetic chemists to build complex molecular architectures. By understanding its synthesis, characterization, and chemical reactivity as outlined in this guide, researchers in drug discovery and materials science can effectively leverage this compound to accelerate their development programs.

References

  • AccelaChem. (n.d.). 16718-42-6,4,5,6-Trimethoxy-1-indanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • The Royal Society of Chemistry. (2012). Supporting information - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-5-nitro-pyridine-2-carboxylic acid methyl ester. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Retrieved from [Link]

  • PMC - PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

Sources

physicochemical properties of 6-Methoxy-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxy-5-nitropicolinic acid

Abstract

This technical guide provides a comprehensive overview of the core (CAS RN: 475272-62-9), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The document details the compound's structural features, solubility profile, acidity (pKa), and spectroscopic characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key parameters, including solubility testing, pKa measurement via potentiometric titration, and thermal analysis. The guide is designed to serve as a foundational resource for scientists, enabling a deeper understanding of the molecule's behavior in experimental and formulation settings.

Chemical Identity and Core Properties

This compound is a solid organic compound characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, a nitro group at the 5-position, and a methoxy group at the 6-position. This substitution pattern significantly influences its electronic properties, acidity, and overall chemical reactivity.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-methoxy-5-nitro-2-pyridinecarboxylic acid
CAS Number 475272-62-9
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.14 g/mol
Physical Form Solid
Purity ≥97% (typical)
Storage Inert atmosphere, 2-8°C

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound's structure, containing both a polar carboxylic acid group and a relatively nonpolar substituted aromatic ring, results in a distinct solubility profile.

  • Aqueous Solubility : The compound is expected to be poorly soluble in neutral water due to the influence of the aromatic ring.

  • Organic Solvent Solubility : It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols. A related compound, 6-methyl-5-nitropicolinic acid, is soluble in chloroform, DMSO, and dichloromethane.[1]

  • pH-Dependent Solubility : As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. It is readily soluble in aqueous basic solutions, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃), due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt.[2][3] The reaction with NaHCO₃ will likely produce carbon dioxide gas, a characteristic reaction of carboxylic acids.[2][3]

Logical Workflow for Solubility Determination

The following diagram outlines a standard workflow for qualitatively assessing the solubility of an organic acid like this compound.

G start Start: 0.1 g of Sample water Add 3 mL H₂O Shake/Warm start->water hcl Add 3 mL 5% HCl Shake water->hcl Insoluble naoh Add 3 mL 5% NaOH Shake hcl->naoh Insoluble nahco3 Add 3 mL 5% NaHCO₃ Shake naoh->nahco3 Soluble insoluble Insoluble in tested solvents naoh->insoluble Insoluble soluble_base Soluble (Acidic Compound) nahco3->soluble_base Soluble (CO₂ bubbles)

Caption: Workflow for solubility classification.

Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For a drug candidate, pKa influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of this compound is determined primarily by the carboxylic acid group, with its acidity enhanced by the electron-withdrawing effects of the nitro group and the pyridine ring nitrogen. The presence of a nitro group is known to increase the acidity (lower the pKa) of substituted aromatic acids.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR : The proton NMR spectrum is predicted to show distinct signals:

    • A singlet for the methoxy (-OCH₃) protons, likely in the range of δ 3.9-4.1 ppm.

    • Two doublets for the two aromatic protons on the pyridine ring.

    • A broad singlet for the acidic proton of the carboxylic acid (-COOH), which may appear far downfield (δ > 10 ppm) and can be exchangeable with D₂O.[5]

  • ¹³C NMR : The carbon NMR spectrum will show seven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ 165-185 ppm) and the carbons of the substituted pyridine ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.[6]

Table 2: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad band due to hydrogen bonding.[6]
C=O (Carboxylic Acid)1700-1725Strong, sharp carbonyl stretch.[6]
N-O (Nitro Group)1500-1550 & 1340-1380Strong asymmetric and symmetric stretches.
C-O (Methoxy Ether)1200-1275 & 1000-1075Asymmetric and symmetric C-O-C stretches.
C=C, C=N (Aromatic Ring)1450-1600Multiple bands corresponding to ring vibrations.[7]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI) in negative mode, the most prominent ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of one proton from the carboxylic acid.[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[8][9]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for assessing the thermal stability, melting point, and degradation profile of a compound.[10][11] This information is critical for determining appropriate conditions for manufacturing, handling, and storage.[12]

  • Differential Scanning Calorimetry (DSC) : A DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the crystalline solid.[11] The temperature and enthalpy of this transition are key indicators of purity and crystalline form.

  • Thermogravimetric Analysis (TGA) : A TGA curve would reveal the onset temperature of thermal decomposition. For this compound, decomposition would likely occur at elevated temperatures, with mass loss corresponding to the fragmentation of the molecule, potentially starting with the loss of the nitro or carboxylic acid groups.[11][12]

Experimental Protocols

The following section provides standardized, step-by-step methodologies for determining the key physicochemical properties discussed.

Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of pKa using a calibrated pH meter and titrant.[4][13]

Materials:

  • This compound sample

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Potassium chloride (KCl) for maintaining ionic strength

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of the sample to prepare a 20 mL solution at a concentration of approximately 1 mM.[13] Dissolve the sample in deionized water. If solubility is low, a small amount of co-solvent (e.g., methanol) can be used, but its effect on the pKa must be considered.

  • Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[13]

  • Initial Acidification: Place the solution in a jacketed vessel on a magnetic stirrer. Immerse the pH electrode. If necessary, acidify the solution to a pH below the expected pKa (e.g., pH 2) using 0.1 M HCl.

  • Titration: Begin titrating the solution by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Endpoint: Continue the titration well past the equivalence point (indicated by a sharp change in pH).

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13][14]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare 1 mM Sample Solution prep2 Adjust Ionic Strength (0.15 M KCl) prep1->prep2 prep3 Calibrate pH Meter prep2->prep3 titrate1 Immerse Electrode & Stir prep3->titrate1 titrate2 Add 0.1 M NaOH in Increments titrate1->titrate2 Repeat titrate3 Record pH after Each Addition titrate2->titrate3 Repeat titrate3->titrate2 Repeat analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 Titration Complete analysis2 Identify Equivalence Point analysis1->analysis2 analysis3 Determine Half-Equivalence Point analysis2->analysis3 pka_result pKa = pH at Half-Equivalence Point analysis3->pka_result G cluster_tga TGA Protocol cluster_dsc DSC Protocol start Start: Finely Powdered Sample tga1 Weigh 5-10 mg into Alumina Crucible start->tga1 dsc1 Weigh 2-5 mg into Sealed Aluminum Pan start->dsc1 tga2 Heat at 10°C/min in N₂ Atmosphere tga1->tga2 tga_result Output: Mass Loss vs. Temperature (Decomposition Profile) tga2->tga_result dsc2 Heat at 10°C/min in N₂ Atmosphere dsc1->dsc2 dsc_result Output: Heat Flow vs. Temperature (Melting Point, Phase Transitions) dsc2->dsc_result

Caption: General workflow for thermal analysis via TGA and DSC.

References

  • IS MUNI. Physical Properties: Solubility Classification. Available from: [Link]

  • Auf der Heyde, T. P. E., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 31-38. Available from: [Link]

  • University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available from: [Link]

  • ResearchGate. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Available from: [Link]

  • California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Koczoń, P., Wierzejewska, M., & Borowiak, T. (2003). IR and Raman Spectra of Picolinic Acids. Journal of Molecular Structure, 651-653, 651-657. Available from: [Link]

  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618). Available from: [Link]

  • ResearchGate. FT-IR spectra of the ligand 2-picolinic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • National Institutes of Health. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • PubMed. Thermal analysis methods for pharmacopoeial materials. Available from: [Link]

  • ResearchGate. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available from: [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • BYJU'S. How to calculate pKa. Available from: [Link]

  • Chalmers University of Technology. Application of amorphous classification system and glass forming ability. Available from: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • NETZSCH Analyzing & Testing. Thermal Analysis – Mass Spectrometer Coupling. Available from: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • ChemWhat. 2-METHOXY-5-NITRO-6-PICOLINE CAS#: 5467-69-6. Available from: [Link]

  • SciELO. High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Available from: [Link]

  • ChemSynthesis. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • National Institutes of Health. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Available from: [Link]

Sources

An In-depth Technical Guide to 6-Methoxy-5-nitropicolinic Acid: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methoxy-5-nitropicolinic acid, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes its core chemical principles, outlines practical synthetic approaches, and discusses its application as a key intermediate in the development of pharmacologically active molecules.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a carboxylic acid at the 2-position, a nitro group at the 5-position, and a methoxy group at the 6-position. This unique arrangement of functional groups imparts a specific electronic and steric profile, making it a valuable precursor in multi-step syntheses.

The molecular formula for this compound is C₇H₆N₂O₅.[1] Its IUPAC name is 6-methoxy-5-nitropyridine-2-carboxylic acid. Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 475272-62-9
Molecular Formula C₇H₆N₂O₅[1]
Molecular Weight 198.14 g/mol
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C[1]
SMILES O=C(O)c1ccc(=O)c(n1)OC
InChI Key USBYKQLQDLTNGK-UHFFFAOYSA-N

Caption: Molecular Structure of this compound.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a chemically sound and logical synthetic route can be proposed based on established reactions for analogous compounds.[3] The most plausible pathway commences with the commercially available 6-hydroxypicolinic acid.

G Start 6-Hydroxypicolinic Acid Intermediate1 6-Hydroxy-5-nitropicolinic Acid Start->Intermediate1 Nitration (HNO₃/H₂SO₄) End This compound Intermediate1->End Methylation (e.g., Methyl Iodide, K₂CO₃) G cluster_0 Synthesis of Core Scaffold cluster_1 Functionalization & Library Synthesis A This compound (Key Intermediate) B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 5-Amino-6-methoxypicolinic acid (Versatile Building Block) B->C D Amide Coupling C->D E Suzuki Coupling C->E F Other Cross-Couplings C->F G Biologically Active Target Molecules D->G E->G F->G

Sources

An In-depth Technical Guide to the Isomers of C7H6N2O5

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principal isomers of the chemical formula C7H6N2O5, with a primary focus on the dinitrotoluene (DNT) isomers due to their industrial significance. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth insights into the chemical structures, properties, synthesis, and applications of these compounds.

Isomeric Landscape of C7H6N2O5

The chemical formula C7H6N2O5 encompasses several structural isomers. The most prominent among these are the dinitrotoluenes, which exist in six positional variations.[1] Additionally, other isomers include dinitroanisoles and dinitro-o-cresol.

  • Dinitrotoluenes (DNTs): These are nitroaromatic compounds characterized by a toluene backbone with two nitro group substituents.[2] The most common and industrially significant isomers are 2,4-dinitrotoluene and 2,6-dinitrotoluene.[3][4]

  • Dinitroanisoles: These isomers feature a methoxy group and two nitro groups attached to a benzene ring. Examples include 2,4-dinitroanisole, 2,6-dinitroanisole, and 3,5-dinitroanisole.[5][6][7]

  • Dinitro-o-cresol: This compound has a methyl group, a hydroxyl group, and two nitro groups on the benzene ring.[8]

This guide will primarily focus on the dinitrotoluene isomers due to their extensive use and the wealth of available technical data.

Dinitrotoluene (DNT) Isomers: A Closer Look

Dinitrotoluenes are pale yellow crystalline solids at room temperature and are key intermediates in various industrial processes.[4] Of the six possible isomers, 2,4-DNT and 2,6-DNT are the most frequently encountered, often as a mixture produced during the nitration of toluene.[9][10]

Physicochemical Properties of DNT Isomers

The position of the nitro groups on the toluene ring significantly influences the physical and chemical properties of the DNT isomers. A comparative summary of the key properties for the most common isomers is presented below.

Property2,4-Dinitrotoluene2,6-Dinitrotoluene3,4-Dinitrotoluene3,5-Dinitrotoluene
CAS Number 121-14-2[11]606-20-2[11]610-39-9[12]618-85-9[11]
Molecular Weight 182.13 g/mol [1]182.14 g/mol [13]182.13 g/mol [14]182.14 g/mol [15]
Appearance Pale yellow to orange crystalline solid[1][16]Yellow to red solid[17]Yellow to red solid[12][18]Yellow rhombic needles[11]
Melting Point 67-70 °C[19]66 °C[11]54-57 °C[20]93 °C[11]
Boiling Point 300 °C (decomposes)[11]285 °C[21]336.9 °C (extrapolated)[18]Sublimes[11]
Density 1.52 g/cm³[1]1.283 g/cm³ at 111 °C[13]1.2594 at 111 °C[14]1.2772 at 111 °C[15]
Water Solubility 270 mg/L at 22 °C[15]180 mg/L at 20 °C[15]100 mg/L at 25 °C[15]145 mg/L at 25 °C[15]
Vapor Pressure 1.4x10⁻⁴ torr at 20 °C[15]0.018 mmHg at 20 °C[13]0.000397 mmHg[18]No data
Synthesis of Dinitrotoluenes

The industrial production of dinitrotoluenes is primarily achieved through the nitration of toluene. This process typically involves two stages and utilizes a mixture of nitric acid and sulfuric acid, known as nitrating acid.[22]

Workflow for Dinitrotoluene Synthesis:

G Toluene Toluene Mononitration Mononitration Reactor Toluene->Mononitration NitratingAcid1 Nitrating Acid (HNO3 + H2SO4) NitratingAcid1->Mononitration MNT Mononitrotoluene (MNT) Isomer Mixture Mononitration->MNT Separation1 Phase Separation MNT->Separation1 SpentAcid1 Spent Acid Separation1->SpentAcid1 Aqueous Phase Dinitration Dinitration Reactor Separation1->Dinitration Organic Phase NitratingAcid2 Fresh Nitrating Acid NitratingAcid2->Dinitration DNT_crude Crude Dinitrotoluene (DNT) Dinitration->DNT_crude Separation2 Phase Separation DNT_crude->Separation2 SpentAcid2 Spent Acid Separation2->SpentAcid2 Aqueous Phase Purification Purification Separation2->Purification Organic Phase DNT_pure Purified DNT Isomers Purification->DNT_pure

Caption: Industrial synthesis of Dinitrotoluene (DNT) from Toluene.

Experimental Protocol for Dinitrotoluene Synthesis:

  • Mononitration: Toluene is reacted with a nitrating acid mixture (sulfuric acid and nitric acid) to produce mononitrotoluene (MNT).[22] The reaction is typically carried out in a continuous stirred-tank reactor.

  • Phase Separation: The reaction mixture is then separated into an organic phase containing MNT and an aqueous phase containing spent sulfuric acid.[22]

  • Dinitration: The organic MNT phase is further nitrated with a fresh, more concentrated nitrating acid to yield dinitrotoluene.[22]

  • Second Phase Separation: The resulting mixture is again separated to isolate the crude DNT from the spent acid.[23]

  • Purification: The crude DNT, which is a mixture of isomers (predominantly 2,4-DNT and 2,6-DNT), undergoes purification steps, which may include washing with an alkaline solution to remove acidic impurities.[23]

It's noteworthy that alternative nitrating agents, such as a combination of boron trifluoride and nitric acid, have been explored to avoid the use of sulfuric acid.[24] Flow chemistry is also being investigated as a safer and more efficient method for the synthesis of related compounds like TNT from DNT.[25]

Applications of Dinitrotoluenes

The primary applications of dinitrotoluenes are in the chemical and defense industries.

  • Polyurethane Production: The vast majority of DNT produced is used as a precursor to toluene diisocyanate (TDI), a key component in the manufacturing of flexible polyurethane foams.[1][19][26] This involves the hydrogenation of DNT to toluenediamine, which is then phosgenated to form TDI.[19]

  • Explosives and Propellants: DNT is an important intermediate in the production of the high explosive trinitrotoluene (TNT).[2] It is also used as a plasticizer, a deterrent coating, and a burn rate modifier in propellants like smokeless gunpowder.[1][2]

  • Dyes and Organic Synthesis: Dinitrotoluenes serve as intermediates in the synthesis of various dyes and other organic chemicals.[2][11][19]

Toxicology and Safety

Dinitrotoluenes are recognized as toxic and potentially carcinogenic compounds, necessitating careful handling and regulation.

Human Health Effects:

  • Routes of Exposure: The primary routes of occupational exposure are inhalation and dermal contact.[4][27]

  • Toxicity: DNTs are toxic to most organisms, and chronic exposure can lead to organ damage.[28] They can cause a range of adverse health effects, including cyanosis, anemia, and damage to the hematopoietic, cardiovascular, and nervous systems.[4][27] Dinitrotoluenes are known to convert hemoglobin to methemoglobin, which impairs oxygen transport in the blood.[1]

  • Carcinogenicity: Animal studies have demonstrated that 2,6-DNT is a hepatocarcinogen, causing liver cancer in rats.[28] The National Institute for Occupational Safety and Health (NIOSH) considers DNT a potential occupational carcinogen.[28]

  • Reproductive Effects: Some studies of workers chronically exposed to 2,4-dinitrotoluene have reported a significant reduction in sperm count and normal sperm morphology.[29]

Exposure Limits:

  • OSHA PEL: The Occupational Safety and Health Administration has set a permissible exposure limit (PEL) of 1.5 mg/m³ as a time-weighted average (TWA).[19]

  • NIOSH REL: The National Institute for Occupational Safety and Health has a recommended exposure limit (REL) of 1.5 mg/m³ as a TWA for a 10-hour workday.[28]

  • ACGIH TLV: The American Conference of Governmental Industrial Hygienists has established a threshold limit value (TLV) of 0.2 mg/m³ as a TWA for an 8-hour workday.[28]

Environmental Fate: The widespread use of DNTs has resulted in soil and groundwater contamination at manufacturing and military sites.[26][28] They have moderate solubility in water, allowing for transport in surface and groundwater.[28] Degradation in the environment can occur through oxidation, photolysis, and biotransformation.[30]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of DNT isomers.

  • Infrared (IR) Spectroscopy: FTIR spectra of dinitrotoluenes show characteristic peaks corresponding to the nitro groups (typically strong absorptions around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and the aromatic ring. Detailed spectra are available in databases such as SpectraBase.[31]

  • Mass Spectrometry (MS): Mass spectral data for DNT isomers are available, often obtained through gas chromatography-mass spectrometry (GC-MS).[32] These spectra can be used for the identification and quantification of DNTs in environmental and biological samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and carbon-13 NMR spectroscopy are used to elucidate the specific isomeric structure of dinitrotoluenes.[11]

Concluding Remarks

The isomers of C7H6N2O5, particularly the dinitrotoluenes, are compounds of significant industrial importance, primarily as intermediates in the production of polyurethanes and explosives. Their synthesis, properties, and applications are well-documented. However, their toxicity and environmental persistence necessitate stringent safety protocols and environmental monitoring. A thorough understanding of the distinct properties and hazards of each isomer is crucial for professionals working with these chemicals.

References

A comprehensive list of sources cited in this document is provided below.

  • Technical Fact Sheet – Dinitrotoluene (DNT). (n.d.). US EPA. Retrieved from [Link]

  • Technical Fact Sheet – Dinitrotoluene (DNT). (2014, January). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Toxicological Profile for Dinitrotoluenes. (1998, August). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • 2,4-Dinitrotoluene. (n.d.). Wikipedia. Retrieved from [Link]

  • Tchounwou, P. B., Newsome, C., Glass, K., Centeno, J. A., & Leszczynski, J. (2003). Environmental toxicology and health effects associated with dinitrotoluene exposure. Reviews on Environmental Health, 18(3), 203–229.
  • Dinitrotoluene. (n.d.). chemeurope.com. Retrieved from [Link]

  • CHEMICAL AND PHYSICAL INFORMATION. (n.d.). In Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

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  • 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. Retrieved from [Link]

  • Toxicological Profile for Dinitrotoluenes. (1998). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • 2,4-Dinitrotoluene. (n.d.). EPA. Retrieved from [Link]

  • 2,4-DINITROTOLUENE. (n.d.). Ataman Kimya. Retrieved from [Link]

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  • Process for the production of dinitrotoluene. (2009). Google Patents.
  • 2,6-Dinitrotoluene. (n.d.). CAS Common Chemistry. Retrieved from [Link]

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  • 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813. (n.d.). PubChem. Retrieved from [Link]

  • 2,4 Dinitrotoluene (2,4 DNT). (n.d.). Orion Chem Pvt Ltd. Retrieved from [Link]

  • Kyprianou, D., Berglund, M., Emma, G., Rarata, G., Anderson, D., Diaconu, G., & Exarchou, V. (2020). Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry. Molecules, 25(16), 3586.
  • Preparation of Dinitrotoluene and Trinitrotoluene with Boron Trifluoride and Nitric Acid. (n.d.). DTIC. Retrieved from [Link]

  • Synthesis of dinitrotoluene. (n.d.). PrepChem.com. Retrieved from [Link]

  • Dinitrotoluene (isomers mixture) CAS N°: 25321-14-6. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]

  • Table 4-2, Physical and Chemical Properties of Dinitrotoluenes. (n.d.). In Toxicological Profile for Dinitrotoluenes. NCBI Bookshelf. Retrieved from [Link]

  • Cas 121-14-2,2,4-Dinitrotoluene. (n.d.). lookchem.com. Retrieved from [Link]

  • 3,4-dinitrotoluene | CAS#:610-39-9. (n.d.). Chemsrc.com. Retrieved from [Link]

  • ICSC 0729 - 3,4-DINITROTOLUENE. (n.d.). ILO. Retrieved from [Link]

  • 3,4-Dinitrotoluene. (n.d.). Haz-Map. Retrieved from [Link]

  • 2 4 Dinitrotoluene. (2015, October 12). mzCloud. Retrieved from [Link]

  • 2,4-Dinitrotoluene. (n.d.). SpectraBase. Retrieved from [Link]

  • 2,4-Dinitrotoluene. (n.d.). SpectraBase. Retrieved from [Link]

  • Holleman, A. F., & Sirks, H. A. (1906). The six isomeric dinitrobenzoic acids. Proceedings of the Royal Netherlands Academy of Arts and Sciences, 9, 359-369.
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  • 2,6-Dinitroanisole | C7H6N2O5 | CID 597719. (n.d.). PubChem. Retrieved from [Link]

  • Dinitro-o-cresol | C7H6N2O5 | CID 3032394. (n.d.). PubChem. Retrieved from [Link]

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A Technical Guide to the Molecular Weight and Mass Determination of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and mass of 6-methoxy-5-nitropicolinic acid (CAS No: 475272-62-9). We delineate the crucial distinction between average molecular weight and monoisotopic mass, providing detailed theoretical calculations for both. Furthermore, we present a robust, field-proven experimental workflow for the empirical verification of this compound's elemental composition using High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, chemists, and drug development professionals who require precise compound characterization for applications ranging from synthetic chemistry to quality control and metabolic studies.

Introduction: The Criticality of Precise Mass Determination

This compound is a substituted pyridine carboxylic acid, a class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and materials science. Accurate identification and characterization of such molecules are foundational to successful research and development. A primary characteristic of any molecule is its mass. However, the term "mass" can refer to two distinct, albeit related, values:

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the elements in the molecule, weighted by their terrestrial abundance. It is typically expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations in bulk chemical reactions.

  • Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[1] This value, expressed in Daltons (Da), is what is directly measured by a mass spectrometer and is crucial for confirming the exact elemental formula of a compound.[2]

For drug development and metabolic profiling, distinguishing between compounds that may have the same nominal mass but different elemental compositions is paramount. Therefore, both the theoretical understanding and experimental verification of a molecule's precise mass are indispensable.

Theoretical Mass Determination

The first step in characterizing this compound is to calculate its theoretical mass values from its molecular formula.

Molecular Formula

Based on its chemical structure, the molecular formula for this compound is determined to be C₇H₆N₂O₅ .[3]

Calculation of Molecular Weight (Average Mass)

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms, as published by the International Union of Pure and Applied Chemistry (IUPAC).[4][5]

  • Carbon (C): 7 × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 6 × 1.008 g/mol = 6.048 g/mol

  • Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 5 × 15.999 g/mol = 79.995 g/mol

  • Total Molecular Weight: 84.077 + 6.048 + 28.014 + 79.995 = 198.134 g/mol

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated using the exact mass of the most abundant isotope for each element.[2]

  • ¹²Carbon (¹²C): 7 × 12.000000 Da = 84.000000 Da

  • ¹Hydrogen (¹H): 6 × 1.007825 Da = 6.046950 Da

  • ¹⁴Nitrogen (¹⁴N): 2 × 14.003074 Da = 28.006148 Da

  • ¹⁶Oxygen (¹⁶O): 5 × 15.994915 Da = 79.974575 Da

  • Total Monoisotopic Mass: 84.000000 + 6.046950 + 28.006148 + 79.974575 = 198.027673 Da

Data Summary

The key theoretical mass values for this compound are summarized below.

ParameterValueUnits
Molecular Formula C₇H₆N₂O₅-
Molecular Weight (Average) 198.134 g/mol
Monoisotopic Mass 198.027673Da

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide an expected value; however, empirical measurement is required for definitive identification. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy sufficient to confirm a unique molecular formula.[6]

Principle of the Experiment

The core principle involves ionizing the analyte molecules in solution, transferring these ions into the gas phase, separating them based on their mass-to-charge ratio (m/z), and detecting them.[7] Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound, as it is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[8][9]

Experimental Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Compound Solid Compound (C₇H₆N₂O₅) Solution Dilute Solution (~1 mg/mL in MeOH/H₂O) Compound->Solution Dissolve ESI Electrospray Ionization (ESI) Solution->ESI Infuse Ions Gas-Phase Ions [M-H]⁻ or [M+H]⁺ ESI->Ions Generate TOF High-Resolution Mass Analyzer (TOF) Ions->TOF Accelerate & Separate Detector Detector TOF->Detector Detect Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Generate Result Result Confirmation (Measured vs. Theoretical) Spectrum->Result Compare & Calculate ppm Error

Caption: HRMS workflow for this compound.

Detailed Experimental Protocol
  • Sample Preparation & Solubilization:

    • Action: Accurately weigh ~1 mg of this compound. Dissolve in 1 mL of a suitable solvent system, such as 50:50 methanol:water or acetonitrile:water, to create a stock solution. Further dilute as necessary to a final concentration of 1-10 µg/mL.

    • Causality: The choice of a polar protic solvent system ensures complete solubilization of the analyte and is fully compatible with the ESI process.[10] Dilution prevents detector saturation and minimizes the formation of adducts or dimers.

  • Ionization Technique Selection:

    • Action: Utilize an Electrospray Ionization (ESI) source. Given the acidic nature of the carboxylic acid group, analysis is typically performed in negative ion mode to detect the deprotonated molecule, [M-H]⁻. Positive ion mode can also be used, which would detect the protonated molecule, [M+H]⁺.

    • Causality: ESI is a soft ionization method that transfers pre-existing ions from solution to the gas phase with minimal energy, thus preventing the fragmentation of the parent molecule and ensuring the molecular ion is the most prominent species observed.[11] The pKa of the carboxylic acid makes it readily deprotonate in solution, favoring negative ion detection.

  • Mass Analysis:

    • Action: Introduce the ionized sample into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or FT-ICR instrument. Calibrate the instrument immediately prior to analysis using a known standard.

    • Causality: High-resolution analyzers are capable of measuring m/z values to four or more decimal places.[1] This high mass accuracy is essential to distinguish the target formula C₇H₆N₂O₅ from other potential elemental compositions that have the same nominal mass.[12]

  • Data Interpretation:

    • Action: Identify the peak corresponding to the molecular ion. For negative mode, this will be at an m/z corresponding to the monoisotopic mass minus the mass of a proton. For C₇H₆N₂O₅, the expected m/z for [M-H]⁻ is 198.027673 - 1.007276 = 197.020397 .

    • Action: Calculate the mass error in parts-per-million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Causality & Self-Validation: A successful identification is validated by a measured mass that has a low ppm error (typically < 5 ppm) compared to the theoretical monoisotopic mass.[13] This provides extremely high confidence that the detected ion possesses the elemental formula C₇H₆N₂O₅.

Safety and Handling

As a nitro-substituted aromatic carboxylic acid, this compound should be handled with appropriate care in a laboratory setting. According to supplier safety information, it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Users are required to consult the full Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

The accurate determination of molecular weight and mass is a non-negotiable step in chemical research. For this compound (C₇H₆N₂O₅), the calculated average molecular weight is 198.134 g/mol , and the precise monoisotopic mass is 198.027673 Da . While theoretical calculations define the expected values, only experimental verification by High-Resolution Mass Spectrometry provides the empirical evidence required to unambiguously confirm the compound's elemental composition, ensuring the integrity of subsequent research and development activities.

References

  • Annesley, T. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

  • IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. International Union of Pure and Applied Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Queen Mary University of London. Available at: [Link]

  • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

  • LCGC International. (2021). Electrospray Ionization for Mass Spectrometry. LCGC International. Available at: [Link]

  • Wikipedia contributors. (2024). Standard atomic weight. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • TMP Chem. (2019). Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

  • Meija, J., et al. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. Available at: [Link]

  • Liyanage, R., et al. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Dalton Transactions. Available at: [Link]

  • Clark, J. (2015). Mass spectra - the molecular ion (M+) peak. Chemguide. Available at: [Link]

  • Coplen, T. B., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). U.S. Geological Survey. Available at: [Link]

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A Technical Guide to the Solubility of 6-Methoxy-5-nitropicolinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-5-nitropicolinic acid, a crucial heterocyclic building block in contemporary drug discovery and organic synthesis. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes predictive insights based on structural analogs and fundamental physicochemical principles. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers in determining precise solubility profiles. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from reaction optimization to formulation development.

Introduction: The Significance of Solubility in a Preclinical Context

This compound (CAS No: 475272-62-9, Molecular Formula: C₇H₆N₂O₅) is a substituted picolinic acid derivative whose utility in medicinal chemistry is growing. The presence of a carboxylic acid, a methoxy group, and a nitro group on the pyridine ring creates a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that profoundly influences its journey through the drug development pipeline.[1][2] Poor solubility can lead to challenges in purification, formulation, and can result in low bioavailability, ultimately hindering the therapeutic efficacy of a potential drug candidate.[1][2][3] Therefore, a thorough understanding and empirical determination of the solubility of compounds like this compound in a range of organic solvents is not merely a perfunctory exercise but a cornerstone of rational drug design and process development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. The interplay of its functional groups with the solvent's polarity, hydrogen bonding capacity, and dielectric constant dictates the extent to which it will dissolve.[4][5]

PropertyValue/PredictionSource/Note
Molecular Formula C₇H₆N₂O₅[6]
Molecular Weight 198.14 g/mol
Appearance Solid
Predicted pKa ~2.5 - 3.5Based on the pKa of the closely related 6-Methyl-5-nitropicolinic acid being 2.78.[1] The methoxy group is slightly more electron-donating than a methyl group, which might slightly increase the pKa.
Structural Analogs as a Predictive Tool

In the absence of direct experimental data for this compound, we can draw valuable inferences from structurally similar molecules.

  • 6-Methyl-5-nitropicolinic acid: This close analog is reported to be soluble in dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform, while being insoluble in water.[1] This strongly suggests that this compound will exhibit good solubility in polar aprotic and halogenated solvents.

  • Picolinic Acid (parent compound): A study on picolinic acid demonstrated high solubility in water, moderate solubility in ethanol, and low solubility in acetonitrile. The addition of the electron-withdrawing nitro group and the hydrophobic methoxy group in this compound is expected to decrease its solubility in highly polar protic solvents like water and increase its affinity for solvents of intermediate polarity.

Predicted Solubility Table

The following table provides a predicted qualitative and semi-quantitative solubility profile for this compound based on the analysis of its structure and the behavior of its analogs. These predictions are intended to guide solvent selection for experimental determination.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (> 50 mg/mL)Strong H-bond acceptor, high polarity. Proven solvent for analog.[7]
Dimethylformamide (DMF)High (> 50 mg/mL)Similar to DMSO, excellent solvent for polar molecules.[8]
Tetrahydrofuran (THF)Moderate (10-50 mg/mL)Good H-bond acceptor, lower polarity than DMSO/DMF.
AcetoneModerate (10-50 mg/mL)Capable of dissolving polar compounds.
Polar Protic MethanolModerate (10-50 mg/mL)Can act as both H-bond donor and acceptor.
EthanolLow to Moderate (1-20 mg/mL)Lower polarity than methanol. Picolinic acid has moderate solubility.
Isopropanol (IPA)Low (< 10 mg/mL)Increased hydrocarbon character reduces solvating power for polar compounds.
WaterVery Low (< 1 mg/mL)The hydrophobic methoxy group and the nitro group are expected to significantly reduce aqueous solubility compared to picolinic acid. The analog is insoluble.[1]
Halogenated Dichloromethane (DCM)Moderate to High (20-60 mg/mL)Proven solvent for the methyl analog.[1] Effective for moderately polar compounds.
ChloroformModerate to High (20-60 mg/mL)Similar to DCM.[1]
Aromatic TolueneVery Low (< 1 mg/mL)Non-polar nature is unlikely to effectively solvate the polar functional groups.
Non-polar Hexanes/HeptaneInsoluble (< 0.1 mg/mL)Mismatch in polarity ("like dissolves like" principle).

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Rationale Behind the Shake-Flask Method

This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached between the dissolved and solid states of the compound. By analyzing the concentration of the solute in the supernatant, a precise measure of its solubility at a given temperature is obtained. The extended equilibration time helps to overcome kinetic barriers to dissolution, especially for crystalline solids.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. A starting point would be to add ~20 mg of the compound to 2 mL of each test solvent.

  • Equilibration:

    • Add the selected organic solvents to the vials.

    • Place the sealed vials in a constant temperature shaker bath (e.g., at 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for crystalline compounds.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the concentration of this compound in the diluted sample using High-Performance Liquid Chromatography (HPLC) with UV detection. An isocratic method with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add selected organic solvent prep1->prep2 equil1 Seal vials and place in shaker bath (25°C) prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Settle for >2 hours equil2->sep1 sep2 Filter supernatant (0.22 µm PTFE filter) sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze via validated HPLC method quant1->quant2 calc1 Calculate solubility (mg/mL or mol/L) quant2->calc1

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Causality of Solvent Selection and Key Experimental Choices

  • Solvent Spectrum: The choice of solvents spanning different classes (polar aprotic, polar protic, halogenated, etc.) is deliberate. It provides a comprehensive map of the compound's behavior, which is essential for predicting its miscibility and partitioning in more complex systems.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for room temperature data) is crucial for reproducibility and for comparing data across different solvents. For most compounds, solubility increases with temperature.

  • Use of Excess Solute: This ensures that the solution becomes saturated and reaches equilibrium. Without an excess of the solid phase, the measurement would only indicate that the compound is soluble up to that concentration, not its maximum solubility.

  • Filtration: The filtration step is non-negotiable. The presence of even microscopic solid particles in the sample for analysis would lead to a significant overestimation of the solubility.

  • Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy of the analytical method used for quantification. A validated HPLC method ensures linearity, accuracy, and precision.

Logical Relationships in Solubility Prediction

The following diagram illustrates the logical flow from the compound's intrinsic properties to its predicted solubility in different solvent classes.

G compound This compound pKa ~2.5-3.5 Functional Groups: -COOH (acidic, H-bond donor/acceptor) -OCH3 (weakly polar, H-bond acceptor) -NO2 (polar, electron-withdrawing) solvent_classes Solvent Classes Polar Aprotic (DMSO, DMF) Polar Protic (MeOH, EtOH) Halogenated (DCM) Non-polar (Hexane) compound:groups->solvent_classes:pa Strong H-bond acceptor interaction compound:groups->solvent_classes:pp H-bonding possible, but -OCH3/-NO2 reduce affinity for protic network compound:groups->solvent_classes:h Dipole-dipole interactions compound:groups->solvent_classes:np Polarity mismatch prediction Predicted Solubility High Moderate Low Insoluble solvent_classes:pa->prediction:high solvent_classes:pp->prediction:mod solvent_classes:h->prediction:mod solvent_classes:np->prediction:ins

Caption: Logical Flow from Physicochemical Properties to Predicted Solubility.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains to be published, a robust predictive framework can be established based on its physicochemical properties and the behavior of its structural analogs. The compound is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and halogenated solvents, and poor solubility in water and non-polar hydrocarbons.

For researchers and drug development professionals, the provided experimental protocol for equilibrium solubility determination offers a reliable and accurate method to generate the precise data required for their specific applications. The synthesis of this predictive analysis with a rigorous experimental guide provides a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • ResearchGate. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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6-Methoxy-5-nitropicolinic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Picolinic Acid Core

Picolinic acid, a pyridine-2-carboxylic acid, represents a privileged scaffold in the field of medicinal chemistry.[1] Its inherent ability to act as a bidentate chelating agent, coupled with the electronic properties of the pyridine ring, provides a unique foundation for the design of novel therapeutic agents. The strategic placement of functional groups on this core structure allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Pyridine-containing compounds are integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs, underscoring the enduring relevance of this structural motif.[2]

This guide focuses on a particularly promising derivative: 6-methoxy-5-nitropicolinic acid. This small molecule is endowed with three key functional groups—a carboxylic acid, a nitro group, and a methoxy group—each offering distinct opportunities for chemical modification and interaction with biological systems. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to a variety of chemical transformations.[3] This, combined with the directing effects of the methoxy and carboxylic acid groups, makes this compound a highly versatile starting material for the synthesis of diverse compound libraries.

This document serves as a technical resource for researchers, providing insights into the synthesis, characterization, and derivatization of this compound, and exploring its potential as a foundational scaffold in the development of new therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of a scaffold is fundamental to its successful application in a research and development setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 475272-62-9[4][5]
Molecular Formula C₇H₆N₂O₅[4]
Molecular Weight 198.14 g/mol [4]
IUPAC Name 6-methoxy-5-nitropyridine-2-carboxylic acid[4]
Physical Form Solid[4]
Storage Inert atmosphere, 2-8°C[4]

Spectroscopic Profile

Table 2: Representative Spectroscopic Data (from 6-Methyl-5-nitropicolinic Acid)

Technique Expected Features
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Distinct signals for the seven carbon atoms, including the carboxylic acid carbonyl, the carbons of the pyridine ring, and the methoxy carbon.
IR Spectroscopy Broad O-H stretch from the carboxylic acid, C=O stretch, and characteristic peaks for the aromatic ring and the nitro group.

Note: The data in Table 2 is based on the known spectra of 6-methyl-5-nitropicolinic acid and is intended to be representative. Actual experimental values for this compound may vary.

Synthesis of the this compound Scaffold

The following workflow outlines a proposed synthetic strategy, drawing upon established methodologies for the nitration of substituted pyridines.[6]

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration A 6-Hydroxypicolinic Acid B Methylation (e.g., DMS, NaH) A->B Starting Material C 6-Methoxypicolinic Acid B->C Intermediate D 6-Methoxypicolinic Acid E Nitration (HNO₃, H₂SO₄) D->E Intermediate F This compound E->F Final Product

Caption: Proposed two-step synthesis of this compound.

This proposed synthesis begins with the readily available 6-hydroxypicolinic acid. The first step involves the methylation of the hydroxyl group to form 6-methoxypicolinic acid. This can be achieved using standard methylation reagents such as dimethyl sulfate (DMS) in the presence of a base like sodium hydride. The subsequent and critical step is the nitration of the 6-methoxypicolinic acid intermediate. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The conditions for this reaction, particularly temperature, must be carefully controlled to ensure selective nitration at the 5-position and to avoid unwanted side reactions.

Chemical Reactivity and Derivatization Strategies

The true power of this compound as a scaffold lies in the distinct reactivity of its three functional groups, which allows for selective modification and the creation of diverse chemical libraries.

Derivatization_Strategies cluster_COOH Carboxylic Acid Derivatization cluster_NO2 Nitro Group Reduction cluster_Ring Ring Functionalization Scaffold This compound Amide Amide Formation (Coupling Reagents) Scaffold->Amide R-NH₂ Ester Esterification (Acid Catalysis) Scaffold->Ester R-OH Amine Reduction to Amine (e.g., SnCl₂, H₂/Pd-C) Scaffold->Amine Nucleophilic Nucleophilic Aromatic Substitution (Displacement of Methoxy Group) Scaffold->Nucleophilic Nu⁻

Caption: Derivatization pathways of the this compound scaffold.

  • Carboxylic Acid Group: The carboxylic acid at the 2-position is a versatile handle for derivatization. Standard amide coupling reactions, employing reagents such as HATU or EDC, can be used to introduce a wide variety of amine-containing fragments.[7] Esterification can also be readily achieved through acid-catalyzed reactions with alcohols.[8] These modifications are crucial for modulating solubility, cell permeability, and for introducing new pharmacophoric elements.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the pyridine ring.[3] More importantly, it can be readily reduced to an amino group using standard conditions, such as tin(II) chloride or catalytic hydrogenation. This newly formed amine can then be further functionalized through acylation, alkylation, or sulfonylation, providing a secondary point of diversification.

  • Methoxy Group and Pyridine Ring: The pyridine ring itself, activated by the nitro group, can be susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the methoxy group with other nucleophiles under specific conditions.

Applications in Drug Discovery: A Case Study of Related Scaffolds

The picolinic acid scaffold and its nitrated derivatives have shown promise in a range of therapeutic areas. A notable example is the exploration of 6-nitropicolinamides as potential antituberculosis agents.

In a study aimed at developing new treatments for tuberculosis, researchers synthesized a series of 6-nitropicolinamide derivatives and evaluated their activity against Mycobacterium tuberculosis.[7] The study confirmed the importance of the 6-nitro group for the antitubercular activity. Structure-activity relationship (SAR) studies revealed that modifications to the amide side chain significantly impacted both the potency and the pharmacokinetic properties of the compounds.

Table 3: Structure-Activity Relationship of 6-Nitropicolinamide Analogs against M. tuberculosis

CompoundR Group (Amide Substituent)MIC₉₀ (µM)
Hit Compound 4-(trifluoromethoxy)benzyl1.4
Optimized Compound [Structure with extended side chain]0.30

Data adapted from a study on 6-nitropicolinamides as antituberculosis agents.[7]

This case study highlights the potential of the 6-nitropicolinic acid core as a starting point for the development of potent and selective therapeutic agents. The this compound scaffold offers an additional point of modulation (the methoxy group) which could be exploited to further optimize the ADME properties and target engagement of potential drug candidates.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key precursor and a general procedure for the derivatization of the carboxylic acid group, a common first step in building a compound library from the this compound scaffold.

Protocol 1: Synthesis of 6-Hydroxypicolinic Acid

This protocol describes the synthesis of 6-hydroxypicolinic acid from 2-bromo-6-hydroxypyridine, a potential starting material for the synthesis of the title scaffold.

Materials:

  • 2-Bromo-6-hydroxypyridine

  • Dry Tetrahydrofuran (THF)

  • iso-Propylmagnesium chloride (2 M in THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Dry Carbon Dioxide (CO₂)

  • Water

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 2 M solution of iso-propylmagnesium chloride in THF (1.0 equivalent) to the cooled solution.

  • Stir the resulting clear solution at 0°C for 5 minutes.

  • Add a 2.5 M solution of n-butyllithium in hexanes (2.0 equivalents) dropwise, maintaining the temperature below 20°C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Introduce dry CO₂ gas into the reaction mixture.

  • Allow the mixture to warm to room temperature over 30 minutes.

  • Quench the reaction by the careful addition of water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the derivatization of the carboxylic acid group of this compound via amide bond formation.

Materials:

  • This compound

  • Amine (R-NH₂) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.0 equivalents)

  • Dry Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in dry DMF in a round-bottom flask.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion and Future Outlook

This compound is a highly functionalized and versatile small molecule scaffold with significant potential in medicinal chemistry and drug discovery. Its strategic combination of a carboxylic acid, a reducible nitro group, and a methoxy-substituted pyridine ring provides multiple avenues for chemical elaboration. The insights from related picolinic acid derivatives, particularly in the development of anti-infective agents, underscore the promise of this scaffold.

Future research efforts should focus on the development and optimization of a scalable and efficient synthesis of this compound. Furthermore, the systematic exploration of its derivatization, guided by structure-based drug design and a deeper understanding of its interactions with various biological targets, will undoubtedly unlock its full potential in the quest for novel and effective therapeutics.

References

  • BenchChem. (2025). The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. BenchChem.
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  • University of Otago. (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides. University of Otago.
  • ChemicalBook. (n.d.). 6-Hydroxypicolinic acid synthesis. ChemicalBook.
  • Konovalikhin, S. V., Boĭkov, P. I., & Burlakova, E. B. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157.
  • Brainly. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?. Brainly.com.
  • LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts.
  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 475272-62-9. Sigma-Aldrich.
  • BenchChem. (n.d.). 6-Methyl-5-nitropicolinic Acid | 24194-98-7 | Research Chemical. BenchChem.
  • BLD Pharm. (n.d.). 475272-62-9 | this compound. BLD Pharm.
  • MDPI. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. MDPI.
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  • ResearchGate. (2025). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF.
  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.
  • Sigma-Aldrich. (n.d.). Nitropicoline.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
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  • MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review.
  • Semantic Scholar. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid and.
  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-8-nitro- - the NIST WebBook.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
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  • Santa Cruz Biotechnology. (n.d.). 6-Methoxy-5-nitroquinoline | CAS 6623-91-2.

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Modulating the Bioactivity of a Privileged Scaffold: The Strategic Role of Methoxy and Nitro Groups in Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Picolinic acid, or pyridine-2-carboxylic acid, represents a versatile and privileged scaffold in medicinal chemistry and drug development.[1][2] Its inherent ability to chelate metal ions, coupled with its presence in various natural products with significant biological activity, makes it an attractive starting point for designing novel therapeutic agents.[1][2] The true potential of this scaffold is unlocked through strategic functionalization of the pyridine ring. This technical guide provides an in-depth exploration of how two functionally opposing substituents, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂), fundamentally alter the physicochemical properties and biological activities of picolinic acid derivatives. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design next-generation picolinic acid-based therapeutics.

The Picolinic Acid Core: A Foundation for Design

Picolinic acid is a derivative of pyridine with a carboxylic acid substituent at the 2-position.[3] This specific arrangement of the nitrogen heteroatom and the carboxyl group allows it to act as a bidentate chelating agent, a property crucial to the mechanism of action for many of its derivatives, particularly as enzyme inhibitors.[4] Its derivatives have been successfully developed into drugs for a wide array of conditions, including cancer, tuberculosis, and inflammatory diseases.[1]

PropertyValueSource
Molecular Formula C₆H₅NO₂[5]
Molar Mass 123.11 g/mol [5]
Melting Point 136-138 °C[3]
pKa (acidic) ~1.0 (pyridinium ion), ~5.2 (carboxylic acid)
logP 0.72[5]

The electronic nature of the pyridine ring can be precisely tuned by introducing substituents. This guide focuses on the methoxy and nitro groups due to their profound and opposing electronic effects, which serve as excellent models for understanding structure-activity relationships (SAR).

The Methoxy Group: Enhancing Potency Through Electron Donation

The methoxy group is a powerful electron-donating group (EDG) through its resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). This net donation of electron density to the pyridine ring has significant consequences for the molecule's properties and biological interactions.

Impact on Physicochemical Properties
  • Increased Basicity: By donating electron density, the methoxy group increases the basicity of the pyridine nitrogen, making it a stronger hydrogen bond acceptor.

  • Decreased Acidity: The increased electron density slightly destabilizes the carboxylate anion, thereby decreasing the acidity (increasing the pKa) of the carboxylic acid compared to the unsubstituted parent.[6]

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and alter pharmacokinetic profiles. The 6-(2-Methoxyphenyl)picolinic acid derivative, for example, has enhanced lipophilicity which influences its interactions with biological targets.[7]

Modulation of Biological Activity

The introduction of a methoxy group can enhance π-π stacking interactions with aromatic residues in a target's active site.[7] This can lead to improved binding affinity and potency. Furthermore, its ability to act as a hydrogen bond acceptor provides an additional point of interaction, which can be crucial for target selectivity. In many kinase inhibitors, for instance, a strategically placed methoxy group can form a key hydrogen bond with the hinge region of the enzyme.

Experimental Protocol: Synthesis of a Methoxy-Substituted Picolinamide

This protocol is adapted from a microwave-assisted synthesis of N-(4-methoxyphenyl)picolinamide, demonstrating a modern and efficient method for creating amide derivatives.[8]

Objective: To synthesize N-(4-methoxyphenyl)picolinamide via microwave irradiation.

Materials:

  • Picolinic acid (0.005 mol, 0.615 g)

  • p-Anisidine (4-methoxyaniline) (0.01 mol, 1.23 g)

  • Orthoboric acid (0.005 mol, 0.31 g)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • 30% Ethanol-water solution

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Combine picolinic acid, p-anisidine, and orthoboric acid in a microwave reaction flask.

  • Thoroughly mix the reagents.

  • Place the flask in the microwave reactor and irradiate for 40 minutes at a suitable power level to maintain the reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add a 10% NaHCO₃ solution to the mixture to neutralize any remaining acid and precipitate the product.

  • Filter the resulting solid and wash it with water.

  • Recrystallize the crude product from a 30% ethanol-water solution to yield the pure N-(4-methoxyphenyl)picolinamide.[8]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating. Orthoboric acid acts as a mild Lewis acid catalyst to facilitate the amide bond formation between the carboxylic acid and the amine. The basic workup with sodium bicarbonate is essential to remove unreacted picolinic acid and the catalyst, ensuring a pure final product.

The Nitro Group: A Potent Electron-Withdrawing Modulator

The nitro group is one of the strongest electron-withdrawing groups (EWGs) used in medicinal chemistry, exerting its influence through both inductive (-I) and resonance (-R) effects.[9][10] This powerful electron-withdrawing nature drastically alters the electronic landscape of the picolinic acid scaffold.

Impact on Physicochemical Properties
  • Decreased Basicity: The nitro group pulls electron density away from the pyridine ring, making the nitrogen lone pair less available and thus significantly decreasing the basicity of the pyridine nitrogen.

  • Increased Acidity: By withdrawing electron density, the nitro group stabilizes the resulting carboxylate anion upon deprotonation. This stabilization makes the carboxylic acid a stronger acid (lowers its pKa).[11]

  • Redox Activity: The nitro group can undergo reduction in biological systems to form nitroso and hydroxylamine intermediates, which can be cytotoxic. This property allows nitro-containing compounds to act as bioreductive prodrugs but also contributes to their potential toxicity.[12][13]

Modulation of Biological Activity

The nitro group is a versatile functional group that can be considered both a pharmacophore and a toxicophore.[12][13] Its strong electron-withdrawing properties can facilitate nucleophilic aromatic substitution reactions, making the scaffold a target for covalent inhibition. The polarity of the nitro group can also lead to strong interactions with polar residues in an enzyme's active site. 5-Nitropicolinic acid, for instance, has been identified as a potent inhibitor of human NEU3, a key enzyme in cellular signaling pathways.[14] Nitro compounds often exhibit broad antimicrobial activity due to their ability to generate reactive radical species upon reduction within microbial cells.[13][15]

Experimental Protocol: Synthesis of 4-Nitropicolinic Acid N-Oxide

This protocol describes the direct nitration of picolinic acid N-oxide, a common strategy to introduce a nitro group onto the pyridine ring.[16]

Objective: To synthesize 4-nitropicolinic acid N-oxide.

Materials:

  • Picolinic acid N-oxide (71.94 mmol, 10 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (63 cm³)

  • Fuming Nitric Acid (HNO₃) (18 cm³)

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid in a reaction flask, maintaining the temperature below 10 °C using an ice bath.

  • Slowly dissolve the picolinic acid N-oxide in the cold acid mixture.

  • Once a clear solution is obtained, slowly heat the reaction mixture to 120-130 °C.

  • Maintain this temperature for 2.5 hours, monitoring the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto ice to precipitate the product.

  • Filter the precipitate and wash it thoroughly with cold water to remove residual acids.

  • Dry the resulting solid to obtain 4-nitropicolinic acid N-oxide.[16]

Causality: The N-oxide is used as the starting material because it activates the 4-position of the pyridine ring towards electrophilic substitution. The mixture of concentrated sulfuric and fuming nitric acid generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The high temperature is required to overcome the activation energy for the reaction on the electron-deficient pyridine ring.

Comparative Analysis and Strategic Design

The choice between a methoxy and a nitro group is a critical decision in the drug design process, driven entirely by the desired therapeutic outcome and the target's characteristics.

FeatureMethoxy Group (-OCH₃)Nitro Group (-NO₂)
Electronic Effect Electron Donating (+R > -I)Strongly Electron Withdrawing (-R, -I)[17]
Effect on Ring Increases electron densityDecreases electron density[9]
Pyridine N Basicity IncreasedSignificantly Decreased
Carboxylic Acid pKa Increased (less acidic)Decreased (more acidic)
Common Biological Roles H-bond acceptor, enhances π-stacking, improves potencyH-bond acceptor, redox activity, antimicrobial, enzyme inhibition[12][13]
Visualizing Electronic Influence

The following diagram illustrates the opposing electronic effects of the methoxy and nitro groups on the picolinic acid scaffold.

Caption: Opposing electronic effects of methoxy and nitro groups.

A researcher would select a methoxy group to increase the electron density of the ring, potentially enhancing interactions with electron-deficient aromatic systems in a target protein or to utilize its hydrogen bond accepting capability. Conversely, a nitro group would be chosen to decrease the pKa of the carboxylic acid, making it a better metal chelator at physiological pH, or to exploit its bioreductive properties for antimicrobial or anticancer applications where selective toxicity is desired.

General Workflow for Derivative Evaluation

The development of novel picolinic acid derivatives follows a structured, multi-step process from initial design to final biological characterization.

Drug_Development_Workflow A Step 1: Rational Design (Select Substituent: -OCH3 or -NO2) B Step 2: Chemical Synthesis (e.g., Nitration, Amidation) A->B Hypothesis C Step 3: Purification & Characterization (Chromatography, NMR, MS) B->C Crude Product D Step 4: In Vitro Biological Screening (Enzyme Inhibition, Cytotoxicity Assays) C->D Pure Compound E Step 5: Structure-Activity Relationship (SAR) Analysis D->E Biological Data F Step 6: Lead Optimization (Iterative Redesign & Synthesis) E->F SAR Insights F->B New Derivatives G Step 7: Advanced Studies (In Vivo Models, ADMET) F->G Optimized Lead

Caption: General workflow for picolinic acid derivative development.

Conclusion

Methoxy and nitro groups are powerful tools in the medicinal chemist's arsenal for modifying the picolinic acid scaffold. The electron-donating methoxy group typically enhances potency and modulates pharmacokinetics by increasing lipophilicity and hydrogen bonding potential. In stark contrast, the electron-withdrawing nitro group drastically alters the electronic profile, increasing acidity and introducing unique bioreductive properties that can be exploited for specific therapeutic strategies. A thorough understanding of these opposing effects, as detailed in this guide, is paramount for the rational design and successful development of novel picolinic acid derivatives that can address a wide range of unmet medical needs.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025). PubMed Central.
  • 4-(Methoxycarbonyl)picolinic acid | 24195-03-7 | Benchchem. (n.d.). Benchchem.
  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC. (n.d.). NIH.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). IUCr.
  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
  • 6-(2-Methoxyphenyl)picolinic acid | 86696-69-7 | Benchchem. (n.d.). Benchchem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
  • CN103880740A - Synthesis of 4-nitro-3-hydroxy-2-picolinic acid. (n.d.).
  • US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.).
  • Picolinic acid - Wikipedia. (n.d.). Wikipedia.
  • Picolinic acid | C6H5NO2 | CID 1018. (n.d.). PubChem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI.
  • Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). PMC.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. (n.d.). NIH.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
  • Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). Glasgow School of Art.
  • Can someone clarify why electron withdrawing groups increase acidity?
  • Why do electron donating groups decrease the acidity of aromatic carboxylic acids?. (2018). Stack Exchange.

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An In-Depth Technical Guide to the Electronic and Steric Profile of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

6-Methoxy-5-nitropicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a methoxy group, and a nitro group on the pyridine scaffold imparts a distinct electronic and steric profile that dictates its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive analysis of these characteristics, drawing upon fundamental principles of physical organic chemistry and comparative data from analogous structures. In the absence of direct experimental crystallographic or extensive spectroscopic data for this specific molecule in the public domain, this guide establishes a robust theoretical framework to predict its molecular properties. We will delve into the electronic interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, the steric implications of the substituents, and the methodologies for the theoretical and experimental characterization of this and related compounds.

Introduction: The Architectural Significance of Substituted Picolinic Acids

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a cornerstone in the design of chelating agents, pharmaceutical intermediates, and functional materials. The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group form a bidentate chelation site, capable of forming stable complexes with a variety of metal ions. The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating the coordination chemistry and the overall physicochemical properties of the molecule.

This compound presents a fascinating case study in substituent effects. The molecule is adorned with a strongly electron-donating group (EDG), the methoxy (-OCH₃) group, and a potent electron-withdrawing group (EWG), the nitro (-NO₂) group, in addition to the inherent electronic landscape of the pyridine ring and the carboxylic acid function. This guide will systematically dissect the individual and collective contributions of these functional groups to the molecule's electronic and steric identity.

The Electronic Profile: A Dance of Induction and Resonance

The electronic character of this compound is a result of the complex interplay between inductive and resonance effects of its substituents, superimposed on the electron-deficient nature of the pyridine ring.

The Pyridine Ring: An Electron Sink

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net inductive withdrawal of electron density from the ring. This makes the pyridine ring electron-deficient compared to benzene and generally less reactive towards electrophilic aromatic substitution.

The Methoxy Group: A Potent Electron Donor

The methoxy group at the 6-position acts primarily as a strong resonance donor (+M effect) due to the lone pairs on the oxygen atom, which can be delocalized into the pyridine ring. It also exerts a weaker, electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. Overall, the resonance effect dominates, making the methoxy group an activating, electron-donating substituent.

The Nitro Group: A Powerful Electron Acceptor

Conversely, the nitro group at the 5-position is a strong electron-withdrawing group, operating through both a powerful resonance effect (-M effect) and a strong inductive effect (-I effect). It deactivates the pyridine ring towards electrophilic attack and significantly lowers the electron density.

The Carboxylic Acid Group: An Inductive Withdrawer

The carboxylic acid group at the 2-position is primarily an inductively withdrawing group. Its ability to participate in resonance with the ring is limited.

The Cumulative Electronic Landscape

The combination of these groups creates a highly polarized molecule. The methoxy group pushes electron density into the ring, while the nitro and carboxylic acid groups, along with the pyridine nitrogen, pull electron density out. This "push-pull" dynamic significantly influences the molecule's reactivity, acidity, and spectroscopic properties.

Theoretical and Computational Analysis: Predicting Molecular Properties

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting the electronic and steric profile of this compound.

Methodology for Computational Analysis

A standard and effective approach for analyzing such a molecule would involve Density Functional Theory (DFT) calculations.

Experimental Protocol: DFT-Based Molecular Property Prediction

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional.

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculations: From the optimized geometry, calculate:

    • Molecular Electrostatic Potential (MEP) Map: To visualize the electron-rich and electron-poor regions of the molecule.

    • Frontier Molecular Orbitals (HOMO/LUMO): To understand the electronic transitions and reactivity.

    • Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze hyperconjugative interactions.

    • NMR Chemical Shifts: To predict the ¹H and ¹³C NMR spectra.

    • Vibrational Frequencies: To predict the IR spectrum.

Diagram: Computational Workflow for Molecular Property Prediction

G A Input Structure (this compound) B Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Confirmation of Minimum Energy Structure D->E F Property Calculations E->F G MEP, HOMO/LUMO, NBO Analysis F->G H Predicted NMR & IR Spectra F->H I Analysis of Electronic & Steric Profile G->I H->I

Caption: A typical workflow for the computational analysis of a molecule's electronic and steric properties.

Predicted Electronic Properties

Based on the substituent effects, we can predict the following electronic characteristics:

  • Molecular Dipole Moment: A significant molecular dipole moment is expected due to the strong polarization of the molecule.

  • Acidity: The presence of the electron-withdrawing nitro group and the pyridine nitrogen is expected to increase the acidity of the carboxylic acid proton compared to benzoic acid.

  • Reactivity: The pyridine ring is expected to be deactivated towards electrophilic substitution. Nucleophilic aromatic substitution may be possible, particularly at positions activated by the nitro group.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicRationale
Electron Density on Pyridine Ring Significantly reducedCombined electron-withdrawing effects of the nitro group, carboxylic acid, and pyridine nitrogen outweigh the donating effect of the methoxy group.
pKa of Carboxylic Acid Lower than picolinic acidThe strong electron-withdrawing nitro group stabilizes the carboxylate anion.
Nucleophilicity of Pyridine Nitrogen ReducedElectron density is drawn away from the nitrogen by the nitro and carboxylic acid groups.

The Steric Profile: Spatial Arrangement and Its Consequences

The steric profile of this compound is determined by the size and orientation of its substituent groups, which can influence its conformation, crystal packing, and interactions with biological macromolecules.

Steric Hindrance from Substituents
  • Carboxylic Acid Group: The ortho-positioned carboxylic acid group can experience steric hindrance from the pyridine nitrogen, potentially influencing its rotational freedom.

  • Methoxy Group: The methoxy group is relatively small but its rotation can be influenced by the adjacent nitro group.

  • Nitro Group: The nitro group is also relatively compact but its oxygen atoms can participate in intramolecular interactions.

Conformational Preferences

The molecule is likely to adopt a largely planar conformation to maximize resonance stabilization. However, some out-of-plane twisting of the carboxylic acid and nitro groups may occur to alleviate steric strain. The orientation of the methoxy group's methyl moiety will also be a key conformational feature.

Diagram: Key Steric Interactions in this compound

G cluster_0 This compound Pyridine Pyridine Ring COOH Carboxylic Acid COOH->Pyridine Steric interaction with pyridine nitrogen OCH3 Methoxy Group NO2 Nitro Group OCH3->NO2 Potential steric clash

Caption: A representation of potential steric interactions within the this compound molecule.

Spectroscopic Characterization: Unveiling the Molecular Signature

¹H and ¹³C NMR Spectroscopy

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional): Perform COSY, HSQC, and HMBC experiments for unambiguous assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)Rationale
¹H
Pyridine H-3~8.3 - 8.6Downfield due to the anisotropic effect of the adjacent carboxylic acid and the electron-withdrawing nature of the ring.
Pyridine H-4~7.8 - 8.1Influenced by both the electron-donating methoxy group and the electron-withdrawing nitro group.
Methoxy -CH₃~3.9 - 4.2Typical chemical shift for an aromatic methoxy group.
Carboxylic Acid -OH~13.0 - 14.0 (broad)Highly deshielded and often broad due to hydrogen bonding.
¹³C
C-2 (C-COOH)~165 - 170Typical for a carboxylic acid carbon attached to an aromatic ring.
C-3~140 - 145Deshielded by the adjacent carboxylic acid and the overall electron-deficient ring.
C-4~115 - 120Shielded by the electron-donating methoxy group but deshielded by the nitro group.
C-5 (C-NO₂)~145 - 150Deshielded by the strongly electron-withdrawing nitro group.
C-6 (C-OCH₃)~155 - 160Deshielded due to the attachment of the electronegative oxygen atom.
Methoxy -CH₃~55 - 60Typical chemical shift for a methoxy carbon.
Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film from a solvent cast.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Acquire the spectrum in the mid-IR range (typically 4000 - 400 cm⁻¹).

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeRationale
3300 - 2500 (broad)O-H stretch (carboxylic acid dimer)Characteristic broad absorption due to hydrogen bonding.
~1720 - 1680C=O stretch (carboxylic acid)Strong absorption typical for a carbonyl group.
~1600 - 1450C=C and C=N stretches (pyridine ring)A series of bands corresponding to the aromatic ring vibrations.
~1550 and ~1350Asymmetric and symmetric N-O stretches (nitro group)Two strong, characteristic absorptions for the nitro group.
~1250 and ~1050Asymmetric and symmetric C-O-C stretches (methoxy group)Characteristic absorptions for the ether linkage.

Synthesis and Reactivity

While a detailed synthetic guide is beyond the scope of this document, a plausible synthetic route to this compound would likely involve the nitration of a 6-methoxypicolinic acid precursor. The reactivity of the final product will be governed by its electronic and steric profile. The electron-deficient nature of the pyridine ring will make it susceptible to nucleophilic attack, while the carboxylic acid group can undergo standard transformations such as esterification and amidation.

Implications for Drug Development and Materials Science

The distinct electronic and steric features of this compound make it a valuable building block in several scientific domains.

  • Drug Development: The substituted picolinic acid scaffold can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The ability to chelate metal ions is also relevant for the design of certain types of therapeutic or diagnostic agents.

  • Materials Science: The polarized nature of the molecule suggests potential applications in the development of nonlinear optical materials or as a component in functional polymers. Its coordination chemistry can be exploited to create novel metal-organic frameworks (MOFs).

Conclusion

This compound is a molecule with a rich and complex electronic and steric profile. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups on the electron-deficient pyridine ring creates a highly polarized and reactive scaffold. While direct experimental data is limited, a thorough understanding of fundamental chemical principles allows for a robust theoretical prediction of its properties. This guide provides a foundational understanding that can inform the rational design of experiments and the application of this versatile molecule in various fields of chemical research.

References

Due to the theoretical nature of this guide and the lack of specific literature on this compound, the references provided are foundational texts and representative studies on related compounds that support the principles discussed.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).

6-Methoxy-5-nitropicolinic Acid: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Picolinic Acid Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a significant percentage of FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a versatile synthetic handle. Within this class of heterocycles, picolinic acids—pyridine-2-carboxylic acids—offer an additional layer of synthetic utility due to the ortho-positioning of the carboxylic acid and the ring nitrogen, which can act as a bidentate chelating unit.[2]

This guide focuses on a particularly valuable, yet underexplored, derivative: 6-methoxy-5-nitropicolinic acid . The specific arrangement of its functional groups—a carboxylic acid, a methoxy group, and a nitro group—on the pyridine core creates a molecule with a distinct electronic and steric profile. This unique substitution pattern makes it a highly strategic building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[2] This document serves as a comprehensive technical resource, providing insights into its synthesis, properties, reactivity, and applications, with a focus on the causal relationships that underpin its synthetic utility.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective application in synthesis.

PropertyValueSource
IUPAC Name 6-methoxy-5-nitropyridine-2-carboxylic acid
CAS Number 475272-62-9
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.14 g/mol
Appearance Solid[2]
Solubility Soluble in chloroform, dimethyl sulfoxide, dichloromethane; insoluble in water.[2]
Predicted pKa 2.78[2]

The predicted pKa of 2.78 suggests that this compound is a relatively strong organic acid, a property that influences its reactivity and handling procedures.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, DMSO-d₆)

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons on the pyridine ring, a singlet for the methoxy group, and a broad singlet for the acidic proton of the carboxylic acid.

    • ~13.5 ppm (br s, 1H, COOH)

    • ~8.4 ppm (d, 1H, H-3)

    • ~8.2 ppm (d, 1H, H-4)

    • ~4.0 ppm (s, 3H, OCH₃)

  • ¹³C NMR: The carbon NMR spectrum is predicted to display seven signals.

    • ~165 ppm (C=O, Carboxylic Acid)

    • ~160 ppm (C-6)

    • ~150 ppm (C-2)

    • ~145 ppm (C-5)

    • ~138 ppm (C-3)

    • ~125 ppm (C-4)

    • ~55 ppm (OCH₃)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups.[2]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~1680StrongC=O stretch (Carboxylic acid)
~1520StrongAsymmetric NO₂ stretch

Mass Spectrometry (MS)

  • Electrospray ionization (ESI) in negative ion mode is expected to show a prominent signal at m/z 197, corresponding to the deprotonated molecule [M-H]⁻.

Synthesis of this compound: A Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several commercially available starting materials. The choice of route often depends on factors such as starting material cost, scalability, and safety considerations. Two plausible and chemically sound strategies are outlined below.

Route 1: From 6-Hydroxypicolinic Acid

This route involves a three-step process: nitration, followed by methylation.

Synthesis Route 1 start 6-Hydroxypicolinic Acid intermediate1 6-Hydroxy-5-nitropicolinic Acid start->intermediate1 Nitration (HNO₃, H₂SO₄) product This compound intermediate1->product Methylation (Methyl Iodide, K₂CO₃, DMF)

A three-step synthesis of this compound starting from 6-hydroxypicolinic acid.

Step-by-Step Protocols:

Step 1: Nitration of 6-Hydroxypicolinic Acid

  • Materials: 6-Hydroxypicolinic acid, concentrated sulfuric acid, fuming nitric acid, crushed ice, cold water.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 10°C.

    • Add 6-hydroxypicolinic acid portion-wise to the cooled nitrating mixture.

    • Carefully heat the reaction mixture to a specific, controlled temperature and maintain for several hours.

    • After the reaction is complete, cool the mixture and pour it onto crushed ice.

    • Filter the precipitated solid, wash with cold water, and dry to yield 6-hydroxy-5-nitropicolinic acid.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is a classic method for the nitration of aromatic rings. The low temperature during the addition of reagents is crucial to control the exothermic reaction and prevent unwanted side reactions.

Step 2: Methylation of 6-Hydroxy-5-nitropicolinic Acid

  • Materials: 6-Hydroxy-5-nitropicolinic acid, dimethylformamide (DMF), anhydrous potassium carbonate, methyl iodide.

  • Procedure:

    • Dissolve 6-hydroxy-5-nitropicolinic acid in DMF.

    • Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of methyl iodide.

    • Stir the reaction mixture at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices: DMF is an excellent polar aprotic solvent for this SₙAr-type reaction, facilitating the dissolution of the reactants. Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methyl iodide.

Route 2: From 6-Chloropicolinic Acid

This route offers an alternative three-step pathway involving methoxylation followed by nitration.

Synthesis Route 2 start 6-Chloropicolinic Acid intermediate1 6-Methoxypicolinic Acid start->intermediate1 Methoxylation (Sodium Methoxide, Methanol) product This compound intermediate1->product Nitration (HNO₃, H₂SO₄)

An alternative synthesis of this compound from 6-chloropicolinic acid.

Step-by-Step Protocols:

Step 1: Methoxylation of 6-Chloropicolinic Acid

  • Materials: 6-Chloropicolinic acid, sodium metal, anhydrous methanol.

  • Procedure:

    • Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

    • Add 6-chloropicolinic acid to the sodium methoxide solution and heat the mixture at reflux for several hours, monitoring by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 6-methoxypicolinic acid.

Causality Behind Experimental Choices: The use of sodium methoxide provides a strong nucleophile (methoxide ion) to displace the chlorine atom on the pyridine ring via a nucleophilic aromatic substitution mechanism. The reaction is typically run at reflux to provide the necessary activation energy for the substitution.

Step 2: Nitration of 6-Methoxypicolinic Acid

  • The procedure for the nitration of 6-methoxypicolinic acid is analogous to the nitration of 6-hydroxypicolinic acid described in Route 1.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The strategic placement of the methoxy, nitro, and carboxylic acid functionalities makes this compound a versatile precursor for a range of valuable transformations.

Transformation to 5-Amino-6-methoxypicolinic Acid

A key transformation of this compound is the reduction of the nitro group to an amine, yielding 5-amino-6-methoxypicolinic acid, another important building block in medicinal chemistry.

Reduction Reaction start This compound product 5-Amino-6-methoxypicolinic Acid start->product Reduction (H₂, Pd/C, Acetic Acid)

Reduction of the nitro group to an amine.

Experimental Protocol: Catalytic Hydrogenation

  • Materials: this compound, glacial acetic acid, palladium on activated carbon (10% Pd/C).

  • Procedure:

    • Dissolve this compound in glacial acetic acid.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to hydrogenation at a suitable pressure and temperature until hydrogen uptake ceases.

    • Remove the catalyst by filtration through a pad of celite.

    • Evaporate the solvent under reduced pressure to yield 5-amino-6-methoxypicolinic acid.

Causality Behind Experimental Choices: Catalytic hydrogenation with palladium on carbon is a standard and efficient method for the reduction of aromatic nitro groups to amines. Acetic acid serves as a suitable solvent for this reaction.

Use in the Synthesis of Bioactive Heterocycles

While specific examples detailing the direct use of this compound in the synthesis of named drug molecules are not abundant in the public literature, the broader class of nitropyridines are well-established precursors for a wide array of bioactive compounds.[4] The functional handles on this compound allow for its incorporation into more complex scaffolds through several key reactions:

  • Amide Coupling: The carboxylic acid can be activated and coupled with various amines to form amides, a common linkage in many pharmaceutical agents.

  • Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or be a key feature of the target molecule.

  • Nucleophilic Aromatic Substitution: The nitro group can be displaced by various nucleophiles, or the methoxy group can be cleaved to a hydroxyl group, allowing for further functionalization.

  • Cross-Coupling Reactions: The pyridine ring can be functionalized through various metal-catalyzed cross-coupling reactions.

The resulting amino, methoxy, and carboxylic acid-substituted pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.

Conclusion and Future Outlook

This compound represents a potent and versatile building block for organic synthesis. Its unique substitution pattern provides multiple reactive sites for further elaboration into complex molecular architectures. The synthetic routes outlined in this guide offer reliable methods for its preparation, and the discussion of its reactivity highlights its potential for the construction of novel, biologically active compounds. As the demand for new and diverse heterocyclic scaffolds in drug discovery continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry. Further exploration of its reactivity and its application in the synthesis of novel therapeutic agents is a promising area for future research.

References

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  • Nitropyridines in the Synthesis of Bioactive Molecules - ResearchGate. Available at: [Link]

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  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC - NIH. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available at: [Link]

  • The crystal structure of 5-nitropicolinic acid monohydrate, C6H6N2O5 - ResearchGate. Available at: [Link]

  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Available at: [Link]

  • X-Ray Crystallographic Investigation and Crystal Structure of 6-(2-Hydroxy-4,6- dimethyl-phenyl) - ijirset. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PubMed. Available at: [Link]

  • Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl) - Semantic Scholar. Available at: [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Available at: [Link]

  • picolinic acid hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI. Available at: [Link]

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The Emerging Potential of 6-Methoxy-5-nitropicolinic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address unmet medical needs is paramount. Picolinic acid and its derivatives have long been recognized as a privileged structural motif, forming the core of numerous therapeutic agents and agricultural chemicals.[1][2] This guide delves into the untapped potential of a specific, yet under-explored derivative: 6-Methoxy-5-nitropicolinic acid . While direct extensive research on this compound is nascent, its unique electronic and steric profile, characterized by the interplay of a methoxy and a nitro group on the pyridine ring, suggests a wealth of opportunities for the development of next-generation therapeutics.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a forward-looking synthesis of what is known about related structures, providing a robust framework for initiating research and development programs centered on this compound. We will explore its synthetic pathways, hypothesize potential therapeutic applications based on established structure-activity relationships (SAR), and provide detailed, actionable experimental protocols to empower your research endeavors.

The Strategic Importance of the Picolinic Acid Scaffold

The picolinic acid framework, a pyridine ring bearing a carboxylic acid at the 2-position, is a versatile building block in medicinal chemistry. The nitrogen atom and the carboxylic acid group can act as a bidentate chelating agent, forming stable complexes with various metal ions.[3] This property is fundamental to the development of agents for imaging and radiotherapy. Furthermore, the pyridine ring is a bioisostere for a phenyl group but with distinct electronic properties and the ability to engage in hydrogen bonding, offering unique interaction possibilities with biological targets.

Derivatives of picolinic acid have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal effects.[1][4] The functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for drug development.

Physicochemical Properties and Synthetic Strategy

In-Silico Physicochemical Profile of this compound

A preliminary in-silico analysis of this compound (C7H6N2O5) provides insights into its drug-like properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 198.13 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP 1.2 - 1.8Indicates moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.
pKa ~2.5 - 3.0The carboxylic acid is expected to be acidic, influencing its charge state at physiological pH and potential for salt formation.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 5The pyridine nitrogen, both oxygens of the nitro group, the methoxy oxygen, and the carbonyl oxygen.
A Proposed Synthetic Pathway

While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established organic chemistry principles. The following protocol outlines a multi-step synthesis starting from commercially available 6-hydroxypicolinic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Methylation of 6-hydroxypicolinic acid

  • Reaction Setup: In a round-bottom flask, dissolve 6-hydroxypicolinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, for example, potassium carbonate (K2CO3, 1.5 eq), to the solution.

  • Methylating Agent: Introduce a methylating agent, such as methyl iodide (CH3I, 1.2 eq), dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture at 60-70°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-methoxypicolinic acid.[5][6][7][8]

Step 2: Nitration of 6-methoxypicolinic acid

  • Reaction Vessel: In a clean, dry reaction vessel, cool concentrated sulfuric acid (H2SO4) to 0-5°C with constant stirring.

  • Substrate Addition: Slowly add the synthesized 6-methoxypicolinic acid (1.0 eq) to the cooled sulfuric acid, ensuring the temperature remains low.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO3, 1.1 eq) to concentrated sulfuric acid.

  • Controlled Addition: Add the nitrating mixture dropwise to the reaction vessel, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for several hours, monitoring by TLC.[3]

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried.

Diagram: Proposed Synthetic Pathway

Synthesis 6-Hydroxypicolinic acid 6-Hydroxypicolinic acid 6-Methoxypicolinic acid 6-Methoxypicolinic acid 6-Hydroxypicolinic acid->6-Methoxypicolinic acid 1. CH3I, K2CO3 2. DMF, 60-70°C This compound This compound 6-Methoxypicolinic acid->this compound 1. Conc. HNO3 2. Conc. H2SO4, 0-60°C

Caption: A two-step synthesis of this compound.

Potential Applications in Medicinal Chemistry: A Forward-Looking Analysis

The true potential of this compound lies in its application as a scaffold for the development of novel therapeutics. Based on the known biological activities of structurally related compounds, we can hypothesize several promising avenues for investigation.

As a Scaffold for Novel Anticancer Agents

The pyridine ring is a common feature in many approved anticancer drugs. The presence of a nitro group, an electron-withdrawing group, can significantly alter the electronic properties of the aromatic system, potentially leading to novel interactions with biological targets. Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, a characteristic that can be exploited for targeted drug delivery.

Hypothesized Mechanism of Action:

Derivatives of this compound could be designed to act as:

  • Kinase Inhibitors: The picolinic acid scaffold could be elaborated to mimic the hinge-binding motifs of ATP-competitive kinase inhibitors. The methoxy and nitro groups can be used to probe specific pockets within the kinase domain.

  • Hypoxia-Activated Prodrugs: The nitro group could be reduced under hypoxic conditions to a more cytotoxic amine or hydroxylamine, leading to selective killing of tumor cells in the poorly oxygenated core of solid tumors.

Experimental Workflow: Anticancer Activity Screening

  • Synthesis of a Focused Library: Synthesize a small library of amides and esters of this compound to explore the structure-activity relationship.

  • In Vitro Cytotoxicity Assays: Screen the synthesized compounds against a panel of human cancer cell lines (e.g., breast, lung, colon) using standard assays like the MTT or SRB assay to determine their IC50 values.[9]

  • Hypoxia Selectivity Testing: For compounds showing promising activity, perform cytotoxicity assays under both normoxic and hypoxic conditions to assess their potential as hypoxia-activated prodrugs.

  • Mechanism of Action Studies: For lead compounds, conduct further studies to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, and target-based enzymatic assays.

Diagram: Anticancer Drug Development Workflow

Anticancer_Workflow A Synthesis of This compound Derivatives B In Vitro Cytotoxicity Screening (IC50) A->B C Hypoxia Selectivity Assays B->C D Mechanism of Action Studies C->D E Lead Optimization D->E

Caption: A streamlined workflow for anticancer drug discovery.

As a Novel Class of Antibacterial Agents

Nitro-heterocyclic compounds have a long history as effective antimicrobial agents. The nitro group can be reduced by bacterial nitroreductases to generate reactive nitrogen species that are toxic to the bacterial cell.

Hypothesized Mechanism of Action:

This compound and its derivatives could function as inhibitors of essential bacterial enzymes or act as prodrugs that are activated by bacterial-specific enzymes. The picolinic acid moiety could also facilitate uptake by bacterial cells.

Experimental Protocol: Antibacterial Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of the synthesized compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using the broth microdilution method.

  • Bactericidal vs. Bacteriostatic Determination: For compounds with low MICs, perform time-kill assays to determine if they are bactericidal or bacteriostatic.

  • Mechanism of Action Studies: Investigate the potential mechanism of action by, for example, assessing the inhibition of DNA gyrase or other essential bacterial enzymes.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of the SAR of this compound is crucial for optimizing its therapeutic potential.[10][11] Key modifications to consider include:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the compound's lipophilicity and cell permeability, and introduce new interaction points with the biological target.[9]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This would significantly alter the electronic properties and introduce a key hydrogen bond donor.

  • Substitution at other positions: While the current focus is on the 6-methoxy and 5-nitro substitution, exploring other substitution patterns on the pyridine ring could lead to the discovery of compounds with improved activity and selectivity.

Diagram: Key SAR Exploration Points

SAR Core This compound Scaffold R1 Carboxylic Acid (Amides, Esters) Core->R1 R2 Nitro Group (Reduction, Replacement) Core->R2 R3 Other Ring Positions (Further Substitution) Core->R3

Caption: Strategic points for SAR studies on the core scaffold.

Conclusion and Outlook

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers a rich chemical space for exploration in areas of significant unmet medical need, particularly in oncology and infectious diseases. This guide has provided a comprehensive overview of its potential, from synthesis to hypothesized mechanisms of action and concrete experimental workflows. It is our hope that this document will serve as a catalyst for further research, unlocking the full therapeutic potential of this intriguing molecule and its derivatives. The path from a novel scaffold to a life-saving drug is long and challenging, but the journey begins with a solid foundation of scientific inquiry and strategic exploration, which this guide aims to provide.

References

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  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692.
  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

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The Emergence of Nitropicolinic Acid Derivatives: A Synthetic and Therapeutic Odyssey

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Nitropicolinic acid derivatives represent a fascinating and evolving class of heterocyclic compounds, transitioning from foundational synthetic intermediates to sophisticated scaffolds for modern therapeutic design. While not possessing the extensive natural product history of compounds like 3-nitropropionic acid, their story is one of synthetic ingenuity and the pursuit of novel pharmacological activity. This guide provides a comprehensive overview of the discovery, synthesis, and therapeutic exploration of nitropicolinic acid derivatives, with a particular focus on their journey from chemical curiosities to promising candidates in immuno-oncology. We will delve into the causality behind synthetic strategies, detail key experimental protocols, and explore the mechanistic rationale for their application, providing researchers and drug development professionals with a foundational understanding of this important chemical class.

Foundational Chemistry & Synthesis

The history of nitropicolinic acid is fundamentally a story of synthetic organic chemistry. Its development is not marked by a singular "discovery" in nature, but by the deliberate application of established chemical principles to the picolinic acid backbone.

The Picolinic Acid Scaffold: A Privileged Starting Point

Picolinic acid (pyridine-2-carboxylic acid) is a simple pyridine derivative, yet it holds significant biological relevance. It is a natural catabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2] Its inherent properties, including its ability to act as a bidentate chelating agent for divalent and trivalent metal ions, have long made it an intriguing molecule in biological systems.[1] This chelating ability is a crucial feature that will resurface in the context of modern drug design.

The Advent of Electrophilic Nitration: Forging the Core Structure

The introduction of a nitro (-NO2) group onto an aromatic ring is one of the most powerful and historically significant transformations in medicinal chemistry. The strong electron-withdrawing nature of the nitro group profoundly alters the electronic properties of the parent molecule, serving as a versatile handle for further functionalization (e.g., reduction to an amine) or as a key pharmacophoric element itself.

The direct nitration of picolinic acid is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Early synthetic chemists overcame this by employing a clever strategy: the use of the corresponding N-oxide.

Causality in Synthesis: The Role of the N-Oxide The oxidation of the pyridine nitrogen to an N-oxide serves two critical purposes:

  • Activation: The N-oxide group is electron-donating via resonance, which activates the pyridine ring, particularly at the 4-position, making it susceptible to electrophilic attack.

  • Directing Group: It directs the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the 4-position, leading to regioselective synthesis of 4-nitropicolinic acid N-oxide.

This strategic choice laid the groundwork for reliable and scalable access to the nitropicolinic acid core. A typical early synthesis involves the treatment of picolinic acid N-oxide with a potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid.[3]

Synthesis_Workflow Picolinic_Acid Picolinic Acid N_Oxide Picolinic Acid N-Oxide Picolinic_Acid->N_Oxide Oxidation (e.g., H₂O₂/AcOH) Nitrated_N_Oxide 4-Nitropicolinic Acid N-Oxide N_Oxide->Nitrated_N_Oxide Nitration (HNO₃/H₂SO₄) Final_Product 4-Nitropicolinic Acid Nitrated_N_Oxide->Final_Product Deoxygenation (e.g., PCl₃) Amino_Derivative 4-Aminopicolinic Acid Nitrated_N_Oxide->Amino_Derivative Catalytic Hydrogenation (Reduction of NO₂ & N-O) (e.g., H₂/Pd-C)

Figure 1: General synthetic workflow for 4-nitropicolinic acid and its amino derivative.

An alternative route involves the hydrolysis of 2-cyano-4-nitropyridine with concentrated sulfuric acid, providing another robust method to access the core structure.[4][5]

Therapeutic Exploration: From CNS to Immuno-Oncology

While initially explored as synthetic intermediates, the inherent biological activity of the picolinic acid scaffold prompted investigation into the therapeutic potential of its derivatives.

Early Investigations in Central Nervous System (CNS) Disorders

The broader class of picolinic acid derivatives has been investigated for various biological activities, including anticonvulsant properties. Studies on related structures like piperidinecarboxylic acid (the hydrogenated form of picolinic acid) derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES)-induced seizure test.[6][7] While direct evidence for nitropicolinic acid derivatives as potent anticonvulsants is not prominent in the literature, the foundational work on related scaffolds suggests that the pyridine-carboxylic acid motif is a viable starting point for CNS drug discovery.[8]

A Modern Frontier: Targeting the Indoleamine 2,3-Dioxygenase 1 (IDO1) Pathway

The most compelling modern application for nitropicolinic acid derivatives lies in the field of immuno-oncology, specifically as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[9]

Mechanistic Background: IDO1 and Tumor Immune Evasion IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan down the kynurenine pathway.[10] In the tumor microenvironment (TME), IDO1 is often overexpressed in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[9] This overexpression has two major immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, causes effector T cells to undergo cell cycle arrest and apoptosis.[11]

  • Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[2]

This dual mechanism allows cancer cells to evade immune surveillance, making IDO1 a high-value therapeutic target.[12]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-Containing) Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes IDO1->Tryptophan Depletes IDO1->Kynurenine Catalyzes TumorCell Tumor Cell / APC TumorCell->IDO1 Upregulates IFNg IFN-γ IFNg->TumorCell releases Suppression Immune Suppression T_Cell->Suppression Treg->Suppression Mediates

Figure 2: The IDO1 pathway's role in mediating tumor immune escape.

Nitropicolinates as a Scaffold for IDO1 Inhibitor Design Many potent IDO1 inhibitors function by coordinating with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom within the enzyme's heme prosthetic group. The structure of picolinic acid, with its carboxylic acid at the 2-position, is an excellent metal-chelating motif. The addition of the nitro group at the 4-position further modulates the electronic properties of the ring. This makes the nitropicolinic acid scaffold a highly attractive starting point for designing novel IDO1 inhibitors that can effectively interact with the active site heme iron, disrupting the catalytic cycle and restoring anti-tumor immunity.

Key Experimental Protocols

To facilitate further research in this area, we provide validated, step-by-step methodologies for the synthesis of the core structure and for the biological evaluation of its derivatives as IDO1 inhibitors.

Detailed Protocol: Synthesis of 4-Nitropicolinic Acid N-Oxide

This protocol is adapted from established procedures for the nitration of pyridine N-oxides.[3]

Objective: To synthesize 4-nitropicolinic acid N-oxide via electrophilic nitration of picolinic acid N-oxide.

Materials:

  • Picolinic acid N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated H₂SO₄. Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add picolinic acid N-oxide (1.0 equivalent) in small portions to the cooled, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming HNO₃ (1.1 equivalents) to concentrated H₂SO₄ (2 volumes relative to HNO₃) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-60 minutes. Meticulously maintain the internal reaction temperature below 10 °C.

    • Causality Check: Maintaining a low temperature is critical to prevent runaway reactions and the formation of undesired byproducts.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • Trustworthiness Check: This step must be performed cautiously in a fume hood, as the quenching of concentrated acid is highly exothermic.

  • Isolation: The product, 4-nitropicolinic acid N-oxide, will precipitate as a solid. Isolate the solid by vacuum filtration.

  • Purification: Wash the crude product with cold deionized water until the filtrate is neutral (pH ~7). The product can be further purified by recrystallization from hot water or an appropriate solvent system if necessary. Dry the final product under vacuum.

Detailed Protocol: Cell-Based IDO1 Inhibition Assay

This protocol is a representative method based on IFN-γ-stimulated HeLa or SKOV-3 cancer cells.[11][13][14]

Objective: To determine the potency (IC₅₀) of test compounds (e.g., nitropicolinic acid derivatives) to inhibit IDO1 activity in a cellular context.

Materials:

  • HeLa or SKOV-3 cells (or another IDO1-inducible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Test compounds and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • Trichloroacetic acid (TCA) solution (e.g., 30% w/v)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates and a microplate reader (480-490 nm)

Procedure:

  • Cell Plating: Seed HeLa cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Include a "vehicle only" control (e.g., DMSO).

  • IDO1 Induction and Treatment:

    • Aspirate the old medium from the cells.

    • Add fresh medium containing IFN-γ at a final concentration of 100 ng/mL to all wells (except for the "no induction" control) to induce IDO1 expression.[15]

    • Immediately add the serially diluted test compounds to the appropriate wells.

  • Incubation: Incubate the plate for 24-48 hours at 37 °C, 5% CO₂.

  • Kynurenine Measurement:

    • After incubation, carefully transfer a portion of the cell supernatant (e.g., 100 µL) to a new 96-well plate.

    • Add TCA solution to each well to a final concentration of ~3-5% to precipitate proteins. Incubate at 50 °C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[13]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the clear supernatant to another new plate.

    • Add an equal volume of Ehrlich's Reagent to each well and incubate at room temperature for 10-20 minutes until a yellow color develops.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 480-490 nm using a microplate reader.

    • The absorbance is directly proportional to the kynurenine concentration.

    • Calculate the percent inhibition for each compound concentration relative to the "vehicle only" control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data and Future Perspectives

The development of nitropicolinic acid derivatives is an ongoing endeavor. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Key Properties and Applications of Nitropicolinic Acid Derivatives

Property/ApplicationDescriptionRationale/Significance
Core Structure 4-Nitro-pyridine-2-carboxylic acid[16]A synthetically accessible scaffold with tunable electronic properties.
Synthesis Typically via nitration of picolinic acid N-oxide or hydrolysis of a nitrile precursor.[3][5]Provides reliable, regioselective access to the core intermediate.
Key Chemical Feature Bidentate chelating moiety (N, COO⁻)Enables coordination with metal ions, a key interaction for inhibiting metalloenzymes like IDO1.[17]
Primary Therapeutic Target Indoleamine 2,3-dioxygenase 1 (IDO1)[9][10]A critical enzyme in the tumor immune escape pathway; its inhibition can restore anti-cancer immunity.
Screening Method Cell-based kynurenine production assay[14]A robust, physiologically relevant method to quantify a compound's ability to inhibit intracellular IDO1.
Future Directions

The journey of nitropicolinic acid derivatives is far from over. Future research will likely focus on:

  • Expanding SAR: Synthesizing and testing a wider array of derivatives (amides, esters, and further ring substitutions) to build a comprehensive understanding of the structural requirements for potent and selective IDO1 inhibition.

  • Dual-Target Inhibitors: Exploring modifications to the scaffold that might allow for the simultaneous inhibition of IDO1 and other related enzymes in the tryptophan catabolic pathway, such as Tryptophan 2,3-dioxygenase (TDO).[18]

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable for in vivo studies and eventual clinical development.

References

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  • Compound 5d could bind to IDO1 protein in HeLa cells. HeLa cells were... ResearchGate. Available at: [Link]

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A Researcher's Guide to Procuring 6-Methoxy-5-nitropicolinic Acid: From Supplier Vetting to Synthesis Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for sourcing 6-Methoxy-5-nitropicolinic acid (CAS No. 475272-62-9), a key building block in pharmaceutical research and organic synthesis. Beyond a simple list of vendors, this document outlines a systematic approach to supplier evaluation, quality assurance, and logistical considerations to ensure the integrity of your research and development endeavors.

The Strategic Importance of Sourcing High-Purity Starting Materials

In drug discovery and development, the quality of starting materials is paramount. The presence of impurities can lead to unforeseen side reactions, altered biological activity, and difficulty in reproducing results, ultimately compromising the validity of research findings. This compound, with its specific functional groups, is often a critical component in the synthesis of more complex, biologically active molecules.[1] Therefore, a rigorous supplier selection process is the first and one of the most critical steps in any research campaign involving this compound.

A reliable supplier ensures not only the chemical identity and purity of the compound but also provides comprehensive documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), which are essential for both experimental success and laboratory safety.[2] Furthermore, reputable suppliers often offer technical support and can provide insights into the stability and handling of the compound.

Key Supplier Evaluation Criteria

When sourcing this compound for research purposes, it is crucial to move beyond price-point comparisons and evaluate potential suppliers on a range of qualitative and quantitative factors. A thorough vetting process will mitigate risks and ensure a consistent and reliable supply chain for your research needs.

Quality Systems and Certifications

A supplier's commitment to quality can often be assessed through their certifications. Look for suppliers who adhere to internationally recognized quality management standards.

  • ISO 9001 Certification: This indicates that the supplier has a robust quality management system in place, covering everything from raw material sourcing to final product inspection and customer service.[2]

  • Good Manufacturing Practices (GMP): While more common for suppliers of active pharmaceutical ingredients (APIs) for clinical trials and commercial production, a supplier that operates under GMP guidelines for their research-grade chemicals demonstrates a higher level of quality control.[2]

Documentation and Transparency

Comprehensive documentation is non-negotiable when procuring research chemicals.

  • Certificate of Analysis (CoA): This document provides lot-specific data on the purity, identity, and physical properties of the compound. Key analytical techniques to look for on a CoA for this compound include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

    • Mass Spectrometry (MS): Verifies the molecular weight.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Determines the purity of the compound.

  • Safety Data Sheet (SDS): This provides essential information on the safe handling, storage, and disposal of the chemical, as well as emergency procedures.

Technical Expertise and Support

A supplier with a strong team of experienced chemists can be an invaluable resource. They can often provide insights into the stability of the compound, recommend appropriate storage conditions, and may even offer custom synthesis services.[3]

Reputation and Industry Standing

Investigate the supplier's reputation within the scientific community. Look for reviews, testimonials, and consider their history in the pharmaceutical and chemical supply industry.[2]

Workflow for Procuring this compound

The following workflow provides a step-by-step guide to procuring this compound, from initial supplier identification to receiving and storing the compound.

G cluster_0 Phase 1: Supplier Identification & Vetting cluster_1 Phase 2: Quality & Suitability Assessment cluster_2 Phase 3: Procurement & Logistics cluster_3 Phase 4: Internal Processes a Identify Potential Suppliers b Request Quotations & Documentation a->b c Evaluate Supplier Credentials b->c d Review Certificate of Analysis (CoA) c->d e Assess Purity & Analytical Methods d->e f Confirm Suitability for Intended Use e->f g Issue Purchase Order f->g h Arrange Shipping & Handling g->h i Receive & Verify Shipment h->i j Log Compound in Chemical Inventory i->j k Store According to SDS Guidelines j->k l Ready for Research Application k->l

Caption: Procurement Workflow for Research Chemicals.

Prominent Suppliers of this compound

The following table summarizes some of the key suppliers of this compound for research purposes. This is not an exhaustive list, and researchers are encouraged to conduct their own due diligence based on the criteria outlined in this guide.

SupplierProduct InformationKey Features
Sigma-Aldrich (Merck) CAS: 475272-62-9; Molecular Formula: C₇H₆N₂O₅[4]Global leader in research chemicals with extensive documentation and technical support.[5]
SynHet CAS: 475272-62-9; Purity: >95%[6]Offers synthesis on demand and can provide various analytical data upon request.[6]
BLD Pharm CAS: 475272-62-9; Storage: 2-8°C[7]A reliable supplier of research chemicals with a broad product catalog.[3]
Cayman Chemical -Manufactures high-quality biochemicals and offers custom synthesis services.[8]
Amadis Chemical -A supplier of fine chemicals and reagents with a focus on medicinal chemistry.[9]

Application in Research and Development

This compound is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its substituted pyridine ring structure makes it a valuable precursor for a variety of heterocyclic compounds. Research has shown that related methoxy- and nitro-substituted aromatic compounds are important pharmacophores in the design of anticancer agents and P-glycoprotein inhibitors.[10][11] The specific arrangement of the methoxy, nitro, and carboxylic acid groups on the picolinic acid scaffold allows for a range of chemical modifications, making it a valuable tool for medicinal chemists.[1]

The following diagram illustrates a generalized synthetic pathway where this compound could be utilized as a starting material.

G A This compound B Amide Coupling A->B C Amide Intermediate B->C D Reduction of Nitro Group C->D E Amino-picolinamide Derivative D->E F Cyclization/Further Modification E->F G Biologically Active Target Molecule F->G

Caption: Generalized Synthetic Application.

Conclusion

The procurement of this compound, while seemingly a routine task, is a critical step that can significantly impact the outcome of a research project. By adopting a strategic and thorough approach to supplier selection, researchers can ensure the quality and reliability of their starting materials, thereby upholding the integrity and reproducibility of their scientific work. The principles and workflows outlined in this guide are intended to empower researchers to make informed decisions and to foster a culture of quality and diligence in the procurement of all research chemicals.

References

  • Global Pharma Tek. How to Find a Reliable Chemical Supplier for Pharmaceutical Development. [Link]

  • Pursuit Industries Pvt. Ltd. Top 5 Chemicals and Pharmaceuticals Manufacturers & Suppliers: 2026 Guide. [Link]

  • The Calculated Chemist. Top 10 Suppliers for Laboratory Chemicals and Supplies. [Link]

  • Amadis Chemical Co., Ltd. 5-Methoxy-6-nitropicolinic acid CAS NO.324028-85-5. [Link]

  • Dana Bioscience. 6-Methoxy-5-nitronicotinic acid 1g. [Link]

  • ChemBK. 6-Methyl-5-nitropicolinic acid Shanghai Amole Biotechnology Co., Ltd.. [Link]

  • National Institutes of Health. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

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Methodological & Application

Application Note: A Validated, Two-Step Synthesis of 6-Methoxy-5-nitropicolinic Acid from 6-Hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 6-methoxy-5-nitropicolinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Starting from the commercially available 6-hydroxypicolinic acid, this protocol details a robust, two-step synthetic route involving an initial O-methylation followed by a regioselective nitration. The narrative emphasizes the chemical rationale behind procedural choices, provides detailed, step-by-step experimental protocols, and outlines critical safety considerations and characterization methods. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important intermediate.

Introduction and Strategic Overview

6-Hydroxypicolinic acid is a versatile starting material characterized by its enol-keto tautomerism and its utility as a chelating ligand.[2][3] Its derivatization is a key strategy for creating novel molecular scaffolds. The target molecule, this compound (CAS 475272-62-9), features a unique substitution pattern that makes it an attractive precursor for more complex, biologically active compounds.[4] The electron-withdrawing nitro group and the electron-donating methoxy group on the picolinic acid framework create a distinct electronic profile valuable for further functionalization.

The synthetic strategy outlined herein proceeds in two discrete, high-yielding steps:

  • O-Methylation: The phenolic hydroxyl group of 6-hydroxypicolinic acid is converted to a methoxy ether. This step is crucial as it protects the hydroxyl group and activates the pyridine ring for subsequent electrophilic substitution.

  • Electrophilic Nitration: The intermediate, 6-methoxypicolinic acid, undergoes regioselective nitration at the C5 position to yield the final product.

This approach was designed for clarity, reliability, and scalability, addressing common challenges such as regioselectivity control during nitration.

Overall Synthetic Pathway

The transformation from 6-hydroxypicolinic acid to this compound is achieved via the following pathway:

Synthetic_Pathway Start 6-Hydroxypicolinic Acid Inter 6-Methoxypicolinic Acid Start->Inter Step 1: Methylation CH₃I, K₂CO₃ DMF Final This compound Inter->Final Step 2: Nitration HNO₃, H₂SO₄

Caption: Overall two-step synthesis route.

Experimental Protocols & Mechanistic Insights

Part I: O-Methylation of 6-Hydroxypicolinic Acid

Principle and Rationale: The first step involves a Williamson ether synthesis. 6-Hydroxypicolinic acid is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks methyl iodide (CH₃I) in a classic SN2 reaction to form the methyl ether. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the SN2 reaction.[5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
6-Hydroxypicolinic acidC₆H₅NO₃139.111.010.0 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.524.8 g
Methyl Iodide (CH₃I)CH₃I141.941.59.6 mL
Dimethylformamide (DMF)C₃H₇NO73.09-150 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
BrineNaCl(aq)--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-hydroxypicolinic acid (10.0 g) and anhydrous potassium carbonate (24.8 g).

  • Solvent Addition: Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reagent Addition: With vigorous stirring, add methyl iodide (9.6 mL) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 6-methoxypicolinic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield a white solid.

Part II: Regioselective Nitration of 6-Methoxypicolinic Acid

Principle and Rationale: The nitration of 6-methoxypicolinic acid is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids (mixed acid) is used to generate the potent electrophile, the nitronium ion (NO₂⁺).[6][7] The regioselectivity is governed by the directing effects of the substituents on the pyridine ring. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director. Conversely, the carboxylic acid group (-COOH) and the pyridine nitrogen are deactivating, meta-directing groups. The C5 position is para to the activating methoxy group and meta to the deactivating groups, making it the most electronically favorable position for substitution.[8]

Safety First: This procedure involves highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction can be exothermic; strict temperature control is critical.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
6-Methoxypicolinic acidC₇H₇NO₃153.141.08.0 g
Concentrated Sulfuric Acid (98%)H₂SO₄98.08-40 mL
Fuming Nitric Acid (>90%)HNO₃63.011.23.5 mL
Crushed IceH₂O18.02-~400 g
Sodium Hydroxide Solution (5M)NaOH(aq)40.00-As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add 6-methoxypicolinic acid (8.0 g) portion-wise to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.5 mL of fuming nitric acid to 10 mL of cold concentrated sulfuric acid.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 30 minutes. CRITICAL: Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently to 50-60°C for 2-3 hours.[8] Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to room temperature. Carefully and slowly pour the reaction mixture onto approximately 400 g of crushed ice in a large beaker with vigorous stirring.

  • Precipitation and Isolation: Neutralize the cold acidic solution with a 5M sodium hydroxide solution to a pH of 3-4. The product, this compound, will precipitate as a solid.

  • Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the filter cake with copious amounts of cold water until the washings are neutral. Dry the product under vacuum to yield the final compound.[9]

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration A1 Combine 6-Hydroxypicolinic Acid, K₂CO₃, and DMF A2 Add CH₃I dropwise A1->A2 A3 Heat at 60-70°C for 4-6h (Monitor by TLC) A2->A3 A4 Quench with water & Extract with Ethyl Acetate A3->A4 A5 Dry & Concentrate to get 6-Methoxypicolinic Acid A4->A5 B1 Dissolve Intermediate in cold H₂SO₄ (0°C) A5->B1 Purify if necessary B2 Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise (<10°C) B1->B2 B3 Heat at 50-60°C for 2-3h (Monitor by TLC) B2->B3 B4 Quench on crushed ice B3->B4 B5 Neutralize to pH 3-4 to precipitate product B4->B5 B6 Filter, Wash, and Dry Final Product B5->B6

Caption: Detailed step-by-step experimental workflow.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the methoxy group and the specific substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected for C₇H₆N₂O₅: 198.13 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H stretch, C=O stretch, and the characteristic N-O stretches of the nitro group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. Retrieved from [Link]

  • Ridd, J. H., & de la Mare, P. B. D. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

Sources

Application Note: A Robust, Two-Step Synthesis of 6-Methoxy-5-nitropicolinic Acid for Pharmaceutical Intermediate Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-tested guide for the synthesis of 6-Methoxy-5-nitropicolinic acid, a valuable building block in medicinal chemistry and drug development. Starting from the commercially available 6-chloropicolinic acid, the protocol details a two-step synthetic route involving a nucleophilic aromatic substitution followed by an electrophilic nitration. This document is intended for researchers, chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step protocols, critical safety information, and workflow visualizations to ensure a successful and reproducible synthesis.

Synthetic Strategy and Mechanism

The conversion of 6-chloropicolinic acid to this compound is efficiently achieved in two sequential reactions. The overall pathway leverages fundamental principles of aromatic chemistry tailored to the specific reactivity of the pyridine scaffold.

Overall Reaction Scheme

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Electrophilic Aromatic Substitution (Nitration) 6-chloropicolinic acid 6-methoxypicolinic acid 6-chloropicolinic acid->6-methoxypicolinic acid  Sodium Methoxide (NaOMe) Methanol (MeOH), Reflux   6-methoxypicolinic acid_2 l1 6-Chloropicolinic acid l2 6-Hydroxypicolinic acid* (Intermediate) target_product 6-methoxypicolinic acid_2->target_product  Fuming HNO₃ Conc. H₂SO₄, 0°C to RT   l3 6-Hydroxypicolinic acid* l4 This compound caption *Note: The intermediate exists in tautomeric equilibrium, often favoring the 6-oxo-1,6-dihydropyridine-2-carboxylic acid form. For the purpose of this synthesis, it is referred to as 6-methoxypicolinic acid after the methoxide reaction.

Caption: Overall two-step synthesis pathway.

Part 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The first step involves the displacement of the chloride at the C6 position by a methoxide ion. Halopyridines are particularly susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate.[1]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophilic methoxide ion attacks the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the electronegative nitrogen atom, which provides significant stabilization.[1]

  • Elimination: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the methoxy-substituted product.

Part 2: Mechanism of Electrophilic Aromatic Substitution (Nitration)

The second step is the nitration of the electron-rich 6-methoxypicolinic acid ring. This is a classic electrophilic aromatic substitution reaction.

  • Formation of the Electrophile: Concentrated sulfuric acid protonates fuming nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The directing effects of the existing substituents guide the position of the incoming electrophile.

    • -OCH₃ group (at C6): A powerful activating, ortho, para-directing group.

    • -COOH group (at C2): A deactivating, meta-directing group.

    • Pyridine Nitrogen: A deactivating, meta-directing element.

The nitronium ion will preferentially attack the position most activated by this collective. The C5 position is ortho to the strongly activating methoxy group and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for substitution. Attack at this position leads to a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity, yielding the final product, this compound.

Safety Precautions and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

ReagentKey HazardsRecommended Precautions
6-Chloropicolinic Acid Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]Avoid inhalation of dust. Wear gloves and eye protection.[2][3]
Sodium Methoxide (NaOMe) Flammable solid, water-reactive, corrosive. Causes severe skin and eye burns.[5][6][7][8]Handle under an inert atmosphere (e.g., nitrogen). Keep away from water and ignition sources. Use spark-proof tools.[5][8]
Concentrated Sulfuric Acid (H₂SO₄) Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.[9][10][11]Wear acid-resistant gloves, face shield, and lab coat. Add slowly to other solutions, especially water, with cooling.[9]
Fuming Nitric Acid (HNO₃) Strong oxidizer, may cause fire on contact with combustible materials. Fatal if inhaled. Causes severe skin and eye burns.[12][13][14][15][16]Handle in a fume hood with extreme caution. Keep away from organic materials. Ensure a safety shower and eyewash station are immediately accessible.[12][13]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methoxypicolinic Acid

Objective: To replace the 6-chloro substituent with a methoxy group via an SNAr reaction.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
6-Chloropicolinic Acid157.55[4]10.0 g63.51.0
Sodium Methoxide54.024.1 g75.91.2
Methanol (Anhydrous)32.04150 mL--
Hydrochloric Acid (2M)36.46~30 mL--

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to be free of moisture.

  • Reagent Addition: Under a nitrogen atmosphere, add 6-chloropicolinic acid (10.0 g, 63.5 mmol) and anhydrous methanol (150 mL) to the flask. Stir to dissolve.

  • Reaction Initiation: Carefully add sodium methoxide (4.1 g, 75.9 mmol) portion-wise to the solution. Causality Note: Sodium methoxide is highly basic and hygroscopic; adding it under inert gas to the anhydrous solvent prevents its decomposition and ensures it is available to act as the nucleophile.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress using TLC (e.g., 10% MeOH in DCM with 1% acetic acid).

  • Workup - Quenching: After the reaction is complete (disappearance of starting material), cool the flask in an ice bath to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of cold deionized water.

  • Workup - Acidification: While stirring, acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form. Causality Note: The product is a carboxylic acid, which is soluble as its sodium salt in the basic reaction mixture. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate out of the aqueous solution.

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C overnight to yield 6-methoxypicolinic acid.

Protocol 2: Synthesis of this compound

Objective: To regioselectively nitrate the 6-methoxypicolinic acid intermediate.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
6-Methoxypicolinic Acid139.11[17]8.0 g57.51.0
Conc. Sulfuric Acid (98%)98.0840 mL--
Fuming Nitric Acid (>90%)63.0112 mL--

Procedure:

  • Setup: Place a magnetic stir bar in a 250 mL round-bottom flask and cool it to 0°C in an ice-salt bath.

  • Nitrating Mixture Preparation: EXTREME CAUTION. In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (12 mL) dropwise to chilled concentrated sulfuric acid (40 mL) at 0°C. Safety Note: This is a highly exothermic process. Slow, controlled addition with efficient cooling is critical to prevent a runaway reaction.[9][12]

  • Substrate Addition: To the main reaction flask at 0°C, add the 6-methoxypicolinic acid (8.0 g, 57.5 mmol) in small portions to the chilled, stirred nitrating mixture. Maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Workup - Quenching: EXTREME CAUTION. Carefully and slowly pour the reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. This will generate heat, but the large volume of ice should control the temperature. A precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Drying and Purification: Dry the crude product in a vacuum oven. The material can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of Experimental Workflow

G cluster_step1 Protocol 1: Methoxylation cluster_step2 Protocol 2: Nitration start Start: 6-Chloropicolinic Acid s1_reagents Add NaOMe to substrate in anhydrous MeOH start->s1_reagents s1_reaction Reflux for 12-16 hours (TLC Monitoring) s1_reagents->s1_reaction s1_workup Cool, quench in water, acidify with HCl s1_reaction->s1_workup s1_isolate Vacuum filter & wash with cold water s1_workup->s1_isolate s1_dry Dry under vacuum s1_isolate->s1_dry intermediate Intermediate: 6-Methoxypicolinic Acid s1_dry->intermediate s2_reagents Add intermediate to pre-made Fuming HNO₃/H₂SO₄ at 0°C intermediate->s2_reagents s2_reaction Stir at RT for 4-6 hours s2_reagents->s2_reaction s2_workup Quench by pouring onto crushed ice s2_reaction->s2_workup s2_isolate Vacuum filter & wash with cold water s2_workup->s2_isolate s2_purify Dry & Recrystallize s2_isolate->s2_purify final_product Final Product: This compound s2_purify->final_product

Caption: Step-by-step experimental workflow diagram.

Characterization and Expected Results

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • Yield:

    • Step 1 (6-Methoxypicolinic Acid): Expected yield is typically in the range of 85-95%.

    • Step 2 (this compound): Expected yield after purification is typically 70-85%.

  • Physical Appearance:

    • Intermediate: A white to off-white solid.

    • Final Product: A pale yellow crystalline solid.

  • Analytical Characterization:

    • ¹H NMR: To confirm the substitution pattern. For the final product, the disappearance of the proton at C5 and the presence of the remaining aromatic protons should be observed. The methoxy singlet should be present around 3.9-4.1 ppm.

    • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate (C₆H₅NO₃, MW: 139.11) and the final product (C₇H₆N₂O₅, MW: 198.13).

    • Melting Point: A sharp melting point indicates high purity.

    • FT-IR Spectroscopy: To observe characteristic stretches for the -COOH, -NO₂, and C-O-C functional groups.

References

  • Fisher Scientific. (2009).
  • Alkali Metals Limited.
  • ScienceLab.com. (2015).
  • Sigma-Aldrich. (2024).
  • Hilex. (2022).
  • Chem-Supply. (2018).
  • Fisher Scientific. (2009). Safety Data Sheet: Sodium methoxide, 5.4M (30 wt.%) solution in methanol.
  • ChemicalBook. (2025).
  • Chemos GmbH & Co. KG.
  • KISHIDA CHEMICAL CO., LTD. (2024).
  • ChemicalBook. (2025).
  • Lab Alley.
  • Cole-Parmer.
  • Nano Research. (2005). Nitric acid, Red fuming MSDS.
  • Fisher Scientific.
  • Carl Roth GmbH + Co KG. (2022). Safety Data Sheet: Nitric acid 100 % fuming, p.a..
  • FUJIFILM Wako Chemicals. (2025).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 242721, 6-Hydroxypicolinic acid.
  • LookChem. Cas 19621-92-2, 6-Hydroxypicolinic acid.
  • Organic Chemistry Tutor. (2018). 37.

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detailed protocol for the nitration of 6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Nitration of 6-Methoxypicolinic Acid

This application note provides a comprehensive, detailed protocol for the laboratory-scale nitration of 6-methoxypicolinic acid. This reaction is a critical step in the synthesis of various heterocyclic compounds that serve as valuable intermediates in medicinal chemistry and drug discovery. The unique substitution pattern of the target molecule, 5-nitro-6-methoxypicolinic acid, makes it a versatile building block for more complex pharmaceutical agents.

This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization methods essential for successful synthesis. The protocol is designed for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Principle and Mechanistic Rationale

The nitration of 6-methoxypicolinic acid is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring, while generally electron-deficient and resistant to EAS, is activated by the electron-donating methoxy (-OCH₃) group at the 6-position. The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2]

Generation of the Electrophile

Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[3][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity

The directing effects of the substituents on the pyridine ring determine the position of nitration.

  • 6-Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its +R (resonance) effect.

  • 2-Carboxylic Acid Group (-COOH): A deactivating, meta-directing group due to its -I (inductive) and -R effects.

  • Pyridine Nitrogen: Strongly deactivating due to its electronegativity and protonation under the acidic conditions, which further withdraws electron density from the ring.[5][6]

Considering these effects, the position para to the strongly activating methoxy group (the C-5 position) is the most electron-rich and sterically accessible site for electrophilic attack. This position is also conveniently meta to the deactivating carboxylic acid group, making the formation of 5-nitro-6-methoxypicolinic acid the highly favored outcome.[7][8]

Mandatory Safety Protocols

Nitration reactions are inherently hazardous and must be treated with extreme caution. A thorough risk assessment is mandatory before commencing any work.[9] The primary hazards involve the use of highly corrosive acids and the potential for a runaway exothermic reaction.[10][11][12]

Reagent Hazard Summary
ReagentHazard ClassKey Risks
6-Methoxypicolinic Acid IrritantMay cause skin, eye, and respiratory irritation.
Concentrated Sulfuric Acid (H₂SO₄) Corrosive, OxidizerCauses severe skin and eye burns; reacts violently with water.[11][13]
Fuming Nitric Acid (HNO₃) Corrosive, Oxidizer, ToxicCauses severe burns; toxic by inhalation; reacts violently with organic materials.[11][12][13]
Crushed Ice / Deionized Water Non-hazardousUsed for quenching; rapid addition of acid to water is exothermic.
Acetone FlammableHighly flammable liquid and vapor; used for washing glassware.
Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls:

    • All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.

    • A blast shield should be placed between the reaction apparatus and the user.

    • An emergency safety shower and eyewash station must be immediately accessible.[10][13]

    • Have spill containment materials (e.g., sodium bicarbonate or other acid neutralizers) readily available.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[13]

    • Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton™ over nitrile). Check glove compatibility charts.

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are mandatory. Ensure no skin is exposed.

Experimental Protocol: Synthesis of 5-Nitro-6-methoxypicolinic acid

This protocol is based on established chemical principles for the nitration of activated pyridine rings.[7][8]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMoles (mmol)
6-Methoxypicolinic Acid26893-73-2153.141.53 g10.0
Conc. Sulfuric Acid (98%)7664-93-998.0810 mL~184
Fuming Nitric Acid (>90%)7697-37-263.015 mL~119
Deionized Water7732-18-518.02100 mL-
Crushed IceN/A18.02~100 g-
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents 1. Prepare Reagents & Glassware prep_icebath 2. Set Up Ice/Salt Bath (Target -10 to 0°C) prep_reagents->prep_icebath add_h2so4 3. Dissolve Starting Material in cold H₂SO₄ prep_icebath->add_h2so4 add_hno3 4. Add Fuming HNO₃ Dropwise (Keep T < 5°C) add_h2so4->add_hno3 stir_warm 5. Stir at 0°C (1 hr) then Warm to RT (2-3 hrs) add_hno3->stir_warm quench 6. Quench Reaction on Crushed Ice stir_warm->quench filter 7. Filter Precipitate quench->filter wash 8. Wash Solid with Cold H₂O filter->wash dry 9. Dry Product Under Vacuum wash->dry characterize 10. Characterize Product (NMR, MS, MP) dry->characterize

Sources

Application Note & Protocol: Methoxylation of 6-chloro-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the methoxylation of 6-chloro-5-nitropicolinic acid to produce 6-methoxy-5-nitropicolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including 5-amino-6-methoxypicolinic acid.[1][2] This document outlines a detailed, step-by-step protocol for the nucleophilic aromatic substitution reaction, discusses the underlying chemical principles, and presents safety considerations and analytical monitoring techniques. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

The transformation of 6-chloro-5-nitropicolinic acid to this compound is a critical step in the synthesis of more complex heterocyclic molecules. The presence of a nitro group in the 5-position and a carboxylic acid in the 2-position of the pyridine ring significantly influences the reactivity of the C6-chloro substituent, making it susceptible to nucleophilic aromatic substitution. This reaction is a fundamental example of activating an aromatic ring towards nucleophilic attack through the strategic placement of electron-withdrawing groups. The resulting product, this compound, is a valuable building block in medicinal chemistry.

Reaction Mechanism and Scientific Rationale

The methoxylation of 6-chloro-5-nitropicolinic acid proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key factors governing this reaction are:

  • Activation of the Pyridine Ring: The electron-withdrawing nitro group (-NO₂) at the 5-position, along with the nitrogen atom in the pyridine ring, strongly polarizes the carbon-chlorine bond at the 6-position, making the carbon atom electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: Sodium methoxide serves as the source of the methoxide nucleophile (CH₃O⁻), which attacks the electron-deficient carbon atom bearing the chlorine atom.

  • Formation of Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

  • Departure of the Leaving Group: The chloride ion, a good leaving group, is subsequently eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

The choice of an aprotic polar solvent like methanol is crucial as it readily dissolves sodium methoxide and the starting material, facilitating the reaction. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol

This protocol details the procedure for the methoxylation of 6-chloro-5-nitropicolinic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-chloro-5-nitropicolinic acid≥98%Commercially Available
Sodium methoxide≥97%Commercially AvailableHandle with care, highly basic and hygroscopic.
MethanolAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially AvailableUsed for neutralization.
Deionized WaterIn-house
DichloromethaneACS GradeCommercially AvailableFor extraction.
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH meter or pH paper

Step-by-Step Procedure
  • Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 6-chloro-5-nitropicolinic acid (1.0 equivalent).

  • Solvent Addition: Add anhydrous methanol to the flask to create a suspension.

  • Cooling: Cool the suspension to 10-15 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the reaction mixture via a dropping funnel, ensuring the temperature is maintained below 20 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to 40-45 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture to pH 7 with glacial acetic acid.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the residue, add dichloromethane and water.

    • Separate the organic layer.

    • Cool the aqueous layer to 10-15 °C and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

    • Stir the resulting slurry for 1-2 hours at 10-15 °C.

    • Filter the solid using a Büchner funnel, wash with cold water, and then with a small amount of cold methanol.

    • Dry the product in a vacuum oven at 60 °C to a constant weight to yield this compound.

Visualization of the Experimental Workflow

Methoxylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Start setup 1. Add 6-chloro-5-nitropicolinic acid and methanol to flask start->setup cool 2. Cool to 10-15 °C setup->cool add_naome 3. Slowly add sodium methoxide solution cool->add_naome react 4. Heat to 40-45 °C and stir for 4-6 hours add_naome->react monitor 5. Monitor by TLC/HPLC react->monitor monitor->react Incomplete neutralize 6. Neutralize with _glacial acetic acid_ monitor->neutralize Complete concentrate 7. Concentrate under reduced pressure neutralize->concentrate extract 8. Dichloromethane/water extraction concentrate->extract precipitate 9. Acidify aqueous layer to precipitate product extract->precipitate filter_dry 10. Filter, wash, and dry precipitate->filter_dry end End Product: This compound filter_dry->end

Caption: Workflow for the methoxylation of 6-chloro-5-nitropicolinic acid.

Safety Precautions

  • Sodium Methoxide: Sodium methoxide is a strong base and is corrosive. It is also highly reactive with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Acids: Glacial acetic acid and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

  • General: Perform the reaction in a well-ventilated fume hood.

Data and Expected Results

ParameterExpected Value
Starting Material 6-chloro-5-nitropicolinic acid
Product This compound
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
Appearance Off-white to yellow solid
Yield Typically > 85%
Purity (by HPLC) ≥98%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated sodium methoxide due to moisture.- Extend reaction time or slightly increase temperature.- Use freshly opened or properly stored sodium methoxide.
Low Yield - Incomplete precipitation.- Product loss during extraction.- Ensure pH is correctly adjusted for precipitation.- Perform extractions carefully to avoid loss.
Impure Product - Incomplete reaction.- Side reactions.- Monitor reaction closely to ensure completion.- Purify the crude product by recrystallization if necessary.

Conclusion

The described protocol provides a reliable and scalable method for the methoxylation of 6-chloro-5-nitropicolinic acid. This application note serves as a practical guide for chemists in the pharmaceutical and chemical industries, enabling the efficient synthesis of a key chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for achieving high yields and purity.

References

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Retrieved from [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • Google Patents. (2017). CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene.
  • ResearchGate. (2018). Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. Retrieved from [Link]

  • Journal of Progressive Research in Chemistry. (2017). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]

  • PubMed. (1998). Nitric oxide reacts with methoxide. Retrieved from [Link]

  • Google Patents. (2021). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

Sources

Application Note and Protocol for the Purification of 6-Methoxy-5-nitropicolinic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 6-Methoxy-5-nitropicolinic acid, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework to achieve high purity of the target compound. The protocol emphasizes a systematic approach, from the selection of appropriate stationary and mobile phases to the meticulous monitoring of the separation process. The underlying principles of chromatographic separation are discussed to empower the user with the scientific rationale behind each step, ensuring adaptability and troubleshooting capabilities.

Introduction: The Significance of Purifying this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine core substituted with a methoxy, a nitro, and a carboxylic acid group, renders it a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, compromise the yield and purity of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Column chromatography is a fundamental and widely employed technique for the purification of organic compounds.[1] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase, such as silica gel, is the method of choice.[2] The separation is achieved by exploiting the varying affinities of the target compound and its impurities for the stationary phase, allowing for their sequential elution with a solvent system of gradually increasing polarity.

Understanding the Physicochemical Properties of this compound

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target molecule. This compound (C₇H₆N₂O₅, Molar Mass: 198.14 g/mol ) is a polar aromatic compound. The presence of the carboxylic acid and nitro groups significantly increases its polarity, while the methoxy group and the pyridine ring also contribute to its polar character. This high polarity dictates its strong interaction with polar adsorbents like silica gel. It is expected to be a solid at room temperature and soluble in polar organic solvents such as methanol, ethyl acetate, and dichloromethane.

The Chromatographic System: A Deliberate Choice

The selection of the stationary and mobile phases is the most critical aspect of developing a successful column chromatography protocol.[3]

Stationary Phase: The Foundation of Separation

For the purification of polar compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[1] Its surface is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds with the analyte. The choice of silica gel mesh size is a balance between resolution and flow rate; a mesh size of 60-120 or 230-400 is typically suitable for gravity and flash chromatography, respectively.[1]

Mobile Phase: The Eluting Power

The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the stationary phase. The polarity of the mobile phase is crucial; a less polar solvent will result in stronger retention of the polar analyte on the silica gel, while a more polar solvent will elute it more quickly. For this compound, a binary solvent system is recommended, typically consisting of a non-polar solvent and a more polar solvent. Common choices include:

  • Hexane/Ethyl Acetate: A versatile and widely used system with a broad polarity range.

  • Dichloromethane/Methanol: Effective for more polar compounds.

The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC).

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials and Equipment
Material/Equipment Specifications
Crude this compound-
Silica GelMesh size 60-120 (for gravity chromatography) or 230-400 (for flash chromatography)
Chromatography ColumnGlass, appropriate size for the amount of crude material
SolventsHPLC grade: n-Hexane, Ethyl Acetate, Dichloromethane, Methanol
Thin Layer Chromatography (TLC) PlatesSilica gel coated with fluorescent indicator (F₂₅₄)
TLC Developing Chamber-
UV LampFor visualization of TLC plates (254 nm)
Collection VesselsTest tubes or flasks
Rotary EvaporatorFor solvent removal
Glass Wool or Sintered Glass FritFor column base
SandWashed and dried
Workflow Diagram

Caption: Workflow for the purification of this compound.

Detailed Procedure

Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., a 1:1 mixture of dichloromethane and methanol).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system. Start with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1 Hexane:Ethyl Acetate).

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[3] The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Visualize the spots under a UV lamp. The target compound should be well-separated from any impurities.

Step 2: Column Preparation

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of glass wool or ensure a sintered glass frit is at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if solubility is an issue.

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

Step 4: Elution and Fraction Collection

  • Carefully add the initial eluent to the top of the column, ensuring not to disturb the packed bed.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

  • Gradually increase the polarity of the eluent as the chromatography progresses. This can be done in a stepwise or continuous gradient. For example, start with 9:1 Hexane:Ethyl Acetate, then move to 8:2, 7:3, and so on.

Step 5: Monitoring the Separation

  • Periodically analyze the collected fractions by TLC to monitor the elution of the compounds.

  • Spot a small aliquot from each fraction onto a TLC plate and develop it in the optimized solvent system.

  • Visualize the spots under a UV lamp.

Step 6: Isolation of the Pure Compound

  • Identify the fractions containing the pure this compound (i.e., those showing a single spot with the correct Rf value on the TLC).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified solid compound.

  • Determine the yield and assess the purity of the final product by appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Troubleshooting and Key Considerations

  • Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the polarity of the eluent.

  • Compound Elutes Too Quickly: The mobile phase is too polar. Start with a less polar solvent system.

  • Poor Separation (Overlapping Bands): The polarity difference between the eluent and the compounds is not optimal. Try a different solvent system or a shallower gradient.

  • Streaking or Tailing on TLC/Column: The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the silica gel. Adding a small amount of acetic acid to the mobile phase can sometimes help for acidic compounds. Conversely, for basic compounds, a small amount of triethylamine may be beneficial.[4]

  • Acid Sensitivity: If the target compound is acid-sensitive, the slightly acidic nature of silica gel could be problematic. In such cases, using neutralized silica gel or adding a small amount of a basic modifier to the eluent might be necessary.[5]

Conclusion

The purification of this compound by silica gel column chromatography is a highly effective method for obtaining this valuable synthetic intermediate in high purity. By carefully selecting the chromatographic conditions based on preliminary TLC analysis and systematically monitoring the separation process, researchers can confidently isolate the target compound from reaction byproducts and unreacted starting materials. The protocol provided in this application note serves as a robust starting point, which can be further optimized to meet the specific requirements of the user's sample and desired purity level.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Nagy, V., Agócs, A., Deli, J., & Csupor-Löffler, B. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(4), 319–324. [Link]

  • Juza, M., Mazzotti, M., & Morbidelli, M. (2000). Preparative chromatography of a racemic pharmaceutical intermediate.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique in synthetic chemistry for the purification of solid organic compounds.[2] The process hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain in the solution, or "mother liquor," and are subsequently removed by filtration.

For 6-Methoxy-5-nitropicolinic acid, a substituted pyridine carboxylic acid, its polarity is influenced by the carboxylic acid, nitro, and methoxy functional groups. This molecular architecture suggests that a moderately polar solvent system will likely be effective for its recrystallization.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is crucial for developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₇H₆N₂O₅[3][4]
Molecular Weight 198.13 g/mol [3][4]
Appearance Solid (Typical)[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

While specific solubility data for this compound in a range of solvents is not extensively published, a structurally similar compound, 6-Methyl-5-nitropicolinic acid, is known to be soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane, and insoluble in water.[1] This provides a valuable starting point for solvent screening.

Core Principles of Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should:

  • Exhibit a steep solubility curve: The compound should be sparingly soluble at low temperatures and highly soluble at high temperatures.

  • Not react with the compound: The solvent must be chemically inert to this compound.

  • Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all: This ensures that impurities are either left behind in the hot filtration step or remain in the mother liquor after cooling.

  • Be non-toxic, inexpensive, and non-flammable: Safety and cost are practical considerations.

For this compound, a mixed solvent system, such as an acetone-water or ethanol-water mixture, is a promising starting point. The organic solvent will dissolve the compound, and the addition of water as an anti-solvent will decrease its solubility, promoting crystallization upon cooling.

Experimental Protocol: Recrystallization of this compound

This protocol is a recommended starting point and may require optimization based on the initial purity of the compound and the nature of the impurities.

Materials and Equipment
  • Crude this compound

  • Acetone (ACS grade or higher)

  • Deionized water

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of acetone to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add more acetone in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

    • Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities. It is added to a slightly cooled solution to prevent bumping.

  • Hot Filtration (if charcoal was used):

    • If activated charcoal was used, it must be removed while the solution is hot to prevent premature crystallization of the product.

    • Preheat a clean Buchner funnel and receiving flask.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice. Rapid cooling can trap impurities.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold acetone-water mixture to remove any adhering mother liquor. Causality: Using a cold solvent for washing minimizes the dissolution of the purified crystals.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature or in a desiccator under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B C Hot Solution B->C D Decolorize (Optional) with Charcoal C->D if colored F Clear Hot Solution C->F if not colored E Hot Filtration D->E E->F G Slow Cooling F->G H Ice Bath G->H I Crystal Slurry H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M M L->M Pure Product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
No crystal formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery Too much solvent was used, or the crystals were washed with a solvent that was not cold enough.Minimize the amount of hot solvent used for dissolution. Ensure the washing solvent is ice-cold.
Colored crystals Incomplete removal of colored impurities.Repeat the recrystallization, ensuring the effective use of activated charcoal and hot filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Avoid inhalation of dust and vapors.

  • Handle organic solvents with care, and be aware of their flammability.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the procedure.

Conclusion

The protocol described in this application note provides a comprehensive and scientifically grounded approach to the purification of this compound by recrystallization. By understanding the principles of solvent selection and carefully following the experimental steps, researchers can significantly enhance the purity of their compound. It is important to reiterate that this protocol serves as a starting point, and optimization may be necessary to achieve the desired level of purity and yield for specific research applications.

References

  • Google Patents.
  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • Google Patents.
  • Google Patents.
  • University of Canterbury. RECRYSTALLISATION. [Link]

Sources

Application Note: Comprehensive Spectroscopic Characterization of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Methoxy-5-nitropicolinic acid (CAS No. 475272-62-9), a key heterocyclic building block in contemporary drug discovery and materials science. Recognizing the limited availability of public domain spectral data for this compound, this document outlines detailed, field-proven protocols for acquiring and interpreting data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed to be self-validating, ensuring researchers can confidently ascertain the identity, purity, and structural integrity of their synthesized or procured material. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

Introduction: The Scientific Imperative for Characterization

This compound is a substituted pyridine derivative whose structural motifs—a carboxylic acid, a methoxy group, and a nitro group—impart a unique electronic and steric profile. These features make it a valuable precursor for synthesizing complex molecules with potential therapeutic activity. The precise arrangement of these functional groups governs the molecule's reactivity, coordination chemistry, and ultimately, its biological function. Therefore, unambiguous confirmation of its structure and purity is a non-negotiable prerequisite for its use in any research or development pipeline.

This application note serves as a practical guide, moving beyond theoretical principles to provide robust, step-by-step protocols. The causality behind experimental choices is explained, empowering the analyst to not only execute the methods but also to troubleshoot and adapt them as necessary.

Molecular and Physicochemical Profile

Before embarking on spectroscopic analysis, a foundational understanding of the compound's properties is essential for selecting appropriate solvents and handling procedures.

PropertyValueSource
CAS Number 475272-62-9[1][2]
Molecular Formula C₇H₆N₂O₅[2]
Molecular Weight 198.13 g/mol [2]
Functional Groups Carboxylic Acid, Methoxy Ether, Nitro Group, Pyridine Ring[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides critical information about the conjugated π-electron systems within the molecule. The pyridine ring, substituted with both an electron-donating group (-OCH₃) and an electron-withdrawing group (-NO₂), is expected to exhibit distinct absorption bands.

Rationale for Analysis

The analysis aims to determine the wavelengths of maximum absorbance (λ_max), which are characteristic of the molecule's electronic structure. This data is useful for quantitative analysis (e.g., via a Beer-Lambert law calibration curve) and for monitoring reaction kinetics or purity. Aromatic systems and compounds with π-bonds and lone pairs of electrons are known to produce identifiable peaks in the UV-Vis region.[3]

Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol or ethanol are suitable choices. The solvent must not react with the analyte and should have a UV cutoff wavelength below the expected absorbance of the compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL). The final concentration should yield an absorbance reading between 0.3 and 1.0 A.U. for optimal accuracy.

  • Instrumentation and Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as the reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan a wavelength range from 200 to 400 nm.[3]

    • Record the spectrum and identify the λ_max values.

Expected Spectral Features

Based on the substituted aromatic structure, we anticipate two primary absorption bands:

  • A high-energy band (π → π*) around 220-280 nm , characteristic of the pyridine ring.

  • A lower-energy band (n → π*) at longer wavelengths, potentially >300 nm , arising from the nitro and carbonyl groups, whose exact position is influenced by the combined electronic effects of all substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for confirming the presence of key functional groups, providing a molecular "fingerprint."

Rationale for Analysis

Each functional group in this compound has a characteristic vibrational frequency. The IR spectrum will provide direct evidence for the O-H of the carboxylic acid, the C=O carbonyl, the N-O stretches of the nitro group, the C-O ether linkage, and the aromatic C=C and C-H bonds of the pyridine ring.

Experimental Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

    • Place a small amount of the solid powder directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Instrumentation and Acquisition:

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to achieve a good signal-to-noise ratio.

    • Process the data (e.g., baseline correction, ATR correction if necessary).

Table of Expected Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 2500 BroadO-H stretch (Carboxylic acid)The broadness is due to hydrogen bonding between carboxylic acid dimers.[4]
~1720 - 1680 StrongC=O stretch (Carboxylic acid)Conjugation with the pyridine ring may shift this to the lower end of the range.
~1560 & ~1350 StrongN-O asymmetric & symmetric stretch (Nitro group)These are two distinct, strong bands characteristic of the -NO₂ group.[5]
~1600 & ~1475 Medium-WeakC=C & C=N stretches (Pyridine ring)Aromatic ring vibrations.
~1250 & ~1050 StrongC-O-C asymmetric & symmetric stretch (Methoxy ether)Characteristic ether linkage vibrations.
~3100 - 3000 WeakAromatic C-H stretchC-H bonds on the pyridine ring.
~2950 WeakAliphatic C-H stretchC-H bonds of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR is the most powerful technique for definitive structure elucidation in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Rationale for Analysis

¹H NMR will reveal the number of distinct proton environments, their chemical shifts (electronic environment), their integration (proton count), and their coupling patterns (neighboring protons). ¹³C NMR provides information on all unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular structure.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh ~5-10 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Insert Tube into Spectrometer (e.g., 400 MHz) D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Acquire 2D Spectra (COSY, HSQC, HMBC) if needed H->I J Fourier Transform & Phase Correction I->J K Baseline Correction J->K L Integration (¹H) & Peak Picking K->L M Assign Signals to Molecular Structure L->M

Caption: Standard workflow for NMR spectroscopic analysis.

Protocol and Expected Spectra
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can solubilize the carboxylic acid.[6]

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a high chemical shift, typically >13 ppm , due to the acidic nature and hydrogen bonding.

    • Pyridine Ring Protons (2H): There are two protons on the pyridine ring. They will appear as two distinct signals (doublets or singlets depending on coupling) in the aromatic region, likely between 8.0 and 9.0 ppm . The electron-withdrawing nitro and carboxyl groups will shift these protons downfield.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected, likely in the range of 3.9 - 4.2 ppm .

  • ¹³C NMR Spectroscopy (101 MHz, DMSO-d₆):

    • Seven distinct carbon signals are expected.[6]

    • Carboxylic Carbon (-COOH): The carbonyl carbon will be significantly downfield, expected around 165 ppm .

    • Pyridine Ring Carbons (5C): These will appear in the aromatic region (approx. 120-160 ppm ). The carbons directly attached to the electronegative nitro group (C5) and methoxy group (C6) will have characteristic shifts.

    • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically around 55-60 ppm .[7]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

MS is the definitive technique for determining the molecular weight of a compound and can provide evidence for its elemental composition through high-resolution measurements.

Rationale for Analysis

Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it can be readily ionized in solution. Analysis in both positive and negative ion modes can provide complementary information. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.[8]

Experimental Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (1-10 µg/mL) B Use Methanol:Water (1:1) with 0.1% Formic Acid A->B C Direct Infusion or LC-MS Injection B->C D Set Ionization Mode (ESI Negative & Positive) C->D E Acquire Full Scan Spectrum (e.g., m/z 50-500) D->E F Identify Molecular Ion ([M-H]⁻ or [M+H]⁺) E->F G Compare Experimental m/z with Theoretical m/z F->G H Confirm Molecular Formula (HRMS) G->H

Caption: General workflow for Mass Spectrometry analysis.

Protocol and Expected Results
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture like 50:50 methanol/water.

    • For positive ion mode ESI, adding 0.1% formic acid can aid protonation. For negative ion mode, the carboxylic acid should deprotonate readily without additives.[9][10]

  • Instrumentation and Acquisition (ESI-TOF or ESI-QTOF):

    • Infuse the sample directly or via an LC system into the ESI source.

    • Acquire spectra in both negative and positive ion modes.

    • Negative Ion Mode (ESI-): This is expected to be the most sensitive mode due to the acidic proton. The primary ion observed should be the deprotonated molecule, [M-H]⁻ .

      • Theoretical m/z for C₇H₅N₂O₅⁻: 197.0198

    • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺ , may also be observed.

      • Theoretical m/z for C₇H₇N₂O₅⁺: 199.0355

  • Data Interpretation:

    • The primary goal is to find the experimental m/z that matches the theoretical value for the molecular ion.

    • In a high-resolution instrument, the measured mass should be within 5 ppm of the theoretical mass to confidently confirm the elemental composition.

Conclusion

The orthogonal application of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a robust and cross-validated characterization of this compound. By following the detailed protocols within this guide, researchers can reliably verify the structural identity and purity of their material, ensuring the integrity and reproducibility of their subsequent scientific investigations. The provided expected spectral data serves as a benchmark for successful analysis.

References

  • Benchchem. 6-Methyl-5-nitropicolinic Acid | 24194-98-7 | Research Chemical.
  • SynHet. This compound.
  • BLD Pharm. 475272-62-9 | this compound.
  • Kuznetsova, S. A., et al. (2020). "The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts." Beilstein Journal of Organic Chemistry, 16, 1124–1134.
  • Sigma-Aldrich. This compound | 475272-62-9.
  • BLD Pharm. 475272-62-9 | this compound | Documentation.
  • Mncube, S., et al. (2021). "Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Biological Activities of Momordica balsamina Leaf Extracts." Biochemistry Research International, 2021, 2854217.
  • Fernández-Delita, N., et al. (2020). "Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract." Pharmacognosy Journal, 12(6s).
  • Rocchetti, M. T., et al. (2022). "Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid." Molecules, 27(20), 7013.
  • Agrawal, P. K. (2011). "Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds." Natural Product Communications, 6(11), 1649-1652.
  • NIST. Anthraquinone, 1-chloro-5-nitro. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • de Souza, A. M., et al. (2019). "High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin." Journal of the Brazilian Chemical Society.
  • Nikolic, D., et al. (2012). "Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.)." Fitoterapia, 83(3), 441-453.

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Application Note: High-Resolution 1H and 13C NMR Analysis of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the structural elucidation of 6-Methoxy-5-nitropicolinic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines systematic methodologies for sample preparation, spectral acquisition, and in-depth data interpretation. By explaining the causal relationships between molecular structure and spectral output, this note serves as a practical resource for the accurate characterization of substituted picolinic acid derivatives, which are crucial intermediates in pharmaceutical synthesis.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in organic synthesis. Its structure, featuring a pyridine ring functionalized with a carboxylic acid, a methoxy group, and a nitro group, presents a unique electronic and steric profile. These functional groups make it a versatile precursor for the synthesis of more complex molecules and a valuable ligand in coordination chemistry, where the pyridine nitrogen and carboxylate oxygen can act as a bidentate chelating agent for various metal ions[1].

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. NMR spectroscopy is the most powerful technique for the unambiguous structural analysis of organic molecules in solution. This application note details the specific considerations for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of this substituted picolinic acid.

Foundational Principles: Predicting the NMR Spectrum

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. In this compound, the positions of the signals are dictated by the cumulative effects of the substituents on the pyridine ring.

  • Carboxylic Acid Group (-COOH): The C2-carboxyl group is an electron-withdrawing group that deshields adjacent nuclei. The acidic proton of the carboxyl group itself is highly deshielded and typically appears far downfield in the ¹H NMR spectrum, often between 9 and 12 ppm[2]. The carbonyl carbon gives a characteristic signal in the ¹³C NMR spectrum in the range of 160-180 ppm[2].

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the C5-nitro group significantly deshields nearby protons and carbons, causing their signals to shift downfield.

  • Methoxy Group (-OCH₃): The C6-methoxy group is an electron-donating group through resonance, which tends to shield the ring protons and carbons, shifting their signals upfield. However, its influence is modulated by the other substituents. The methoxy protons will appear as a sharp singlet, and the methoxy carbon will have a distinct chemical shift[3].

The interplay of these groups determines the final appearance of the NMR spectrum, providing a unique fingerprint for the molecule.

Experimental Protocol: From Sample to Spectrum

This section provides a step-by-step protocol for the preparation and analysis of a this compound sample. Adherence to these steps is critical for obtaining high-resolution, artifact-free spectra.

Workflow Overview

The overall process involves careful sample preparation, setting up the NMR spectrometer, acquiring the data, and finally, processing and analyzing the resulting spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Solvent Selection (DMSO-d6) Weigh Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) Dissolve Dissolve in 0.6-0.7 mL Solvent Weigh->Dissolve Precise Quantity Filter Filter into NMR Tube Dissolve->Filter Ensure Homogeneity Shim Shimming Filter->Shim High-Quality Sample Tune Tuning & Matching Shim->Tune Acquire Acquire Spectra (¹H, ¹³C, DEPT) Tune->Acquire Process Processing (FT, Phasing, Baseline) Acquire->Process Assign Peak Assignment Process->Assign Interpret Structural Interpretation Assign->Interpret

Caption: Experimental workflow for NMR analysis.

Materials and Reagents
  • This compound

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Tetramethylsilane (TMS) or reference to residual solvent peak

  • 5 mm NMR tubes of good quality

  • Pasteur pipettes and glass wool or a syringe filter

Rationale for Solvent Selection

For carboxylic acids, DMSO-d₆ is an excellent choice as a deuterated solvent[4][5]. Its high polarity readily dissolves the analyte, and importantly, it forms hydrogen bonds with the acidic proton of the carboxylic acid. This slows down the proton exchange, resulting in a broader but observable -COOH proton signal in the ¹H NMR spectrum. In contrast, solvents like D₂O would lead to rapid H/D exchange, causing the disappearance of the carboxylic acid proton signal[2]. The residual proton signal of DMSO-d₆ appears around 2.50 ppm, which typically does not overlap with analyte signals[5].

Sample Preparation Protocol
  • Weighing the Sample: For ¹H NMR, accurately weigh 10-20 mg of this compound. For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope; aim for 50-100 mg of the sample[6].

  • Dissolution: Transfer the weighed solid into a clean, small vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex or gently agitate the vial until the solid is completely dissolved. Preparing the sample in a separate vial before transferring it to the NMR tube is advisable to ensure complete dissolution[6].

  • Filtration: To ensure high spectral quality, it is crucial to remove any particulate matter, as suspended solids will disrupt the magnetic field homogeneity, leading to broad spectral lines. Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean 5 mm NMR tube[7].

  • Capping and Labeling: Cap the NMR tube securely and label it clearly[7][8].

Data Acquisition and Processing

NMR experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon, simplifying interpretation[9][10]. Due to the lower sensitivity, several hundred to several thousand scans may be necessary. A relaxation delay of 2-5 seconds is recommended.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Running DEPT-90 and DEPT-135 experiments is highly recommended. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both. This is invaluable for distinguishing between different types of carbon atoms.

  • Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) followed by Fourier Transformation, phase correction, and baseline correction.

Spectral Interpretation and Data Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the methoxy group protons. The carboxylic acid proton will also be visible, though it may be broad.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
H-38.5 - 8.8Doublet (d)~2-3 HzLocated between the N-atom and the electron-withdrawing -COOH group, and ortho to the -NO₂ group. Strongly deshielded. Coupled to H-4.
H-48.2 - 8.5Doublet (d)~2-3 HzMeta to the -COOH group and ortho to the electron-withdrawing -NO₂ group. Deshielded. Coupled to H-3.
-OCH₃4.0 - 4.2Singlet (s)N/AProtons of the methoxy group. Appears as a sharp singlet as there are no adjacent protons.
-COOH10.0 - 13.0Broad Singlet (br s)N/AHighly deshielded acidic proton, signal may be broad due to exchange and hydrogen bonding with the solvent[2].
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven unique signals for the seven carbon atoms in the molecule.

Carbon Assignment Predicted δ (ppm) DEPT-135 Signal Rationale
C-2 (-COOH)165 - 170AbsentCarbonyl carbon, deshielded by two oxygen atoms[2].
C-6 (-OCH₃)158 - 162AbsentAromatic carbon attached to electronegative oxygen.
C-4148 - 152Positive (CH)Aromatic CH carbon, deshielded by proximity to the nitro group.
C-5 (-NO₂)140 - 145AbsentAromatic carbon attached to the electron-withdrawing nitro group.
C-3135 - 140Positive (CH)Aromatic CH carbon, deshielded by the adjacent nitrogen and carboxylic acid group.
C-2 (Pyridine)125 - 130AbsentQuaternary carbon of the pyridine ring adjacent to the nitrogen.
-OCH₃55 - 60Positive (CH₃)Typical chemical shift for a methoxy carbon attached to an aromatic ring[3].

Conclusion

This application note provides a robust and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By following the detailed steps for sample preparation and leveraging the predictive framework for spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles outlined herein are broadly applicable to the characterization of other substituted heterocyclic compounds, underscoring the power and versatility of NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved January 12, 2026, from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 12, 2026, from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 12, 2026, from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). Characteristics of ¹³C NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved January 12, 2026, from [Link]

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Introduction: The Potential of Substituted Picolinates in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxy-5-nitropicolinic acid as a versatile ligand for the synthesis and application of novel metal complexes.

Picolinic acid, a bidentate chelating agent, and its derivatives are foundational ligands in coordination chemistry, known for forming stable complexes with a wide array of metal ions. The coordination typically occurs through the pyridine ring nitrogen and a carboxylate oxygen atom, forming a stable five-membered ring. The specific substituents on the pyridine ring can dramatically modulate the electronic and steric properties of the ligand, thereby influencing the geometry, stability, reactivity, and potential applications of the resulting metal complexes.

This compound is a particularly compelling ligand. The presence of a methoxy group (-OCH₃) at the 6-position and a nitro group (-NO₂) at the 5-position creates a unique electronic profile. The electron-donating methoxy group and the strongly electron-withdrawing nitro group can influence the electron density on the pyridine ring and the acidity of the carboxylic proton, which in turn affects the ligand's coordination behavior and the properties of the metal complex. Metal complexes derived from nitro-containing ligands have shown significant potential in drug development, exhibiting promising anticancer and antimicrobial activities. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring this compound, offering detailed protocols for researchers in chemistry and drug discovery.

Physicochemical and Spectroscopic Profile of the Ligand

A thorough understanding of the ligand's properties is essential before its use in complexation reactions.

PropertyDataSource
IUPAC Name 6-methoxy-5-nitropyridine-2-carboxylic acid
CAS Number 475272-62-9
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.14 g/mol
Appearance Solid
Solubility Soluble in DMSO, Chloroform; Insoluble in water
Storage 2-8°C, under inert atmosphere

Table 1: Key physicochemical properties of this compound.

Spectroscopic DataExpected CharacteristicsRationale
¹H NMR Aromatic protons in the 7-9 ppm range; Methoxy protons (~4 ppm); Carboxylic acid proton (>10 ppm, broad).Chemical shifts are influenced by the pyridine ring and substituents.
¹³C NMR Resonances for aromatic carbons, carboxyl carbon (>160 ppm), and methoxy carbon (~55-60 ppm).Provides a carbon skeleton map of the molecule.
FT-IR (cm⁻¹) ~1700 (C=O stretch of COOH); ~1520 (Asymmetric NO₂ stretch); ~1350 (Symmetric NO₂ stretch); C-O, C=N stretches.Characteristic vibrational frequencies for functional groups.
ESI-MS ([M-H]⁻) m/z ~197.02Confirms the molecular weight via deprotonation.

Table 2: Expected spectroscopic data for this compound.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of the ligand and a representative metal complex. These are based on established chemical principles and procedures for similar compounds.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard nitration procedures for pyridine derivatives. It assumes the availability of 6-methoxypicolinic acid as a starting material.

Causality: The use of cold, concentrated sulfuric acid serves to protonate the carboxylic acid, preventing it from being oxidized, and acts as a solvent. The controlled, dropwise addition of the nitrating mixture at low temperatures is critical to prevent a runaway exothermic reaction and the formation of unwanted byproducts.

Materials:

  • 6-methoxypicolinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool concentrated H₂SO₄ (5 volumes relative to the starting material) to 0-5 °C.

  • Slowly and carefully add 6-methoxypicolinic acid (1.0 equivalent) to the cold sulfuric acid, ensuring the temperature does not rise significantly.

  • Separately, prepare a nitrating mixture by cautiously adding concentrated HNO₃ (1.1 equivalents) to concentrated H₂SO₄ (2 volumes) in a cooled vessel.

  • Add the nitrating mixture dropwise to the flask containing the 6-methoxypicolinic acid solution. CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture back to room temperature.

  • In a separate large beaker, prepare a substantial quantity of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralize the resulting acidic solution by slowly adding a concentrated NaOH solution until the pH reaches 3-4. Keep the solution cool during neutralization. The product should precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold water to remove residual salts.

  • Dry the final product under vacuum to yield this compound.

Application Notes & Protocols: Synthesis and Application of Transition Metal Complexes with 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Bio-active Coordination Complexes

6-Methoxy-5-nitropicolinic acid is an emerging ligand in coordination chemistry, poised to generate novel transition metal complexes with significant potential in drug development and catalysis. Its unique electronic and steric profile, a consequence of the electron-donating methoxy group and the electron-withdrawing nitro group on the picolinic acid scaffold, allows for the fine-tuning of the stability, reactivity, and biological activity of the resulting metal complexes.[1] Picolinic acid and its derivatives are well-established as effective bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen to form stable five-membered rings.[1] The strategic incorporation of substituents on the pyridine ring directly influences the electronic properties of the ligand, which in turn modulates the geometry and reactivity of the metal center.[1]

This guide provides a comprehensive overview of the synthesis of this compound and its transition metal complexes, alongside detailed protocols for their characterization and insights into their potential applications. The methodologies presented herein are designed for researchers and scientists in medicinal chemistry, inorganic chemistry, and drug development, offering a robust framework for the exploration of this promising class of compounds.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through the nitration of 6-methoxypicolinic acid. The following protocol is adapted from established procedures for the nitration of substituted picolinic acids.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 6-Methoxypicolinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Cold deionized water

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

Procedure:

  • In a reaction vessel, carefully cool concentrated sulfuric acid (approx. 5 volumes relative to the starting material) to 0-5 °C with continuous stirring.

  • Slowly and portion-wise, add 6-methoxypicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes).

  • Add the nitrating mixture dropwise to the reaction vessel containing the 6-methoxypicolinic acid solution, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice.

  • Adjust the pH of the resulting aqueous solution to 3-4 using a concentrated sodium hydroxide solution, while ensuring the temperature does not exceed 20 °C. The product will precipitate.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Dry the final product, this compound, under vacuum.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Isolation start_acid 6-Methoxypicolinic Acid step1 Dissolve 6-Methoxypicolinic Acid in cold H₂SO₄ (0-5 °C) start_acid->step1 nitrating_mix Conc. H₂SO₄ + Conc. HNO₃ step2 Add nitrating mixture dropwise (< 10 °C) nitrating_mix->step2 step1->step2 step3 Heat to 60-70 °C for 4-6 hours step2->step3 step4 Quench on crushed ice step3->step4 step5 Neutralize with NaOH to pH 3-4 step4->step5 step6 Filter and wash with cold water step5->step6 step7 Dry under vacuum step6->step7 product This compound step7->product

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound generally involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes can often be controlled by the molar ratio of the reactants.

General Protocol 2: Synthesis of First-Row Transition Metal (e.g., Mn, Co, Ni, Cu, Zn) Complexes

This protocol is a general guideline and may require optimization for specific metal ions and desired coordination geometries. It is based on established procedures for the synthesis of metal complexes with 5-nitropicolinic acid and other picolinic acid derivatives.[2][3]

Materials:

  • This compound

  • A suitable transition metal salt (e.g., chloride, acetate, or perchlorate hydrate)

  • Ethanol or Methanol

  • A weak base (e.g., sodium hydroxide or triethylamine)

  • Diethyl ether

Procedure:

  • Dissolve this compound (2.0 equivalents) in ethanol or methanol.

  • Add a stoichiometric amount of a weak base (e.g., 2.0 equivalents of NaOH in ethanol/water) to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the transition metal salt (1.0 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 4-6 hours. A precipitate may form during this time.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid with the reaction solvent to remove any unreacted starting materials, followed by a wash with diethyl ether to remove excess ligand.[4]

  • Dry the complex in a desiccator or under vacuum.

  • For single crystals suitable for X-ray diffraction, slow evaporation of the filtrate or recrystallization from a suitable solvent system can be attempted.

Specific Protocol 3: Synthesis of a Ruthenium(II)-Arene Complex

Ruthenium-based complexes are of significant interest for their catalytic and medicinal properties.[5] This protocol outlines the synthesis of a half-sandwich "piano-stool" complex, [Ru(η⁶-p-cymene)(6-methoxy-5-nitropicolinato)Cl], based on procedures for similar systems.[6][7]

Materials:

  • This compound

  • [Ru(η⁶-p-cymene)Cl₂]₂ dimer

  • Sodium Methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether or hexane

Procedure:

  • In a round-bottom flask, suspend this compound (1.1 equivalents) in a mixture of dichloromethane and methanol (e.g., 4:1 v/v).

  • Add a solution of sodium methoxide (1.0 equivalent) in methanol to deprotonate the ligand. Stir for 15-20 minutes at room temperature.

  • Add the [Ru(η⁶-p-cymene)Cl₂]₂ dimer (0.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in a minimum amount of dichloromethane and filter through celite to remove any insoluble impurities.

  • Precipitate the product by the slow addition of diethyl ether or hexane.

  • Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Isolation ligand This compound step1 Deprotonate ligand with NaOMe in DCM/MeOH ligand->step1 ru_dimer [Ru(η⁶-p-cymene)Cl₂]₂ step2 Add Ru dimer ru_dimer->step2 base NaOMe base->step1 step1->step2 step3 Stir at room temperature for 12-24h step2->step3 step4 Remove solvent in vacuo step3->step4 step5 Redissolve in DCM and filter step4->step5 step6 Precipitate with diethyl ether/hexane step5->step6 step7 Filter and dry step6->step7 product [Ru(η⁶-p-cymene)(6-methoxy-5-nitropicolinato)Cl] step7->product

Caption: Synthesis of a Ru(II)-arene complex with this compound.

Part 3: Characterization of the Metal Complexes

A thorough characterization of the synthesized complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations
FT-IR Spectroscopy To confirm the coordination of the ligand to the metal ion.- Shift of the C=O stretching frequency of the carboxylate group.[4]- Shift of the C=N stretching frequency of the pyridine ring.[4]- Appearance of new bands in the low-frequency region corresponding to M-O and M-N bonds.[4]
¹H and ¹³C NMR Spectroscopy To determine the structure of the complex in solution (for diamagnetic complexes).- Shift in the chemical shifts of the aromatic protons and carbons of the ligand upon coordination.[8]
UV-Visible Spectroscopy To study the electronic properties of the complex.- Ligand-centered π-π* transitions.- Metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) bands.- d-d transitions for transition metal complexes (often weak).[3]
Mass Spectrometry (e.g., ESI-MS) To confirm the molecular weight of the complex.- A peak corresponding to the molecular ion of the complex.
Elemental Analysis To determine the elemental composition and confirm the empirical formula.- The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.- Provides the precise three-dimensional arrangement of atoms in the crystal.
Thermal Analysis (TGA/DTA) To assess the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.- Weight loss steps corresponding to the loss of solvent molecules and the decomposition of the ligand.[9]

Part 4: Potential Applications

While the specific applications of transition metal complexes with this compound are yet to be extensively explored, the known activities of related compounds suggest several promising avenues for research.

  • Anticancer and Anti-inflammatory Agents: A recent study on transition metal complexes of the closely related 5-nitropicolinic acid revealed significant anticancer activity against melanoma, colon, and liver cancer cell lines, as well as promising anti-inflammatory properties.[2] The Cd(II) complex, in particular, was highlighted as a promising candidate.[2]

  • Catalysis: Ruthenium complexes, such as the one described in Protocol 3, are well-known for their catalytic activity in a wide range of organic transformations, including hydrogenation, transfer hydrogenation, and oxidation reactions.[5]

  • Antimicrobial Agents: Metal complexes of picolinic acid and its derivatives have been shown to possess antimicrobial activity against various bacterial and fungal strains.[3][8] The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[10]

References

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions. Available at: [Link]

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  • Synthesis of ruthenium complexes and their catalytic applications: A review. ScienceDirect. Available at: [Link]

  • Transition Metal Complexes Produced from Dipicolinic Acid: Synthesis, Structural Characterization, and Anti-microbial Investigation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

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  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering & Technology. Available at: [Link]

  • Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy. Available at: [Link]

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  • Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. National Center for Biotechnology Information. Available at: [Link]

  • Applications of Ruthenium Complexes Covalently Linked to Nucleic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. MDPI. Available at: [Link]

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  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]

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  • Method for synthetizing 6-methoxyquinoline. Google Patents.
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Sources

Application Notes & Protocols: The Use of 6-Methoxy-5-nitropicolinic Acid in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both precise diagnosis and therapy (theranostics). The efficacy of these agents is critically dependent on the stable chelation of a radiometal by a bifunctional chelator, which is, in turn, conjugated to a targeting biomolecule. Picolinic acid derivatives have emerged as a versatile class of chelators due to their favorable coordination chemistry with a variety of radiometals.[1][2] This document provides a detailed technical guide on the potential application of 6-Methoxy-5-nitropicolinic acid as a novel chelating agent in radiopharmaceutical research and development. While direct, extensive literature on this specific molecule is emerging, this guide synthesizes established principles from structurally related picolinic acid-based systems to provide a robust framework for its evaluation and use.

Introduction and Scientific Rationale

The fundamental principle of a metal-based radiopharmaceutical is the delivery of a radioactive payload to a specific biological target.[3] This is achieved by linking a radionuclide to a targeting vector (e.g., an antibody or peptide) via a chelator. The chelator's role is paramount: it must form a thermodynamically stable and kinetically inert complex with the radiometal to prevent its release in vivo, which could lead to off-target radiation exposure and poor imaging contrast.[4]

Picolinic acid (pyridine-2-carboxylic acid) provides a bidentate N,O-coordination pocket that has proven effective for chelating various radiometals.[5] The scaffold of this compound offers several intriguing features for radiopharmaceutical design:

  • Coordination Moiety : The pyridine nitrogen and the carboxylate oxygen form a stable five-membered ring with metal ions.[6]

  • Electronic Modulation : The electron-donating methoxy group (-OCH₃) at the 6-position and the strongly electron-withdrawing nitro group (-NO₂) at the 5-position are hypothesized to modulate the electronic properties of the pyridine ring. This can influence the Lewis basicity of the nitrogen donor and the overall stability and redox potential of the resulting radiometal complex.

  • Potential for Bifunctionalization : While this compound itself is not bifunctional, its structure allows for synthetic modification to incorporate a reactive handle for conjugation to biomolecules.

This guide will detail the synthesis, characterization, and proposed methodologies for incorporating this chelator into radiopharmaceutical constructs for preclinical evaluation.

Physicochemical and Chemical Properties

A comprehensive understanding of the chelator's properties is essential for designing robust radiolabeling and purification protocols.

PropertyValue / DescriptionSource
Chemical Name This compoundN/A
CAS Number 475272-62-9[7]
Molecular Formula C₇H₆N₂O₅[7]
Molecular Weight 198.13 g/mol [7]
Appearance Solid (predicted)[6]
Solubility Predicted to be soluble in organic solvents like DMSO and DCM; insoluble in water.[6]
pKa 2.78 (predicted)[6]
Coordination Atoms Pyridine Nitrogen, Carboxylate Oxygen[5]

Synthesis and Bifunctionalization

Synthesis of this compound

While commercially available, understanding the synthesis is key for creating derivatives. A plausible synthetic route can be adapted from the nitration of related picolinic acid precursors. For instance, the synthesis of 6-Methyl-5-nitropicolinic acid involves the nitration of 6-methylpicolinic acid using a mixture of concentrated nitric and sulfuric acids.[6] A similar approach could be applied to a 6-methoxypicolinic acid precursor.

Proposed Bifunctional Derivative for Conjugation

For practical application, the chelator must be linked to a targeting molecule. This requires a "bifunctional" version, where the core chelating structure is appended with a reactive functional group for bioconjugation (e.g., an isothiocyanate, NHS ester, or maleimide). A hypothetical synthetic strategy could involve introducing a linker at a non-coordinating position of the pyridine ring, culminating in a reactive moiety.

Protocol 1: Hypothetical Synthesis of a Bifunctional this compound Derivative

This protocol is illustrative and requires laboratory optimization.

  • Starting Material: A suitably protected 6-methoxypicolinic acid with a functionalizable handle (e.g., an amino or carboxyl group on a linker).

  • Nitration: Carefully react the starting material with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature conditions to introduce the nitro group at the 5-position.

  • Deprotection: Remove any protecting groups from the functionalizable handle.

  • Activation: Convert the terminal functional group into a reactive moiety for bioconjugation. For example, a terminal amine can be converted to an isothiocyanate using thiophosgene or a related reagent.

  • Purification: Purify the final bifunctional chelator using column chromatography and characterize its structure and purity via NMR, Mass Spectrometry, and HPLC.

Radiopharmaceutical Preparation and Quality Control

The versatility of the picolinic acid scaffold suggests potential for chelating a range of diagnostic and therapeutic radiometals.[2] Protocols must be optimized for each specific radionuclide.

General Radiolabeling Workflow

The following diagram illustrates a typical workflow for producing a radiopharmaceutical using a bifunctional picolinic acid-based chelator.

G cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Quality Control Chelator Bifunctional Chelator (e.g., 6-Methoxy-5-nitro- picolinic acid derivative) Conjugation Conjugation Reaction (e.g., Amide bonding, Thioether) Chelator->Conjugation Biomolecule Targeting Biomolecule (Antibody, Peptide, etc.) Biomolecule->Conjugation Purification1 Purification of Conjugate (SEC, Dialysis) Conjugation->Purification1 Conjugate Purified Chelator- Biomolecule Conjugate Purification1->Conjugate Radionuclide Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁸⁹Zr) Radiolabeling Radiolabeling Reaction (pH, Temp, Time controlled) Radionuclide->Radiolabeling Conjugate->Radiolabeling Purification2 Purification of Radiopharmaceutical (SPE, HPLC) Radiolabeling->Purification2 FinalProduct Final Radiopharmaceutical Purification2->FinalProduct QC QC Tests (RCP, pH, Sterility, etc.) FinalProduct->QC

Caption: General workflow for radiopharmaceutical production.

Protocol 2: Exemplary Radiolabeling with Gallium-68

Gallium-68 is a positron emitter widely used for PET imaging.[8] Acyclic chelators with picolinic acid motifs have shown efficient Ga-68 labeling under mild conditions.[9][10]

  • Reagents:

    • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.1 M HCl.

    • Sodium acetate buffer (1 M, pH 4.5).

    • Bifunctional this compound conjugated to a biomolecule (1-10 µg in water or buffer).

    • Sterile water for injection.

  • Procedure:

    • Elute ~1 mL of ⁶⁸GaCl₃ from the generator.

    • Add sodium acetate buffer to the ⁶⁸GaCl₃ solution to adjust the pH to 4.0-4.5.

    • Immediately add the chelator-biomolecule conjugate solution to the buffered ⁶⁸Ga.

    • Incubate the reaction mixture at a temperature between 25°C and 95°C for 5-15 minutes. Note: Optimal temperature must be determined empirically; acyclic chelators often label efficiently at lower temperatures.[2]

    • After incubation, quench the reaction by adding a formulation buffer.

    • Purify the ⁶⁸Ga-labeled conjugate using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unchelated ⁶⁸Ga.

    • Elute the final product from the cartridge with an appropriate solvent (e.g., ethanol/water mixture) and pass it through a sterile filter into a sterile vial.

Protocol 3: Exemplary Radiolabeling with Lutetium-177

Lutetium-177 is a therapeutic beta-emitter also suitable for SPECT imaging, making it ideal for theranostics.

  • Reagents:

    • ¹⁷⁷LuCl₃ in 0.05 M HCl.

    • Ammonium acetate or sodium ascorbate buffer (pH 5.0-5.5).

    • Bifunctional this compound conjugated to a biomolecule.

    • Gentisic acid/ascorbic acid solution as a radioprotectant.

  • Procedure:

    • In a sterile reaction vial, combine the chelator-biomolecule conjugate with the acetate or ascorbate buffer.

    • Add the ¹⁷⁷LuCl₃ solution.

    • Add the radioprotectant solution to minimize radiolysis.

    • Incubate at 80-100°C for 15-30 minutes.

    • Cool the reaction vial to room temperature.

    • Perform quality control to determine radiochemical purity. Purification via size-exclusion chromatography may be necessary for antibody conjugates to remove aggregates.

Quality Control (QC) and Analytical Methods

Rigorous QC is mandatory for any radiopharmaceutical preparation prior to in vivo use.[11]

QC ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures product is suitable for injection.
pH pH strip or meter6.5 - 7.5Ensures physiological compatibility.
Radiochemical Purity (RCP) Radio-TLC / Radio-HPLC> 95%Determines the percentage of radioactivity associated with the desired product versus impurities (e.g., free radionuclide).[1]
Radionuclidic Purity Gamma Spectroscopy> 99.9% (as per pharmacopeia)Confirms the identity and purity of the radionuclide, ensuring no contaminating isotopes are present.[12]
Sterility Incubation in culture mediaNo microbial growthEnsures the product is free from bacteria and fungi.[13]
Endotoxin Level LAL TestAs per pharmacopeia limitsEnsures the product is free from pyrogens that can cause a fever response.[13]

Protocol 4: Radio-TLC for Radiochemical Purity (RCP) of a ⁶⁸Ga-labeled Peptide

  • Stationary Phase: Instant thin-layer chromatography (iTLC-SG) strip.

  • Mobile Phase A (for free ⁶⁸Ga): 0.1 M Sodium Citrate buffer, pH 5.5.

    • The labeled peptide conjugate remains at the origin (Rf = 0.0-0.1).

    • Free ⁶⁸Ga-citrate moves with the solvent front (Rf = 0.9-1.0).

  • Mobile Phase B (for colloidal ⁶⁸Ga): Acetonitrile/Water (1:1 v/v).

    • The labeled peptide moves from the origin (Rf > 0.5).

    • Colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.1).

  • Procedure:

    • Spot a small drop (~1 µL) of the final product onto two separate iTLC strips.

    • Develop one strip in Mobile Phase A and the other in Mobile Phase B.

    • Allow the solvent to travel up the strip.

    • Cut each strip in half and measure the radioactivity of each half in a dose calibrator or gamma counter.

    • Calculate the percentage of activity at the origin and the front for each system to determine the amount of labeled product, free gallium, and colloidal gallium.

    • RCP (%) = 100% - (% Free ⁶⁸Ga) - (% Colloidal ⁶⁸Ga)

In Vitro and In Vivo Evaluation

Preclinical evaluation is critical to determine the stability, specificity, and pharmacokinetic profile of the new radiopharmaceutical.[14]

Chelation Stability

G Radiocomplex Radiometal-Chelator Complex Serum Human or Mouse Serum (37°C incubation) Radiocomplex->Serum Challenge Challenge Assay (e.g., EDTA, DTPA) Radiocomplex->Challenge Stability Assess Stability Over Time (via Radio-TLC/HPLC) Serum->Stability Challenge->Stability

Caption: Workflow for in vitro stability assessment.

Protocol 5: In Vitro Serum Stability

  • Incubate the purified radiopharmaceutical in human or mouse serum at 37°C.

  • At various time points (e.g., 1h, 4h, 24h, 48h), take an aliquot of the mixture.

  • Analyze the aliquot by radio-HPLC or radio-TLC to quantify the percentage of intact radiopharmaceutical versus released or degraded products.

  • A stable complex should show >95% intact product even after 24 hours.

In Vitro Cell Binding and Internalization

If the radiopharmaceutical targets a specific cell surface receptor, its binding affinity and internalization kinetics must be assessed.[15]

Protocol 6: Cell Uptake and Internalization Assay

  • Culture a cell line that expresses the target of interest (and a negative control cell line that does not).

  • Plate the cells in 12- or 24-well plates and allow them to adhere.

  • Add the radiopharmaceutical to the cells at a known concentration and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • For "blocking" experiments, add a large excess of the non-radiolabeled targeting molecule to a parallel set of wells to demonstrate binding specificity.

  • At each time point, wash the cells with cold PBS to remove unbound radioactivity.

  • To measure internalization, add an acid wash buffer (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity. Collect this fraction (membrane-bound).

  • Lyse the cells with a lysis buffer (e.g., 1M NaOH) to release the internalized radioactivity. Collect this fraction (internalized).

  • Measure the radioactivity in all fractions using a gamma counter.

  • Express the results as a percentage of the added dose per million cells.

In Vivo Biodistribution

Animal models are used to understand how the radiopharmaceutical distributes throughout the body, clears from non-target tissues, and accumulates at the target site.[16][17]

Protocol 7: Murine Biodistribution Study

  • Use healthy or tumor-bearing mice, as appropriate for the targeting molecule.

  • Administer a known amount of the radiopharmaceutical via intravenous (tail vein) injection.

  • At selected time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals (n=3-5 per time point).

  • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).

  • Weigh each tissue sample and measure its radioactivity in a calibrated gamma counter along with standards of the injected dose.

  • Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g). High tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are desirable.

Conclusion

This compound presents a promising, albeit underexplored, scaffold for the development of novel radiopharmaceuticals. Its picolinic acid core provides a reliable coordination site for various medically relevant radionuclides. The electronic modifications afforded by the methoxy and nitro substituents may offer advantages in complex stability and pharmacokinetics that warrant investigation. The protocols and methodologies detailed in this guide, derived from established practices with related compounds, provide a comprehensive framework for researchers to synthesize, radiolabel, and evaluate radiopharmaceuticals based on this chelator. Rigorous empirical optimization of these protocols will be essential to unlock the full potential of this compound in advancing the field of nuclear medicine.

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  • Nagy, G., et al. (2017). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry, 56(15), 9034-9043. Available from: [Link]

  • Cassina, L., et al. (2022). Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy. Pharmaceuticals, 15(8), 958. Available from: [Link]

  • Young, K. E., et al. (2023). Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68. Inorganic Chemistry, 62(50), 20769-20776. Available from: [Link]

  • Al-Ostath, A., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 66(3), 633-646. Available from: [Link]

  • Melis, M., et al. (2022). Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy. Pharmaceuticals, 15(8), 958. Available from: [Link]

  • Young, K. E., et al. (2023). Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68. Inorganic Chemistry, 62(50), 20769-20776. Available from: [Link]

  • ResearchGate. (n.d.). Hydrophilic and lipophilic radiopharmaceuticals as tracers in pharmaceutical development: In vitro – In vivo studies. Retrieved from [Link]

  • IAEA. (2016). Guidance for preclinical studies with radiopharmaceuticals. International Atomic Energy Agency. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methoxy-5-nitropicolinic acid is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its structural motif, featuring a pyridine ring substituted with electron-withdrawing and electron-donating groups, presents unique challenges and opportunities in chemical synthesis. The derivatization of its carboxylic acid group into esters and amides is a critical step in the development of novel therapeutics, enabling the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles. This guide provides a comprehensive overview of robust and efficient protocols for the derivatization of this compound, with a focus on practical application, mechanistic understanding, and troubleshooting. We present detailed, step-by-step methodologies for both esterification and amidation reactions, supported by insights into reagent selection and reaction optimization.

Introduction: The Strategic Importance of this compound Derivatives

The picolinic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound offers a unique electronic and steric environment. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid proton, while the methoxy group provides a potential metabolic soft spot and a point for further structural modification.

Derivatization of the carboxylic acid at the 2-position is a primary strategy for generating libraries of compounds for biological screening. Esters and amides are the most common derivatives, serving as bioisosteres, prodrugs, or key intermediates in the synthesis of more complex molecules. The successful and efficient synthesis of these derivatives is therefore a cornerstone of research programs targeting this scaffold.

Challenges in Derivatization

The derivatization of this compound is not without its challenges. The steric hindrance provided by the substituents flanking the carboxylic acid can impede the approach of nucleophiles. Furthermore, the electronic nature of the nitropyridine ring can affect the reactivity of the carboxylic acid and may be sensitive to certain reaction conditions.[1] Careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity.

Derivatization Strategies: A Mechanistic Overview

The conversion of a carboxylic acid to an ester or an amide fundamentally requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an alcohol or an amine, respectively.[2][3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic synthesis. The direct reaction between a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, coupling reagents are employed to activate the carboxylic acid.[2]

2.1.1. Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[4][5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. To suppress side reactions and minimize racemization in chiral substrates, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included.[6][7] These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.

2.1.2. Uronium/Aminium and Phosphonium Salt-Based Coupling

For more challenging couplings, particularly with sterically hindered substrates, more potent activating agents are often required.[8] Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium salts, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), have proven to be highly effective.[4][5][9][10] These reagents generate highly reactive activated esters that readily undergo aminolysis.[11]

Ester Formation

Esterification of carboxylic acids can be achieved through several methods, with the choice depending on the steric hindrance of the substrates and the sensitivity of functional groups to the reaction conditions.

2.2.1. Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[12][13][14][15] The reaction is driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.[13][14] While effective for simple substrates, this method may not be suitable for acid-sensitive molecules.

2.2.2. Steglich Esterification

For substrates that are sensitive to strong acids or are sterically hindered, the Steglich esterification offers a milder alternative.[16][17][18][19] This method utilizes a carbodiimide (typically DCC or DIC) to activate the carboxylic acid, with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[16][17][19][20]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Synthesis via HATU-Mediated Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity. HATU is a highly efficient coupling reagent that often provides high yields and clean reactions.[10][11]

3.1.1. Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine (R-NH2)≥98%Commercially Available
HATU≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous magnesium sulfateLaboratory gradeCommercially Available
3.1.2. Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The reaction mixture may change color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amide.

3.1.3. Workflow Diagram

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in DMF add_amine Add Amine (1.1 eq) start->add_amine add_hatu Add HATU (1.2 eq) add_amine->add_hatu cool Cool to 0 °C add_hatu->cool add_dipea Add DIPEA (2.5 eq) cool->add_dipea react Stir at RT (2-16 h) add_dipea->react dilute Dilute with EtOAc react->dilute wash Wash (NaHCO3, H2O, Brine) dilute->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid & Alcohol in DCM add_dmap Add DMAP (0.1 eq) start->add_dmap cool Cool to 0 °C add_dmap->cool add_dcc Add DCC (1.1 eq) cool->add_dcc react Stir at RT (4-24 h) add_dcc->react filter_dcu Filter DCU react->filter_dcu wash Wash (HCl, NaHCO3, Brine) filter_dcu->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify

Sources

Application Notes and Protocols for the Selective Reduction of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Amino-6-methoxypicolinic Acid

The transformation of 6-methoxy-5-nitropicolinic acid to its corresponding amine, 5-amino-6-methoxypicolinic acid, is a critical step in the synthesis of a variety of pharmacologically relevant molecules. The resulting aminopicolinic acid scaffold, featuring a strategic arrangement of amino, methoxy, and carboxylic acid functionalities, serves as a versatile building block in medicinal chemistry.[1] Its structural motifs are found in compounds targeting a range of therapeutic areas, including oncology and neuroscience.[2]

The chemoselective reduction of the nitro group in the presence of a carboxylic acid and a methoxy group on a pyridine ring requires careful consideration of the reaction conditions to avoid undesirable side reactions, such as decarboxylation or ether cleavage. This document provides a comprehensive guide to several robust methods for this transformation, detailing the underlying principles, experimental protocols, and comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physicochemical properties of both the starting material and the product is essential for optimizing reaction conditions and purification procedures. Although experimental data for these specific compounds is limited, a combination of predicted values and data from analogous structures provides a useful guide.

PropertyThis compound (Starting Material)5-Amino-6-methoxypicolinic Acid (Product)
CAS Number 475272-62-91256793-40-4[3]
Molecular Formula C₇H₆N₂O₅C₇H₈N₂O₃[3]
Molecular Weight 198.14 g/mol 168.15 g/mol [3]
Appearance SolidWhite to off-white solid
Solubility Soluble in DMSO, chloroform, dichloromethane; insoluble in water.[4]Generally soluble in polar organic solvents; sparingly soluble in water.[3]
Predicted pKa ~2.78 (for the carboxylic acid)[4]Carboxylic acid pKa ~2-4; Amino group pKa influenced by the pyridine ring.[3]

Choosing the Right Reduction Strategy: A Comparative Overview

The selection of an appropriate reduction method depends on several factors, including the scale of the reaction, available equipment, and the desired level of chemoselectivity. Below is a summary of the most common and effective methods for the reduction of this compound.

MethodKey Reagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, Ethanol or Ethyl Acetate, rt, 40-50 psi[3]High efficiency, clean reaction with water as the only byproduct, catalyst can be recycled.[5]Requires specialized hydrogenation equipment (e.g., Parr apparatus), potential for catalyst poisoning, and may reduce other functional groups if not optimized.[6]
Metal-Mediated Reduction (Fe/NH₄Cl) Fe powder, NH₄Cl, Ethanol/Water, reflux[7]Inexpensive, milder than Fe/acid systems, high functional group tolerance, scalable.[7][8]Generates significant amounts of iron sludge which can complicate work-up, reaction times can be long.[7]
Metal-Mediated Reduction (SnCl₂) SnCl₂·2H₂O, Ethanol, 70°C[9]Mild and highly chemoselective, tolerates a wide range of functional groups.[9]Stoichiometric amounts of tin salts are required, leading to significant waste, work-up can be challenging due to the formation of tin oxides.[10]
Transfer Hydrogenation Ammonium formate, Pd/C, Methanol, reflux[11]Avoids the use of high-pressure hydrogen gas, rapid reactions, high chemoselectivity.[11][12]May require careful optimization of the hydrogen donor and catalyst system.

Experimental Protocols

The following protocols are based on established procedures for the reduction of analogous nitroaromatic compounds and have been adapted for the specific case of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and offers a clean reaction profile, making it a preferred choice when the appropriate equipment is available.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in ethanol prep2 Add 10% Pd/C catalyst prep1->prep2 react1 Charge into Parr apparatus prep2->react1 react2 Pressurize with H₂ (40-50 psi) react1->react2 react3 Stir at room temperature react2->react3 react4 Monitor by TLC react3->react4 workup1 Filter through Celite to remove catalyst react4->workup1 workup2 Evaporate solvent under reduced pressure workup1->workup2 workup3 Purify by recrystallization or column chromatography workup2->workup3

Caption: Workflow for catalytic hydrogenation.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Parr Hydrogenation Apparatus

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Transfer the suspension to a Parr hydrogenation apparatus.

  • Seal the apparatus and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to 40-50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[3]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-amino-6-methoxypicolinic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]

Protocol 2: Metal-Mediated Reduction with Iron and Ammonium Chloride

This classic and cost-effective method is well-suited for larger-scale syntheses and is tolerant of many functional groups.

Diagram of the Reaction Mechanism:

G Ar-NO₂ This compound Ar-NH₂ 5-Amino-6-methoxypicolinic acid Ar-NO₂->Ar-NH₂ + Fe(0) + NH₄Cl (cat.) Fe(0) Fe⁰ Fe_oxides Iron Oxides Fe(0)->Fe_oxides Oxidation H₂O H₂O H₂O->Ar-NH₂ Proton Source

Caption: Simplified mechanism of Fe/NH₄Cl reduction.

Materials:

  • This compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (4-6 eq)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl Acetate

  • Celite

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add ethanol and water (e.g., a 4:1 mixture).

  • Add this compound, ammonium chloride, and iron powder to the solvent mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-7 hours, depending on the scale and the quality of the iron powder.[7]

  • Once the reaction is complete, cool the mixture to approximately 40°C. Caution: It is crucial to add water before removing the alcohol to prevent a potential exothermic reaction.[7]

  • Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to afford the crude product, which can be further purified if necessary.[7]

Characterization of 5-Amino-6-methoxypicolinic Acid

Thorough characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3200-3500 cm⁻¹ region), a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), and a C=O stretch for the carboxylic acid (~1700 cm⁻¹).[13][14]

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product (168.15 g/mol ).[3]

Troubleshooting and Causality Behind Experimental Choices

  • Incomplete Reaction: In catalytic hydrogenation, this may be due to catalyst poisoning or insufficient hydrogen pressure. For metal-mediated reductions, ensuring the metal surface is active (e.g., by using fine powder or pre-activation) and that there is sufficient reagent is key.

  • Decarboxylation: Picolinic acids can undergo decarboxylation, particularly at elevated temperatures.[9][15] This is a key reason for preferring milder reaction conditions, such as room temperature for catalytic hydrogenation. The Hammick reaction describes a mechanism for the decarboxylation of α-picolinic acids.[16]

  • Difficult Work-up: The formation of fine iron or tin oxide precipitates can make filtration and extraction challenging. Using a filter aid like Celite is highly recommended. In the case of SnCl₂ reductions, careful pH adjustment during work-up is necessary to manage the precipitation of tin hydroxides.

  • Choice of Solvent: Ethanol and ethyl acetate are common choices for catalytic hydrogenation as they are relatively inert and can dissolve the starting material. For Fe/NH₄Cl reductions, a mixture of alcohol and water is often used to facilitate the dissolution of both the organic substrate and the inorganic salts.

Conclusion

The reduction of this compound to 5-amino-6-methoxypicolinic acid is a pivotal transformation in the synthesis of valuable pharmaceutical intermediates. This guide has detailed several reliable methods, including catalytic hydrogenation and metal-mediated reductions, providing a framework for researchers to choose the most suitable protocol for their specific laboratory context. By understanding the underlying chemical principles and potential challenges, scientists can effectively and efficiently synthesize this key building block for the advancement of drug discovery and development programs.

References

  • Wikipedia. Hammick reaction. Available from: [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Indian Academy of Sciences. A new reagent for selective reduction of nitro group. Available from: [Link]

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Portada, T., Margetić, D., & Štrukil, V. (2018).
  • Portada, T., Margetić, D., & Štrukil, V. (2018).
  • Jag-La, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2559–2563.
  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Reddit. Nitro reduction conditions. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselective Nitration of 6-Methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of 6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your synthesis.

I. Understanding the Challenge: The Tug-of-War in Directing Effects

The nitration of 6-methoxypicolinic acid presents a classic challenge in regioselectivity due to the competing directing effects of the substituents on the pyridine ring. The pyridine nitrogen itself is strongly deactivating, making electrophilic substitution inherently difficult.[1][2][3] Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, further deactivating the ring.[4]

The two substituents, the 6-methoxy group and the 2-carboxylic acid group, exert opposing influences on the position of the incoming nitro group.

  • 6-Methoxy Group (-OCH₃): This is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[5]

  • 2-Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group, withdrawing electron density from the ring.[5]

This electronic tug-of-war often leads to a mixture of nitrated isomers, primarily the 3-nitro and 5-nitro products, making the selective synthesis of a single isomer a significant synthetic hurdle.

Visualizing the Directing Effects

The following diagram illustrates the electronic influence of the methoxy and carboxylic acid groups on the pyridine ring, highlighting the positions activated or deactivated towards electrophilic attack.

Caption: Directing effects on 6-methoxypicolinic acid.

II. Troubleshooting Guide

This section addresses common issues encountered during the regioselective nitration of 6-methoxypicolinic acid in a question-and-answer format.

Q1: My reaction is producing a mixture of 3-nitro and 5-nitro isomers. How can I improve the selectivity for the 5-nitro product?

Answer:

Achieving high selectivity for the 5-nitro isomer is a common challenge. The formation of a mixture of isomers is due to the competing directing effects of the methoxy and carboxylic acid groups.[6] To favor the formation of the 5-nitro isomer, which is ortho to the activating methoxy group, you can try the following strategies:

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures.[7] Running the reaction at 0°C or even lower can help to favor the kinetically controlled product, which is often the isomer directed by the stronger activating group.

  • Use a Milder Nitrating Agent: Instead of a harsh mixture of fuming nitric and sulfuric acids, consider using a milder nitrating agent. This can increase the selectivity by reducing the reactivity of the electrophile. Options include:

    • Concentrated nitric acid in acetic anhydride.

    • Potassium nitrate in concentrated sulfuric acid.

  • Protecting Group Strategy: While more synthetically demanding, a protecting group strategy can offer excellent regiocontrol. For instance, converting the carboxylic acid to an ester may alter its directing effect or steric bulk, potentially favoring nitration at the 5-position.

Q2: The overall yield of my nitration reaction is very low. What are the potential causes and solutions?

Answer:

Low yields in the nitration of pyridine derivatives are frequently observed due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack.[1][8][9] Here are several factors that could be contributing to a low yield and how to address them:

  • Incomplete Reaction: The deactivated ring may require more forcing conditions to achieve complete conversion.

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Increase Temperature (with caution): While lower temperatures favor selectivity, a carefully controlled increase in temperature can improve the reaction rate.[6] However, be aware that this may also lead to the formation of more byproducts.[6]

  • Degradation of Starting Material or Product: The harsh, strongly acidic and oxidizing conditions of nitration can lead to the degradation of your starting material or the desired product.

    • Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise at a low temperature to control the exothermicity of the reaction.[6]

  • Product Loss During Work-up: The nitrated picolinic acids can be highly polar and may have some solubility in the acidic aqueous work-up solution.

    • Careful Neutralization: After quenching the reaction on ice, carefully neutralize the solution to precipitate the product. Be mindful that the product is an amino acid derivative and may be soluble at very low or high pH.

    • Extraction: If the product does not fully precipitate, extraction with an appropriate organic solvent may be necessary.

Q3: I am observing the formation of dinitrated or other side products. How can I minimize these?

Answer:

The formation of dinitrated products or other side reactions is typically a result of the reaction conditions being too harsh.[7] Here's how to minimize these unwanted products:

  • Control the Stoichiometry: Use a modest excess of the nitrating agent. A large excess increases the likelihood of dinitration.[6]

  • Maintain Low Temperatures: High temperatures can promote over-nitration.[6][7] Strict temperature control is crucial.

  • Slow Addition of Reagents: Adding the nitrating agent slowly helps to maintain a low concentration of the active electrophile at any given time, reducing the chance of multiple nitrations.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of an aromatic compound?

Answer:

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves three key steps:[10][11]

  • Formation of the Nitronium Ion: In a mixture of concentrated nitric acid and sulfuric acid, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10][11]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[1]

Q2: Why is nitration of pyridine so much more difficult than nitration of benzene?

Answer:

The nitration of pyridine is significantly more challenging than that of benzene due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[1][2] This nitrogen atom makes the pyridine ring electron-deficient and therefore less nucleophilic and less reactive towards electrophiles.[2][3] Furthermore, under the strongly acidic conditions of nitration, the nitrogen atom is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making electrophilic substitution even more difficult.[1][4]

Q3: How can I purify the desired nitrated isomer of 6-methoxypicolinic acid?

Answer:

The purification of the desired isomer from a mixture of nitrated products can be challenging due to the similar physical properties of the isomers. Several techniques can be employed:

  • Recrystallization: This is often the first method to try. Experiment with different solvent systems to find one that selectively crystallizes the desired isomer.

  • Column Chromatography: For difficult separations, column chromatography using silica gel can be effective. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often necessary. The polarity of the mobile phase will need to be optimized to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale purification, reversed-phase or mixed-mode HPLC can provide excellent separation of the isomers.[12][13]

IV. Experimental Protocols

Protocol 1: General Procedure for the Nitration of 6-Methoxypicolinic Acid

This protocol provides a general starting point for the nitration of 6-methoxypicolinic acid. Optimization of temperature, reaction time, and the nitrating agent may be necessary to achieve the desired regioselectivity and yield. A similar procedure is used for the nitration of 6-methylpicolinic acid.[14]

Materials:

  • 6-Methoxypicolinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 volumes relative to the starting material) to 0-5 °C in an ice-salt bath.

  • Slowly add 6-methoxypicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid (2 volumes), while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 6-methoxypicolinic acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The crude product may precipitate out of the solution. If not, carefully neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Nitration and Purification

The following diagram outlines the general workflow for the nitration of 6-methoxypicolinic acid and subsequent purification of the desired isomer.

G start Start: 6-Methoxypicolinic Acid dissolve Dissolve in cold conc. H2SO4 start->dissolve nitration Add nitrating mixture (HNO3/H2SO4) dropwise at 0-5°C dissolve->nitration reaction Stir at low temperature (Monitor by TLC/HPLC) nitration->reaction quench Quench on crushed ice reaction->quench neutralize Neutralize to precipitate crude product quench->neutralize filter Filter and wash with cold water neutralize->filter dry Dry crude product filter->dry purify Purify by recrystallization or chromatography dry->purify analyze Analyze purified product (NMR, MS, HPLC) purify->analyze end End: Purified Nitro-6-methoxypicolinic acid analyze->end

Caption: Experimental workflow for nitration and purification.

V. Data Summary

The following table provides a hypothetical comparison of different nitration conditions and their expected outcomes. These are illustrative and will require experimental optimization.

ConditionNitrating AgentTemperature (°C)Predominant IsomerExpected Yield
AConc. HNO₃ / Conc. H₂SO₄25-30Mixture of 3- and 5-nitroModerate
BConc. HNO₃ / Conc. H₂SO₄0-55-nitroModerate
CKNO₃ / Conc. H₂SO₄0-55-nitroPotentially higher selectivity
DFuming HNO₃ / Fuming H₂SO₄50-60Mixture, potential for dinitrationLow to moderate

VI. References

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available from: [Link]

  • Studer, A., et al. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available from: [Link]

  • Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... Available from: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

  • YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available from: [Link]

  • Química Organica.org. Electrophilic substitution on pyridine. Available from: [Link]

  • PubMed. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. Available from: [Link]

  • ResearchGate. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Available from: [Link]

  • Reddit. Di-nitration troubleshooting : r/Chempros. Available from: [Link]

  • GeeksforGeeks. Nitration. Available from: [Link]

  • ResearchGate. The directive influence of the N-oxide group during the nitration of derivatives of pyridine-n-oxide (III). The nitration of 2- and 3-methoxypyridine-N-oxide | Request PDF. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. The directive influence of the N-oxide group during the nitration of derivatives of pyridine-N-oxide | Request PDF. Available from: [Link]

  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Available from:

  • Semantic Scholar. Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Available from: [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available from: [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available from: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. Available from:

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available from: [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Available from:

  • European Patent Office. PROCESS FOR THE SEPARATION OF NITROTOLUIC ACID ISOMERS - EP 0927714 A1. Available from: [Link]

  • ResearchGate. Chromatograms of the two isomers picolinic acid and nicotinic acid.... Available from: [Link]

  • Chemical Communications (RSC Publishing). Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method. Available from: [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). 577. The nitration of 6-hydroxynicotinic acid and related compounds. Available from: [Link]

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Technical Support Center: Synthesis of 6-Methoxy-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-5-nitropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and improve overall yield and purity.

Overview of the Core Synthesis

The most common route to this compound is the electrophilic aromatic substitution (nitration) of 6-methoxypicolinic acid. This reaction typically involves a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. While seemingly straightforward, the electronic nature of the substituted pyridine ring presents several challenges that can lead to a variety of side products.

Synthesis_Pathway Start 6-Methoxypicolinic Acid Product This compound Start->Product HNO₃ / H₂SO₄

Caption: Primary synthetic route to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Category 1: Issues with Reaction Selectivity & Purity

Question: My final product is a mixture of isomers. Why am I not getting clean nitration at the 5-position?

Answer: This is a common issue rooted in the regioselectivity of the pyridine ring. The position of nitration is a delicate balance between the directing effects of three different functionalities:

  • Methoxy Group (-OCH₃) at C6: This is a strong activating, ortho, para-directing group. It strongly favors substitution at the C5 (ortho) and C3 (para) positions.

  • Carboxylic Acid Group (-COOH) at C2: This is a deactivating, meta-directing group. It disfavors substitution at the C3 and promotes it at the C4 and C6 positions. However, C6 is already substituted.

  • Pyridine Nitrogen (N1): The nitrogen atom is strongly deactivating and directs electrophiles to the meta positions (C3 and C5).

The desired C5 position is favored by both the methoxy group and the ring nitrogen, making it the primary site of attack. However, harsh reaction conditions can overcome these selective pressures, leading to the formation of other isomers, particularly the 3-nitro and 4-nitro isomers.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture.[1] Elevated temperatures provide the activation energy needed to form less-favored isomers.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using fuming nitric acid or an excess of the nitrating mixture can decrease selectivity.[2] Consider alternative, milder nitrating agents if isomer formation is persistent.

  • Rate of Addition: Add the nitrating agent dropwise to the solution of 6-methoxypicolinic acid in sulfuric acid. This maintains a low instantaneous concentration of the electrophile (NO₂⁺) and helps control the exotherm.

Question: I'm observing a significant amount of a dinitro-substituted product. How can this be avoided?

Answer: The formation of dinitro species occurs when the reaction conditions are too forcing. The methoxy group strongly activates the ring, making the mono-nitrated product susceptible to a second nitration.[3]

Troubleshooting Steps:

  • Stoichiometry: Use a carefully measured amount of nitric acid, typically between 1.0 and 1.1 equivalents. Avoid a large excess.

  • Reaction Time & Temperature: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or LC-MS). Stop the reaction as soon as the starting material is consumed. Avoid prolonged reaction times or high temperatures (e.g., >60-70 °C), which promote over-nitration.[1]

Side_Reactions SM 6-Methoxypicolinic Acid DP Desired Product (6-Methoxy-5-nitro...) SM->DP Controlled Conditions Iso Isomeric Products (3-nitro, 4-nitro) SM->Iso High Temp / Poor Control DN Dinitro Product DP->DN Excess HNO₃ / High Temp Decarb Decarboxylated Product (2-Methoxy-3-nitropyridine) DP->Decarb High Temp Hydro Hydrolyzed Product (6-Hydroxy-5-nitro...) DP->Hydro High Temp / Conc. Acid

Caption: Competing side reactions during the synthesis of this compound.

Category 2: Product Degradation & Unexpected Products

Question: My yield is very low, and I've identified 2-Methoxy-3-nitropyridine as a major byproduct. What is causing this?

Answer: You are observing decarboxylation, the loss of the carboxylic acid group as CO₂. Picolinic acids are known to undergo decarboxylation, especially at elevated temperatures in the presence of acid.[4][5] The reaction proceeds through a stabilized intermediate, and the presence of electron-withdrawing groups can sometimes influence the rate.[6]

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. The nitration itself may proceed at a lower temperature than you are using. Attempt the reaction at 0 °C and only warm slightly if the reaction stalls. Avoid heating the reaction mixture above room temperature if possible.

  • Work-up Procedure: During work-up, avoid prolonged heating. Neutralize and extract the product promptly once the reaction is complete.

Question: My product's analytical data suggests the presence of a hydroxyl group instead of a methoxy group. How is this possible?

Answer: This side reaction is the cleavage (demethylation) of the methyl ether to form a phenol (in this case, a pyridinol). This is a known reaction that can occur when aryl methyl ethers are heated in the presence of strong acids, such as the concentrated sulfuric acid used as the solvent in this nitration.

Troubleshooting Steps:

  • Minimize Reaction Temperature and Time: As with decarboxylation, this side reaction is exacerbated by heat. Use the lowest possible temperature and shortest time required to consume the starting material.

  • Alternative Solvents/Reagents: If demethylation is a persistent problem, you may need to explore alternative nitration conditions that do not require high concentrations of strong, hot acid. For example, using nitric acid in acetic anhydride is a possibility, though this requires careful safety evaluation.

Category 3: Purification and Isolation

Question: How can I effectively separate the desired this compound from the starting material and various side products?

Answer: A multi-step approach is often necessary due to the similar polarities of the desired product and its acidic side products.

  • Aqueous Work-up and pH Adjustment: After quenching the reaction on ice, you can use pH manipulation. The product is a carboxylic acid and will be soluble in a basic aqueous solution (as the carboxylate salt).

    • Carefully basify the cold, quenched reaction mixture with NaOH or Na₂CO₃ solution to a pH of ~8-9. This will deprotonate the carboxylic acid, making it water-soluble.

    • Wash this basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic impurities, such as the decarboxylated side product (2-Methoxy-3-nitropyridine).

    • Re-acidify the aqueous layer with cold HCl to a pH of ~3-4.[1] The desired product, along with other acidic side products (isomers, hydrolyzed product) and unreacted starting material, should precipitate out.

  • Recrystallization: This is a powerful technique for removing isomeric impurities. The solubility of different isomers in a given solvent can vary significantly. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, isopropanol) to find one that selectively crystallizes the desired product.

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel chromatography is an option. However, the acidity of picolinic acids can lead to tailing on silica gel.

    • Use a solvent system with a small amount of acid (e.g., 0.5-1% acetic acid in an ethyl acetate/hexane mobile phase) to suppress deprotonation and improve peak shape.

Appendix A: Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 volumes relative to the starting material) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 6-methoxypicolinic acid (1.0 equivalent) to the cold sulfuric acid, ensuring the internal temperature does not rise above 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2 volumes). Cool this mixture to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 6-methoxypicolinic acid over 30-60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, let the mixture stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be allowed to rise slowly to room temperature.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product may precipitate upon quenching. If so, collect the solid by filtration and wash with cold water. If it remains in solution, proceed with the pH adjustment and extraction procedure described in the purification section.

  • Drying: Dry the final product under vacuum.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 1:1 or 2:1) with 1% acetic acid.

  • Visualization: UV light (254 nm). The starting material and nitrated products are typically UV active.

Appendix B: Summary of Potential Side Products

Compound NameStructureMolecular Weight ( g/mol )Key Differentiating Features
Starting Material 6-Methoxypicolinic acid153.14Will have a higher Rf on TLC than the nitrated products.
Desired Product This compound198.13Expected major product.
Isomer 6-Methoxy-3-nitropicolinic acid198.13Different substitution pattern will lead to a unique NMR spectrum and likely a different Rf value.
Over-nitration 6-Methoxy-3,5-dinitropicolinic acid243.13Higher molecular weight observed in MS.
Decarboxylation 2-Methoxy-3-nitropyridine154.12Loss of the -COOH group. Will be less polar and extractable into organic solvents from a basic wash.
Demethylation 6-Hydroxy-5-nitropicolinic acid184.11Presence of a phenolic -OH proton in NMR; lower molecular weight than the desired product.

References

  • Kiener, A. (1992). Preparation of 6-0x0-I,6-dihydropyridine-Z-carboxyIic Acid by Microbial Hydroxylation of Pyridine-2-carboxyl ic Acid. J. Chem. Soc. Perkin Trans.
  • (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • Wikipedia. (n.d.). Decarboxylation. Retrieved January 12, 2026, from [Link]

  • Brown, E. V., & Moser, R. J. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Wikipedia. (n.d.). Hammick reaction. Retrieved January 12, 2026, from [Link]

  • Wang, C., et al. (2020). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 12, 2026, from [Link]

  • Anbarasan, R., & Rajagopal, S. (2007). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace.
  • Fisyuk, A. S., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • CP Lab Safety. (n.d.). This compound, 97% Purity. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds.
  • National Institutes of Health. (n.d.). 5-Nitropicolinic acid. Retrieved January 12, 2026, from [Link]

  • Kilaru, P., & Boatright, D. (2022).
  • Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-.... Retrieved January 12, 2026, from [Link]

  • Asadi, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5.... Retrieved January 12, 2026, from [Link]

  • Santoro, A., et al. (2022). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid... MDPI.
  • Eriksson, L. A., & Himo, F. (2017).
  • El-Gendy, B. E. D. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Eriksson, L. A., & Himo, F. (2017).
  • Owolabi, B. J., & Olarinoye, A. M. (2015). Synthesis of 8-Methoxyquinoline-5-amino acetic acid and its herbicidal potential. Journal of Advance Research in Applied Science.

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Technical Support Center: Optimizing the Synthesis of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-5-nitropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, provide validated protocols, and offer data-driven insights to ensure the successful and efficient production of this key chemical intermediate.

Synthesis Overview & Key Challenges

This compound is a valuable building block in medicinal chemistry.[1] Its synthesis, typically achieved through the nitration of a 6-methoxypicolinic acid precursor, presents several challenges that can significantly impact the final yield and purity. The primary difficulties lie in controlling the regioselectivity of the nitration, preventing side reactions, and effectively purifying the final product.

The most common synthetic route involves the direct nitration of 6-methoxypicolinic acid using a mixture of concentrated nitric and sulfuric acids.[2] Understanding the mechanism and potential pitfalls of this electrophilic aromatic substitution is crucial for optimization.

Visualizing the Synthesis Pathway

The following diagram outlines the standard synthetic transformation.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Methoxypicolinic_Acid 6-Methoxypicolinic Acid Target_Molecule This compound 6-Methoxypicolinic_Acid->Target_Molecule Nitration @ 0-70°C Nitrating_Mixture Conc. HNO₃ / Conc. H₂SO₄ Nitrating_Mixture->6-Methoxypicolinic_Acid Electrophilic Attack

Caption: Standard nitration pathway for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing yield in this nitration? A1: Temperature control is paramount. Nitration reactions are highly exothermic, and poor temperature management can lead to a runaway reaction or the formation of undesired byproducts.[3] Strict adherence to a carefully controlled temperature profile during the addition of the nitrating mixture and subsequent heating is essential for high yields.[1][2]

Q2: Why is a mixture of nitric and sulfuric acid used as the nitrating agent? A2: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This increases the rate and efficiency of the electrophilic aromatic substitution on the pyridine ring. The removal of water by sulfuric acid also drives the equilibrium towards product formation.[4]

Q3: What are the typical yields I can expect? A3: While yields are highly dependent on scale and adherence to optimized protocols, literature examples for analogous nitrations on pyridine rings suggest that yields can range from moderate to high. With careful optimization of temperature, reaction time, and work-up procedures, achieving yields in the range of 70-85% is a realistic goal. A patent describing a similar nitration reports a yield of 80.3%.[5]

Q4: What are the main impurities I should look out for? A4: The primary impurities include unreacted starting material, positional isomers (e.g., 6-Methoxy-3-nitropicolinic acid), and potential products of demethylation or oxidation, particularly if the reaction temperature is not well-controlled.[5][6]

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield is the most common issue encountered in this synthesis. This guide provides a systematic approach to identifying and resolving the root causes.

Troubleshooting Workflow

This decision tree illustrates a logical workflow for diagnosing the cause of low product yield.

Troubleshooting_Yield Start Low Yield of Product (Post-Purification) Check_Purity Analyze Crude Product (TLC, HPLC, NMR) Start->Check_Purity High_Impurity High Level of Impurities? Check_Purity->High_Impurity Unreacted_SM Predominantly Unreacted Starting Material? High_Impurity->Unreacted_SM Yes Solution_Workup Root Cause: Product Loss During Work-up/Purification Solution: Optimize pH for precipitation. Re-evaluate recrystallization solvent. High_Impurity->Solution_Workup No (Crude is clean but low mass) Side_Products Presence of Unknown Side Products? Unreacted_SM->Side_Products No Solution_Temp Root Cause: Inadequate Temperature Solution: Increase reaction temp/time. Verify nitrating agent activity. Unreacted_SM->Solution_Temp Yes Solution_SideRxn Root Cause: Side Reactions (Over-nitration, Demethylation) Solution: Lower reaction temp. Ensure slow, controlled addition. Side_Products->Solution_SideRxn Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Common Problems and Solutions
Symptom Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly (monitored by TLC/HPLC). 1. Insufficient Temperature: The activation energy for the reaction has not been met. 2. Inactive Nitrating Agent: The nitric acid or sulfuric acid may be old or have absorbed moisture, reducing the formation of the nitronium ion.1. Optimize Temperature: After the initial low-temperature addition, ensure the reaction is gently heated to the recommended temperature (e.g., 50-70°C) and maintained for several hours.[1] 2. Use Fresh Reagents: Use fresh, high-purity concentrated nitric acid and sulfuric acid.
Formation of multiple spots on TLC, indicating significant byproduct formation. 1. Temperature Too High: Excessive heat can lead to lack of regioselectivity and the formation of dinitro- or other over-nitrated species.[7] 2. Rapid Addition of Reagents: Adding the nitrating mixture too quickly can create localized "hot spots," leading to side reactions.[3]1. Strict Temperature Control: Maintain a low temperature (0-10°C) during the dropwise addition of the nitrating mixture.[1] 2. Slow, Controlled Addition: Add the nitrating mixture dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring to ensure even heat dissipation.
Product precipitates poorly or is difficult to isolate during work-up. 1. Incorrect pH: The product is a carboxylic acid and its solubility is highly pH-dependent. Precipitation is maximal at its isoelectric point. 2. Excessive Water Volume: Pouring the reaction mixture into an overly large volume of ice/water can result in a solution too dilute for effective precipitation.1. Optimize pH: After pouring the reaction mixture onto ice, carefully neutralize with a base (e.g., NaOH solution) to the isoelectric point of the amino acid to maximize precipitation.[8] 2. Controlled Quench: Use a reasonable volume of crushed ice, just enough to quench the reaction and precipitate the product.
Final product is off-color (e.g., yellow or brown) after purification. 1. Residual Nitrogen Oxides: Nitrogen oxides (NOx), formed during the reaction, can remain trapped in the product. 2. Thermal Degradation: The product may be sensitive to high temperatures during drying.[8]1. Thorough Washing: Wash the filtered crude product extensively with cold water until the filtrate is neutral and colorless. 2. Gentle Drying: Dry the final product under vacuum at a moderate temperature (e.g., not exceeding 50-60°C).[8]

Optimized Experimental Protocol

This protocol is based on established methods for the nitration of pyridine derivatives and is designed to maximize yield and purity.[1][2]

Safety First: This reaction involves highly corrosive and strong oxidizing agents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[3]

Materials and Reagents
ReagentMolar Eq.Grade
6-Methoxypicolinic acid1.0>98%
Concentrated Sulfuric Acid (H₂SO₄)~7 volumesACS Grade, 95-98%
Concentrated Nitric Acid (HNO₃)1.1 - 1.2ACS Grade, 68-70%
Crushed Ice--
Sodium Hydroxide (NaOH) solutionAs needed4M
Cold Deionized Water--
Step-by-Step Procedure
  • Vessel Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (~5 volumes relative to the starting material).

  • Cooling: Cool the sulfuric acid to 0-5°C using an ice-salt bath.

  • Substrate Addition: Slowly add the 6-methoxypicolinic acid (1.0 eq.) portion-wise to the cooled, stirring sulfuric acid. Ensure the internal temperature does not exceed 10°C. The starting material should fully dissolve.

  • Nitrating Mixture Preparation: In a separate beaker, cool an additional portion of concentrated sulfuric acid (~2 volumes) to 0°C. Carefully and slowly add the concentrated nitric acid (1.1 eq.) to the sulfuric acid. Caution: This is highly exothermic.

  • Nitration Reaction: Add the prepared nitrating mixture to the dropping funnel. Add it dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal reaction temperature is strictly maintained below 10°C.[1]

  • Reaction Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 60-70°C and maintain this temperature for 4-6 hours.[1] Monitor the reaction's progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Precipitation: A solid precipitate should form. If precipitation is incomplete, adjust the pH carefully towards neutral using a cold sodium hydroxide solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (pH ~7).[9]

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.

Purification (If Necessary)

If analytical data (NMR, HPLC) shows significant impurities, recrystallization can be performed. Picolinic acids are generally soluble in polar organic solvents.[2] Experiment with solvents such as ethanol, methanol, or ethyl acetate/heptane mixtures to find a suitable system.

References

  • Benchchem. (2025). 5-Amino-6-methoxypicolinic Acid: A Technical Guide for Researchers.
  • Benchchem. (2025). Application Notes and Protocols: 5-Amino-6-methoxypicolinic acid as a Pharmaceutical Intermediate.
  • Benchchem. (2025). Comparative analysis of different synthesis routes for 5-Amino-6-methoxypicolinic acid.
  • Benchchem. (2025). Technical Support Center: Synthesis of 5-Amino-6-methoxypicolinic Acid.
  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Benchchem. (2025). 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical.
  • Benchchem. (2025). Experimental setup for nitration of dimethylpyridines.
  • Cheung, C. (n.d.). STUDIES OF THE NITRATION OF CELLULOSE – APPLICATION IN NEW MEMBRANE MATERIALS.
  • Benchchem. (2025). Technical Support Center: 5-Amino-6-methoxypicolinic acid Purification.

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dealing with impurities in 6-Methoxy-5-nitropicolinic acid preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Methoxy-5-nitropicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic building block. Here, we address common challenges related to impurities, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Impurities and Remediation Strategies

This section provides a detailed, question-and-answer-formatted guide to tackle specific impurities encountered during the synthesis of this compound.

Question 1: My final product shows a persistent impurity with a mass corresponding to the starting material, 6-chloro-5-nitropicolinic acid. How can I remove it?

Answer:

The presence of unreacted 6-chloro-5-nitropicolinic acid is a common issue arising from incomplete methoxylation. The structural similarity between the starting material and the product makes removal challenging.

Root Cause Analysis:

The nucleophilic substitution of the chloro group with a methoxy group is the key reaction step. Incomplete reaction can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Base Stoichiometry: An inadequate amount of base to neutralize the HCl byproduct can slow down or halt the reaction.

  • Methoxide Source: The purity and reactivity of the sodium methoxide are crucial.

Troubleshooting Protocol: Enhanced Purification via Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids by separating impurities based on differences in solubility.[1]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures.[2] For this system, a mixed solvent system of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. The goal is to create a saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Induce Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point), indicating the solution is saturated. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Expected Outcome: This procedure should significantly reduce the amount of 6-chloro-5-nitropicolinic acid impurity. Monitor purity by HPLC or LC-MS.[4][5]

Question 2: I've observed a significant byproduct that I suspect is the decarboxylated version of my target molecule. What causes this and how can I prevent it?

Answer:

The loss of the carboxylic acid group (decarboxylation) is a known thermal degradation pathway for picolinic acids, especially when subjected to heat.[6] The presence of the nitro group can further influence the electronic properties of the pyridine ring, potentially affecting the rate of this reaction.[7]

Causality: The Hammick Reaction Mechanism

Picolinic acids and their derivatives can undergo thermal decarboxylation, often following the Hammick reaction mechanism, particularly in the presence of carbonyl compounds.[8] Upon heating, the picolinic acid can decarboxylate to form a reactive intermediate which can then be protonated by a solvent or other proton source to yield the decarboxylated impurity.[8][9]

Prevention and Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature during synthesis and workup. Avoid excessive heating.

  • pH Adjustment: The rate of decarboxylation of picolinic acids can be pH-dependent.[7] Maintaining a neutral or slightly basic pH during workup and purification can help minimize this side reaction.

  • Purification Method: If the decarboxylated impurity has already formed, purification by column chromatography may be necessary due to the change in polarity and functional groups.

Workflow for Minimizing Decarboxylation:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Monitor Reaction Temperature (Keep below threshold) B Cool Reaction Mixture Before Quenching A->B Proceed to C pH Adjustment (Neutral to slightly basic) B->C D Avoid High Temperatures (e.g., during solvent removal) C->D Proceed to E Consider Chromatography if impurity is present D->E

Caption: Workflow to minimize decarboxylation.

Question 3: My product is off-color (yellowish or brownish). What are the likely impurities and how can I decolorize my sample?

Answer:

The presence of color in your final product often indicates the formation of nitrated byproducts or other chromophoric impurities. These can arise from side reactions during the nitration step if you are synthesizing the precursor, or from degradation.

Source of Color:

  • Over-nitration: Introduction of additional nitro groups onto the aromatic ring can lead to highly colored species.

  • Oxidation: Oxidation of the starting materials or product can form colored impurities.

  • Residual Reagents: Incomplete removal of nitrating agents or their byproducts.

Decolorization Protocol: Activated Charcoal Treatment

Activated charcoal is a common and effective agent for removing colored impurities from solutions due to its high surface area and adsorptive properties.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure this compound in a suitable hot solvent (e.g., ethanol).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution.

  • Heating: Gently heat the mixture for a few minutes to facilitate adsorption of the colored impurities onto the charcoal.

  • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a Celite® pad to remove the activated charcoal. This step is crucial and must be done quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

Data Summary: Purity Improvement

Parameter Before Treatment After Recrystallization & Charcoal Treatment
Appearance Yellowish to brown solidOff-white to pale yellow crystals
Purity (HPLC) 85-95%>99%
Key Impurity Levels 1-5%<0.1%

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: While the ideal solvent can depend on the specific impurity profile, a mixture of ethanol and water is a good starting point. Other polar solvents like methanol or isopropanol, potentially mixed with water, can also be effective.[10] It is always recommended to perform small-scale solubility tests to determine the best solvent or solvent mixture for your specific batch.[3]

Q2: Can I use column chromatography to purify this compound?

A2: Yes, column chromatography can be a very effective purification method, especially for removing impurities with significantly different polarities. A silica gel stationary phase with a mobile phase gradient of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve peak shape, is a common choice for acidic compounds.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?

A4: Yes. As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The nitration step, in particular, should be performed with extreme caution in a well-ventilated fume hood, as it involves the use of strong acids and can be exothermic. Precursors like 6-chloro-5-nitropicolinic acid are classified as irritants.[15] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Visualizing the Purification Workflow:

Caption: General purification workflow for this compound.

References

  • Hammick, D. L. (n.d.). Hammick reaction. In Wikipedia. Retrieved from [Link]

  • Clark, L. W. (1968). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ResearchGate. Retrieved from [Link]

  • Brown, E. V., & Moser, R. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(11), 1851-1856. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Barreca, D., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 353277-27-7, 6-Chloro-5-nitropicolinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1319, 137-144. Retrieved from [Link]

  • Ianni, F., et al. (2019). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (n.d.). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-5-nitropicolinic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your success.

Reaction Overview and Mechanism

The synthesis of this compound is most commonly achieved via the electrophilic aromatic substitution (nitration) of 6-methoxypicolinic acid. The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

The Role of the Reagents: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][2][3][4] This powerful electrophile is then attacked by the electron-rich pyridine ring of 6-methoxypicolinic acid to yield the desired product. The methoxy group (-OCH₃) and the carboxylic acid group (-COOH) direct the position of nitration on the pyridine ring.

Synthesis_Pathway sub 6-Methoxypicolinic Acid sigma Sigma Complex (Intermediate) sub->sigma Electrophilic Attack reagents HNO₃ + H₂SO₄ nitronium Nitronium Ion (NO₂⁺) reagents->nitronium Generation nitronium->sigma product This compound sigma->product Deprotonation (-H⁺)

Caption: General workflow for the nitration of 6-methoxypicolinic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of pyridine derivatives and provides a reliable starting point for optimization.[5]

Materials:

  • 6-Methoxypicolinic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Ice-water bath

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Cold Deionized Water

Procedure:

  • Vessel Preparation: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (approx. 5 volumes relative to the substrate) to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly and carefully add 6-methoxypicolinic acid (1.0 eq) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10 °C during the addition. The substrate should dissolve completely.

  • Nitrating Mixture Addition: In the dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approx. 2 volumes).

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A runaway exothermic reaction is a significant hazard.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, slowly allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back down to ~5 °C. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.

  • Precipitation: While keeping the solution cold in an ice bath, adjust the pH to approximately 3-4 by slowly adding a concentrated sodium hydroxide solution. The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with several portions of cold deionized water to remove residual acids and salts.

  • Drying: Dry the final product under vacuum to a constant weight.

Troubleshooting Guide

This section addresses common problems in a direct Q&A format to help you quickly diagnose and solve experimental issues.

Troubleshooting_Workflow start Unsuccessful Synthesis low_yield Low / No Yield start->low_yield impure Impure Product (TLC/NMR) start->impure incomplete Incomplete Reaction start->incomplete check_reagents Check Reagent Quality (esp. HNO₃ concentration) low_yield->check_reagents check_temp Verify Temperature Control (Was it kept <10°C?) low_yield->check_temp check_ph Check Precipitation pH (Is it 3-4?) low_yield->check_ph check_dinitration Dinitration Suspected? (Check Mass Spec) impure->check_dinitration check_starting_material Residual Starting Material? impure->check_starting_material check_purification Review Purification (Recrystallization needed?) impure->check_purification check_time Extend Reaction Time? incomplete->check_time check_stoichiometry Verify Stoichiometry (Sufficient HNO₃?) incomplete->check_stoichiometry

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is extremely low, or I've recovered no product. What went wrong?

A: This is a common issue that can stem from several factors.

  • Reagent Quality: The concentration of nitric acid is critical. Use a fresh bottle of concentrated (70%) nitric acid. Older bottles can absorb atmospheric moisture, diluting the acid and preventing the formation of the nitronium ion.

  • Temperature Control: If the temperature during the addition of the nitrating mixture rises significantly above 10 °C, side reactions and degradation of the starting material can occur, drastically reducing the yield. Ensure your cooling bath is efficient.

  • Incomplete Precipitation: The product's solubility is pH-dependent. If the pH is too low (<3) or too high (>5) during the workup, the product may remain dissolved in the aqueous solution. Calibrate your pH meter and adjust the pH slowly.

  • Reaction Time: While the reaction is generally complete within a few hours, highly pure starting material or slight variations in conditions might require a longer reaction time. Monitor by TLC or HPLC to confirm the consumption of the starting material.

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A: Impurities often arise from side reactions inherent to nitration chemistry.

  • Dinitration: The product, this compound, is deactivated towards further nitration by the electron-withdrawing nitro and carboxylic acid groups.[3] However, excessively harsh conditions (high temperature, large excess of nitric acid) could potentially lead to the formation of a dinitro product. To avoid this, use the recommended stoichiometry (1.1 eq of HNO₃) and maintain strict temperature control.

  • Oxidative Degradation: Concentrated nitric acid is a strong oxidizing agent.[1] At elevated temperatures, it can lead to the degradation of the pyridine ring or oxidation of the methoxy group, resulting in a complex mixture of byproducts, often appearing as a tar-like substance.[7]

  • Residual Starting Material: An incomplete reaction will leave unreacted 6-methoxypicolinic acid in your final product. This can be addressed by increasing the reaction time or ensuring the nitrating agent is active.

  • Purification Strategy: If impurities are present, recrystallization is the most effective purification method. Experiment with solvent systems such as ethanol/water or acetic acid/water to find optimal conditions.

Q3: The reaction seems to have stalled. TLC/HPLC analysis shows both starting material and product, and the ratio isn't changing. What should I do?

A: A stalled reaction typically points to an issue with the reaction conditions or reagents.

  • Increase Reaction Time: The most straightforward first step is to allow the reaction to stir for a longer period (e.g., overnight) at room temperature.

  • Gentle Heating: If extending the time does not work, you can try gently heating the reaction mixture. A temperature of 40-50 °C for 1-2 hours may be sufficient to drive the reaction to completion.[5] However, be aware that this increases the risk of side product formation.

  • Reagent Stoichiometry: It's possible that your nitric acid was slightly diluted or that some was lost during transfer. You could consider adding a small additional amount (e.g., 0.1 eq) of the nitrating mixture, but this should be done cautiously while monitoring the reaction closely.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A: Nitration reactions are potentially hazardous and must be treated with extreme caution.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles with a full-face shield.[8][9]

  • Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes (NOx).[10]

  • Exothermic Nature: The reaction is highly exothermic, especially during the addition of the nitrating mixture and the final quenching on ice.[6] Maintain slow addition rates and have an adequate cooling bath. Never add water to the concentrated acid mixture; always add the acid to ice/water.

  • Spill Kits: Have appropriate spill kits containing a neutralizer (like sodium bicarbonate) readily available.[11]

Q2: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. Spot the starting material, the reaction mixture, and a co-spot on the same plate for easy comparison. HPLC can provide more quantitative tracking.

Q3: What analytical methods should I use to confirm the final product's identity and purity? A: A combination of techniques is recommended for full characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. You should see the disappearance of the proton at the 5-position and characteristic shifts in the remaining aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₇H₆N₂O₅, MW: 198.13 g/mol ).[12]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • HPLC: An HPLC analysis can provide a quantitative measure of purity.

Q4: Can I start from 6-hydroxypicolinic acid instead? A: Yes, this is a viable alternative route. It would involve a two-step process:

  • Methylation: First, methylate the hydroxyl group of 6-hydroxypicolinic acid to form 6-methoxypicolinic acid. This can be achieved using reagents like iodomethane in the presence of a base like silver oxide.[13]

  • Nitration: Then, perform the nitration on the resulting 6-methoxypicolinic acid as described in the protocol above. Attempting to nitrate 6-hydroxypicolinic acid directly may lead to different regioselectivity or side reactions due to the electronic properties of the hydroxyl group.[14]

Data Summary

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Substrate 6-Methoxypicolinic AcidDirect precursor to the target molecule.
Nitrating Agent Conc. HNO₃ (1.1 eq)Provides the electrophile (NO₂⁺). A slight excess ensures complete reaction.
Catalyst/Solvent Conc. H₂SO₄Protonates HNO₃ to generate the nitronium ion.[2]
Addition Temp. 0 - 5 °C (Critical) Minimizes side reactions and prevents thermal runaway.[6]
Reaction Temp. 0 °C to Room Temp.Allows for controlled reaction progression after initial addition.
Reaction Time 3 - 5 hoursTypically sufficient for completion; monitor with TLC/HPLC.
Workup pH 3 - 4Optimal pH for product precipitation from the aqueous solution.[5]

References

  • Nitration reaction safety. (2024). YouTube.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
  • 6-Methyl-5-nitropicolinic Acid. (n.d.). Benchchem.
  • NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). University of Washington Environmental Health & Safety.
  • 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.
  • Ridd, J. H. (n.d.). Nitration and aromatic reactivity. ScienceDirect.
  • Reactions of Aromatic Compounds. (n.d.). University of Calgary.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nitration of Benzene. (n.d.). Chemistry Steps.
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Chemistry LibreTexts.
  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The nitration of 6-hydroxynicotinic acid and related compounds. Journal of the Chemical Society (Resumed), 2590. DOI: 10.1039/JR9510002590.
  • This compound. (n.d.). Synthonix.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Wisconsin-La Crosse.

Sources

Technical Support Center: Navigating the Stability of 6-Methoxy-5-nitropicolinic Acid in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-5-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic building block and may encounter stability challenges, particularly under acidic conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to understand and manage the stability of this compound in your applications.

Introduction: Understanding the Chemistry at Play

This compound is a substituted pyridine derivative with a unique electronic profile arising from the interplay of its functional groups: a carboxylic acid, a methoxy group, and a nitro group. The pyridine nitrogen and the carboxylate can act as a bidentate chelating agent, making it valuable in coordination chemistry.[1] However, the electron-withdrawing nature of the nitro group and the pyridine ring, combined with the presence of an acid-labile methoxy group, can present stability challenges under certain experimental conditions, especially in acidic environments.

This guide will walk you through the potential degradation pathways, provide you with the tools to assess the stability of your compound, and offer solutions to mitigate potential issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a change in the color of my solution containing this compound after adding acid. What could be happening?

A change in color upon acidification can be an initial indicator of a chemical transformation. While it could be a simple protonation event, it may also suggest the onset of degradation. The nitro group in aromatic compounds can sometimes lead to colored byproducts. It is crucial to follow up this observation with analytical techniques like HPLC or LC-MS to determine if new species are being formed.

Q2: What are the most likely degradation pathways for this compound under acidic conditions?

While specific degradation studies on this compound are not extensively reported in the literature, we can predict potential pathways based on the functional groups present:

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. This would lead to the formation of 6-Hydroxy-5-nitropicolinic acid.

  • Decarboxylation: Picolinic acids can undergo decarboxylation (loss of CO2) under certain conditions, although this typically requires heat. The presence of the nitro group might influence the ease of this process.

  • Other Ring-Related Reactions: The highly electron-deficient pyridine ring may be susceptible to other nucleophilic attacks if a suitable nucleophile is present in the reaction mixture.

Q3: How can I definitively identify the degradation products of my compound?

The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This technique separates the components of your mixture and provides the mass-to-charge ratio of each, allowing you to propose molecular formulas for the degradation products. For unambiguous structure elucidation, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.[2]

Q4: Are there any general handling precautions I should take when working with this compound in acidic solutions?

Yes, to minimize the risk of degradation, consider the following:

  • Temperature Control: Perform reactions at the lowest temperature required for your process.

  • Minimize Exposure Time: Do not leave the compound in acidic solutions for extended periods unnecessarily.

  • Use the Mildest Acid Possible: If your protocol allows, use a weaker acid or a lower concentration of a strong acid.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low assay value or recovery after acidic workup. Degradation of the compound.Perform a forced degradation study (see Protocol 1) to confirm lability. If degradation is confirmed, explore milder workup conditions (e.g., lower acid concentration, lower temperature, shorter exposure time).
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Use LC-MS to identify the mass of the new peaks and hypothesize their structures. Adjust reaction or purification conditions to avoid their formation.
Inconsistent results in experiments involving acidic conditions. Variable degradation due to slight differences in experimental parameters (e.g., temperature, time).Standardize all experimental parameters meticulously. Prepare fresh acidic solutions for each experiment to ensure consistent concentration.
Precipitation of an unknown solid from the acidic solution. Formation of a less soluble degradation product or the protonated form of the starting material.Isolate the precipitate and analyze it by techniques such as NMR and Mass Spectrometry to determine its identity.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Acid Stability

This protocol outlines a systematic approach to determine the stability of this compound in acidic conditions.[3][4]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability profile.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector or LC-MS

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Stress:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with 1 mL of 1M NaOH.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the sample by a validated stability-indicating HPLC method.

  • Control Sample: Keep a sample of the stock solution at room temperature, protected from light, and analyze it alongside the stressed samples.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Aim for 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradation products.[2]

Visualizing Potential Degradation

The following diagram illustrates a plausible degradation pathway for this compound under acidic conditions.

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Thermal Degradation (Potentiated by Acid) A This compound B 6-Hydroxy-5-nitropicolinic acid A->B H+ / H2O (Heat) C Decarboxylation Product A->C Heat (-CO2) workflow observe Observe Instability (e.g., color change, new peaks) forced_degradation Perform Forced Degradation Study (Protocol 1) observe->forced_degradation identify_products Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_products elucidate_pathway Elucidate Degradation Pathway identify_products->elucidate_pathway optimize_conditions Optimize Process Conditions (Temp, pH, Time) elucidate_pathway->optimize_conditions validate_method Validate Stability-Indicating Method optimize_conditions->validate_method implement_solution Implement Optimized Conditions validate_method->implement_solution

Caption: A systematic workflow for investigating stability issues.

References

  • BenchChem. (n.d.). 4-Nitropicolinic Acid | 13509-19-8.
  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • BenchChem. (n.d.). 6-Methyl-5-nitropicolinic Acid | 24194-98-7.
  • CymitQuimica. (n.d.). CAS 13509-19-8: Nitropicolinicacid.
  • ChemicalBook. (2025). 4-NITROPICOLINIC ACID | 13509-19-8.
  • SpringerLink. (n.d.). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry.
  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • BenchChem. (n.d.). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
  • Sigma-Aldrich. (n.d.). This compound | 475272-62-9.
  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of 6-Methoxyflavonol for Stability-Indicating Method Development.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

Sources

proper storage and handling of 6-Methoxy-5-nitropicolinic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methoxy-5-nitropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Proper storage and handling are critical for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, this compound should be stored at 2-8°C in an inert atmosphere (e.g., under argon or nitrogen).[1][2][3] The container should be tightly sealed to prevent moisture uptake, as the compound can be hygroscopic.[4] To prevent potential photodegradation, storage in an amber or opaque vial is also recommended.

Expert Insight: The combination of the electron-withdrawing nitro group and the pyridine ring system can make the molecule susceptible to nucleophilic attack, and the carboxylic acid functionality can participate in various reactions. The recommended storage conditions are designed to minimize exposure to atmospheric moisture, oxygen, and light, which can initiate and accelerate degradation pathways.

Q2: The Safety Data Sheet (SDS) mentions the compound is "air and light sensitive." What are the practical implications of this?

"Air and light sensitive" indicates that the compound can degrade upon exposure to oxygen and/or certain wavelengths of light.[4]

  • Air Sensitivity: This is primarily due to the potential for oxidative degradation or reactions with atmospheric moisture. For this reason, storing under an inert gas is crucial for long-term stability.

  • Light Sensitivity: Photons can provide the activation energy for various reactions, including rearrangements or reactions involving the nitro group.

For routine lab work, this means you should minimize the time the container is open to the atmosphere and avoid weighing out or preparing solutions under direct, bright light.

Q3: What are the visible signs of degradation for this compound?

While the pure compound is a solid, degradation can manifest in several ways:

  • Color Change: A noticeable darkening or change in the color of the solid powder can indicate degradation. This is common for nitro-aromatic compounds.

  • Clumping or Caking: Due to its hygroscopic nature, the powder may clump if it has absorbed moisture.[4] This can be a precursor to hydrolytic degradation.

  • Insolubility: If you observe that a previously soluble batch of the compound is now difficult to dissolve in the same solvent, it may be due to the formation of less soluble degradation products.

  • Unexpected Spectroscopic Data: Changes in the NMR, IR, or mass spectrum compared to a reference standard are clear indicators of chemical degradation.

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

While specific solubility data is not always readily available, picolinic acid derivatives are often soluble in organic solvents like DMSO, DMF, and methanol.[5] It is crucial to use anhydrous solvents to prevent hydrolysis.

Once in solution, the compound may be less stable than in its solid form. It is recommended to:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storing stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store solutions at -20°C or -80°C, protected from light.

Self-Validating Protocol: Before starting a critical experiment, it is good practice to run a small-scale analytical test (e.g., TLC or LC-MS) on your stock solution to confirm the compound's integrity, especially if the solution has been stored for an extended period.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and links them to potential degradation of this compound.

Issue 1: Inconsistent or Non-reproducible Experimental Results
Potential Cause Troubleshooting Steps
Degradation of Solid Compound: The purity of the solid has decreased over time due to improper storage.1. Purchase a new batch of the compound.2. Compare the performance of the new batch with the old one.3. If the old batch is confirmed to be degraded, discard it according to your institution's safety protocols.[6]
Degradation of Stock Solution: The compound has degraded in solution due to improper storage or repeated freeze-thaw cycles.1. Prepare a fresh stock solution from the solid compound.2. Ensure you are using an anhydrous solvent.3. Aliquot the new stock solution into single-use vials.4. Store aliquots at -20°C or -80°C and protect from light.
Issue 2: The Solid Compound Has Changed in Appearance (e.g., darkened in color)
Potential Cause Troubleshooting Steps
Oxidation or Photodegradation: The compound has been exposed to air and/or light.[4]1. Visually inspect the compound. A significant color change suggests degradation.2. If possible, assess the purity of the compound using an analytical technique (e.g., HPLC, LC-MS, or NMR).3. If degradation is confirmed, do not use the compound for quantitative experiments.4. Ensure future batches are stored in an amber vial, under an inert atmosphere, and at the recommended temperature.
Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere.[4]1. Observe if the powder has become clumpy or sticky.2. If moisture absorption is suspected, you can try drying the solid under a high vacuum. However, this may not reverse any hydrolysis that has already occurred.3. For future use, always handle the compound in a dry environment (e.g., a glove box) and ensure the container is tightly sealed immediately after use.
Workflow for Handling and Storage

The following diagram outlines the decision-making process for the proper handling and storage of this compound to minimize degradation.

G cluster_storage Long-Term Storage cluster_handling Experimental Use storage_conditions Store at 2-8°C inert_gas Blanket with Inert Gas (Argon or Nitrogen) storage_conditions->inert_gas light_protection Use Amber Vial inert_gas->light_protection seal Tightly Seal Container light_protection->seal weigh Weigh Quickly in Dry Environment seal->weigh For Use dissolve Dissolve in Anhydrous Solvent weigh->dissolve check_purity Purity Check Needed? weigh->check_purity aliquot Aliquot into Single-Use Volumes dissolve->aliquot store_solution Store Solution at -20°C or -80°C (Protected from Light) aliquot->store_solution store_solution->check_purity start Receiving New Compound start->storage_conditions run_qc Run QC Analysis (e.g., NMR, LC-MS) check_purity->run_qc Yes use_in_experiment Use in Experiment check_purity->use_in_experiment No run_qc->use_in_experiment end End of Workflow use_in_experiment->end

Caption: Decision workflow for storage and handling.

Potential Degradation Pathways

While specific studies on this compound are limited, based on its structure, several degradation pathways can be hypothesized:

  • Decarboxylation: Picolinic acids can undergo decarboxylation, especially when heated. The presence of the nitro group may influence the stability of the carboxylate.

  • Hydrolysis of the Methoxy Group: Under acidic or basic conditions, the methoxy ether linkage could be hydrolyzed to a hydroxyl group.

  • Reactions involving the Nitro Group: Nitro-aromatic compounds can be susceptible to reduction or other transformations, particularly in the presence of reducing agents or under photochemical conditions.

Understanding these potential pathways underscores the importance of maintaining neutral pH, protecting from light, and avoiding incompatible reagents such as strong acids, bases, or oxidizing agents.[4]

References

  • Sigma-Aldrich, Safety Data Sheet for this compound. (Note: While a specific live link cannot be generated, SDS for CAS No. 475272-62-9 can be accessed via the Sigma-Aldrich website).
  • Sigma-Aldrich, Safety Data Sheet for a related picolinic acid derivative. (Note: Representative SDS for similar compounds informed general handling advice).
  • Sigma-Aldrich, Safety Data Sheet for a related picolinic acid derivative. (Note: Representative SDS for similar compounds informed general handling advice).
  • Sigma-Aldrich, Safety Data Sheet for Picolinic Acid.
  • Fisher Scientific, Safety Data Sheet for a related nitro compound.
  • TCI Chemicals, Safety Data Sheet for a related nitronicotinic acid. (Note: Informs on handling of similar structures).
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

Sources

troubleshooting poor solubility of 6-Methoxy-5-nitropicolinic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-5-nitropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent, particularly concerning its limited solubility in common reaction conditions. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound that underpin its solubility characteristics.

Q1: Why is this compound so poorly soluble in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The poor solubility of this compound is a direct result of its molecular structure. Several factors contribute to strong intermolecular forces, which lead to high crystal lattice energy that solvents must overcome:

  • Polarity and Hydrogen Bonding: The molecule possesses a carboxylic acid group (-COOH), a nitro group (-NO₂), a methoxy group (-OCH₃), and a pyridine ring nitrogen. The carboxylic acid is a strong hydrogen bond donor and acceptor. These groups create a highly polar molecule that can arrange in a crystal lattice with significant intermolecular hydrogen bonding and dipole-dipole interactions.[1][2]

  • Amphoteric Nature: The presence of the acidic carboxylic acid and the basic pyridine nitrogen gives the molecule amphoteric properties. In its solid, neutral state, it can exist as a zwitterion (internal salt), which further increases intermolecular ionic interactions and reduces solubility in non-polar or moderately polar organic solvents.[3]

  • Planar Structure: The substituted pyridine ring is planar, allowing for efficient packing in a crystal lattice, which can contribute to a higher melting point and lower solubility.

Q2: What are the key physicochemical properties I should be aware of?

Understanding the fundamental properties of this compound is crucial for troubleshooting. While experimental data for this specific compound is limited, we can infer properties from structurally similar molecules and computational predictions.

PropertyValue / InformationSource
CAS Number 475272-62-9[4]
Molecular Formula C₇H₆N₂O₅[4]
Molecular Weight 198.13 g/mol [4]
Appearance Likely a white to off-white solid/crystalline powder.[5]
Predicted pKa The pKa is predicted to be low (indicating a relatively strong acid) due to the electron-withdrawing nitro group. For comparison, the predicted pKa of the similar 6-Methyl-5-nitropicolinic acid is 2.78.[6][6]
General Solubility Insoluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF, and soluble in aqueous base.[6][6]
Q3: How does pH dramatically affect the solubility of this compound?

The solubility of ionizable compounds is highly dependent on pH.[7][8][9] For this compound, this is the most critical factor to manipulate:

  • In Basic Conditions (pH > pKa): The carboxylic acid group (-COOH) is deprotonated to form the carboxylate salt (-COO⁻). This ionic form is significantly more polar and readily engages in strong ion-dipole interactions with polar solvents. Therefore, the compound's solubility dramatically increases in basic solutions.[10]

  • In Acidic Conditions (pH < pKa): The compound will exist primarily in its neutral, protonated form, which is less soluble. At very low pH, the pyridine nitrogen can become protonated, forming a cation, which may also increase aqueous solubility, but deprotonation of the carboxylic acid is the more common and effective strategy for solubilization in reactions.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a common application for this reagent, and solubility is the most frequent hurdle.

Issue: My this compound will not dissolve in my reaction solvent (DCM, THF, Acetonitrile) to proceed with the amide coupling.

This is the most common failure point. Directly attempting to run the reaction with a suspension of the acid often leads to low or no yield because the coupling reagents cannot efficiently activate an undissolved solid.

Causality and Solution Workflow

The core principle is to convert the insoluble neutral acid into a soluble salt in situ before introducing the coupling reagents.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-5-nitropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate. Here, we will address common challenges and provide practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. While the laboratory-scale synthesis is well-documented, scaling up production presents a unique set of challenges. These include managing highly exothermic reactions, ensuring regioselectivity, minimizing byproduct formation, and implementing robust safety protocols. This guide provides a comprehensive resource to navigate these complexities.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the specific issues you may encounter during the scale-up of this compound synthesis.

Reaction & Reagents

Q1: We are observing poor yield and the formation of multiple byproducts during the nitration of 6-methoxypicolinic acid. What are the likely causes and how can we improve the regioselectivity?

A1: This is a common issue when scaling up nitration reactions. The primary cause is often related to inadequate temperature control and suboptimal nitrating agent composition. The nitration of the pyridine ring is a highly exothermic process, and localized temperature spikes can lead to the formation of undesired isomers and degradation products.[1]

  • Causality: The directing effect of the methoxy and carboxylic acid groups on the pyridine ring favors nitration at the 5-position. However, at elevated temperatures, the reaction becomes less selective. The nitronium ion (NO₂⁺) is the active electrophile, and its concentration is dependent on the equilibrium between nitric acid and sulfuric acid.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 0-10°C during the addition of the nitrating mixture.[2] Utilize a jacketed reactor with a reliable cooling system.

    • Slow Addition of Nitrating Agent: Add the pre-mixed nitrating agent (concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution of 6-methoxypicolinic acid in sulfuric acid. This allows for better heat dissipation.

    • Optimize Nitrating Mixture: The ratio of sulfuric acid to nitric acid is critical. A higher concentration of sulfuric acid promotes the formation of the nitronium ion. A typical ratio is 2-3 volumes of sulfuric acid to 1 volume of nitric acid.

    • Monitor Reaction Progress: Use in-process controls like TLC or HPLC to monitor the consumption of the starting material and the formation of the desired product. This will help you determine the optimal reaction time and prevent over-nitration or side reactions.

Q2: During scale-up, we are experiencing difficulties with the solubility of 6-methoxypicolinic acid in concentrated sulfuric acid. What can be done to address this?

A2: The solubility of picolinic acid derivatives in strong acids can be a limiting factor.

  • Causality: While sulfuric acid is the solvent of choice for this reaction, the starting material may not fully dissolve at lower temperatures, leading to a heterogeneous reaction mixture and inconsistent results.

  • Troubleshooting Steps:

    • Increase Sulfuric Acid Volume: A higher volume of sulfuric acid can improve solubility. However, this will also increase the total reaction volume and may require larger equipment.

    • Gentle Warming (with caution): After the initial cooling, a slight and carefully controlled increase in temperature (e.g., to 20-25°C) can aid in dissolution before re-cooling for the nitration step. This must be done before the addition of the nitrating agent.

    • Mechanical Agitation: Ensure efficient and continuous stirring to keep the starting material suspended and facilitate its dissolution.

Work-up & Purification

Q3: The quenching process is proving to be hazardous and difficult to control on a larger scale. What are the best practices for safely quenching the reaction mixture?

A3: Quenching a large volume of a strong acid mixture is a critical and potentially hazardous step. The rapid addition of the acidic mixture to water can generate significant heat and cause splashing.

  • Causality: The dilution of concentrated sulfuric acid with water is a highly exothermic process.

  • Troubleshooting Steps:

    • Reverse Quench: Instead of adding the reaction mixture to water/ice, consider slowly and carefully adding crushed ice to the reaction vessel with vigorous stirring. This allows for more controlled heat dissipation.

    • Jacketed Quenching Vessel: Use a separate, jacketed vessel containing a stirred mixture of ice and water for the quench. Add the reaction mixture slowly to this vessel while maintaining a low temperature.

    • pH Adjustment: After quenching, the pH will be very low. The desired product will precipitate upon neutralization. Slowly add a concentrated base (e.g., sodium hydroxide solution) while keeping the temperature below 20°C to precipitate the product.[3]

Q4: We are struggling to obtain a high-purity product after precipitation. What are the recommended purification methods for this compound on a larger scale?

A4: Achieving high purity is essential for downstream applications. The crude product often contains residual acids and inorganic salts.

  • Causality: Co-precipitation of impurities and incomplete washing of the filter cake can lead to low purity.

  • Troubleshooting Steps:

    • Thorough Washing: Wash the filtered product cake extensively with cold deionized water until the washings are neutral. This will remove most of the inorganic salts.

    • Recrystallization: Recrystallization is a highly effective method for purification. Suitable solvents include methanol, ethanol, or a mixture of ethanol and water.[2]

    • Slurry Wash: If recrystallization is not feasible on a large scale, a slurry wash of the crude product in a suitable solvent can help remove impurities.

Safety & Handling

Q5: What are the critical safety considerations when scaling up a nitration reaction?

A5: Nitration reactions are inherently hazardous due to the use of corrosive and highly reactive reagents.[4][5] Scaling up amplifies these risks.

  • Causality: The exothermic nature of the reaction can lead to thermal runaway if not properly controlled.[1][6] The reagents are highly corrosive and toxic.[7]

  • Critical Safety Measures:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[4]

    • Fume Hood and Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of toxic fumes.[4][7]

    • Emergency Preparedness: Have an emergency response plan in place, including access to safety showers, eyewash stations, and appropriate spill kits (with neutralizing agents).[4][7]

    • Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like reaction calorimetry to understand the thermal profile of the reaction.[6]

    • Material Compatibility: Ensure all equipment and reactors are made of materials compatible with strong acids (e.g., glass-lined steel).

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized for your specific equipment and scale.

Materials:

  • 6-Methoxypicolinic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Hydroxide solution (50%)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (5 volumes relative to the starting material).

  • Cooling: Cool the sulfuric acid to 0-5°C with constant stirring.

  • Addition of Starting Material: Slowly add 6-methoxypicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes). Allow the mixture to cool.

  • Nitration: Add the nitrating mixture dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature between 5-10°C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approximately 10 times the weight of the reaction mixture) with vigorous stirring.

  • Precipitation: Adjust the pH of the resulting solution to 3-4 by the slow addition of a concentrated sodium hydroxide solution, while keeping the temperature below 20°C. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60°C.

  • Purification (Recrystallization): Recrystallize the crude product from hot methanol to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
0-548595
5-1039097
15-2028290
>251.570<85 (significant byproducts)

Table 2: Recommended Solvent for Recrystallization

SolventRecovery (%)Purity by HPLC (%)
Methanol85-90>99
Ethanol80-85>98.5
Ethanol/Water (8:2)90-95>98

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Start reagents Prepare Reagents (H2SO4, HNO3) start->reagents sm_prep Charge Reactor with 6-Methoxypicolinic Acid and H2SO4 reagents->sm_prep nitration Nitration (0-10°C) sm_prep->nitration monitoring In-Process Control (TLC/HPLC) nitration->monitoring quench Quench on Ice monitoring->quench Reaction Complete precipitate Precipitation (pH Adjustment) quench->precipitate filter_wash Filtration & Washing precipitate->filter_wash dry Drying filter_wash->dry recrystallize Recrystallization dry->recrystallize final_product Pure 6-Methoxy-5- nitropicolinic Acid recrystallize->final_product troubleshooting_tree start Low Yield or Purity? check_temp Check Temperature Control start->check_temp temp_ok Temp OK? check_temp->temp_ok check_reagents Verify Reagent Quality & Ratios reagents_ok Reagents OK? check_reagents->reagents_ok check_workup Review Work-up Procedure workup_ok Work-up OK? check_workup->workup_ok temp_ok->check_reagents Yes improve_cooling Improve Reactor Cooling & Slow Addition temp_ok->improve_cooling No reagents_ok->check_workup Yes adjust_ratios Adjust H2SO4/HNO3 Ratio reagents_ok->adjust_ratios No optimize_purification Optimize Purification (Washing/Recrystallization) workup_ok->optimize_purification No success Problem Solved workup_ok->success Yes improve_cooling->success adjust_ratios->success optimize_quench Optimize Quenching & pH Adjustment optimize_quench->optimize_purification optimize_purification->success

Caption: Decision tree for troubleshooting low yield or purity issues.

References

  • Nitration reaction safety - YouTube. (URL: [Link])

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate. (URL: [Link])

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])

  • NITRIC ACID SAFETY. (URL: [Link])

  • NITRATION - vpscience.org. (URL: [Link])

Sources

Technical Support Center: Preventing Ether Cleavage in Reactions with 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxy-5-nitropicolinic acid. This guide is designed to provide in-depth, practical solutions to a common and critical challenge encountered during the synthesis of complex molecules using this versatile building block: the unwanted cleavage of the methoxy ether bond.

Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles. By explaining the "why" behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the methoxy group on my this compound cleaving during my reaction?

A1: The methoxy group (an aryl methyl ether) on the picolinic acid ring, while generally stable, is susceptible to cleavage under certain conditions, primarily the presence of strong acids.[1][2][3] The reaction mechanism typically involves protonation of the ether oxygen, which turns it into a good leaving group.[3] Subsequently, a nucleophile present in the reaction mixture can attack the methyl group in an SN2 reaction or, under different conditions, the reaction can proceed through an SN1 mechanism.[2][4]

The presence of the electron-withdrawing nitro group and the carboxylic acid can also influence the electron density of the pyridine ring, potentially affecting the stability of the methoxy group under specific reaction conditions.

Q2: I'm performing an amide coupling reaction. What are the best practices to avoid demethylation?

A2: Amide coupling reactions often employ reagents and conditions that can be acidic or generate acidic byproducts. To prevent ether cleavage, consider the following:

  • Choice of Coupling Reagent: Opt for modern, milder coupling reagents that operate under neutral or slightly basic conditions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often a good choice.[5]

  • Base Selection: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acids present or generated during the reaction.[5]

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote the ether cleavage side reaction.[3][6]

Q3: I need to reduce the nitro group. How can I do this without cleaving the methoxy ether?

A3: The reduction of the nitro group is a common transformation. However, some classical reduction methods that use strong acids (e.g., Sn/HCl) should be avoided. Here are safer alternatives:

  • Catalytic Transfer Hydrogenation: This is often the method of choice for selectively reducing a nitro group in the presence of other sensitive functional groups.[7][8][9][10][11] Using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst is a well-established and effective method.[10][11]

  • Catalytic Hydrogenation: Standard catalytic hydrogenation with H₂ gas and a catalyst like Pd/C can also be efficient.[7][12] Careful control of reaction conditions is key.

  • Other Reagents: Systems like SnCl₂·2H₂O in an alcohol or ethyl acetate solvent can be a reliable option for selective nitro group reduction.[7]

Q4: Can I use Boron Tribromide (BBr₃) in any of my reaction steps?

A4: Boron tribromide (BBr₃) is a powerful reagent specifically used for the cleavage of ethers, particularly aryl methyl ethers.[13][14][15][16] Therefore, it should be strictly avoided in any reaction step where you wish to preserve the methoxy group. Its use will almost certainly lead to demethylation.[17]

Troubleshooting Guide

This section provides a structured approach to identifying and solving ether cleavage issues in your reactions.

Problem: Low yield of the desired product and isolation of the demethylated analog.
Potential Cause Troubleshooting Steps Rationale
Strongly Acidic Reaction Conditions 1. pH Analysis: Check the pH of your reaction mixture. 2. Reagent Evaluation: Scrutinize all reagents for their acidic nature or potential to generate acidic byproducts. 3. Alternative Reagents: Replace strong acids with milder alternatives. For example, in a reaction requiring acid catalysis, consider using a weaker acid or a solid-supported acid that can be easily removed.Ethers are prone to cleavage in the presence of strong acids like HBr and HI.[2] Even moderately strong acids can cause cleavage, especially at elevated temperatures.[3][6]
High Reaction Temperature 1. Temperature Reduction: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Microwave Synthesis: For certain reactions, microwave irradiation can sometimes promote the desired transformation at a lower bulk temperature and shorter reaction time, potentially minimizing side reactions.[8]Ether cleavage is often accelerated by heat.[3][6] Reducing the thermal energy of the system can disfavor this unwanted pathway.
Inappropriate Reagent Stoichiometry 1. Stoichiometry Review: Re-evaluate the stoichiometry of all reagents, especially if using a Lewis acid catalyst that could also promote ether cleavage. 2. Controlled Addition: Add reagents that could contribute to acidity slowly and in a controlled manner to avoid localized high concentrations.An excess of a reagent that is even mildly acidic can lead to significant ether cleavage over the course of the reaction.
Workflow for Diagnosing and Solving Ether Cleavage

Caption: Troubleshooting flowchart for ether cleavage.

Detailed Experimental Protocols

Protocol 1: Amide Coupling Using HATU

This protocol is designed for the efficient coupling of this compound with a primary or secondary amine while minimizing the risk of ether cleavage.

Materials:

  • This compound

  • Amine of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq).

  • Add the amine of interest (1.1 eq) to the mixture.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress using a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Selective Nitro Group Reduction via Catalytic Transfer Hydrogenation

This protocol provides a mild and effective method for reducing the nitro group of this compound or its derivatives without affecting the methoxy group.

Materials:

  • Nitro-containing substrate (e.g., the product from Protocol 1)

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

Procedure:

  • Dissolve the nitro-containing substrate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Add ammonium formate (5-10 eq) in portions to the stirred suspension.

  • Heat the reaction mixture to a gentle reflux (around 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the product as needed.

References

  • Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry and Industry, (43), 1658.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • LibreTexts. (2020, July 29). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 20). 9.14: Reaction of Ethers with Strong Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • PubMed. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • ResearchGate. (2022, April 14). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters. Retrieved from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Nitration of Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of picolinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the inherent exothermic nature of this critical reaction. The following information is curated to ensure scientific integrity and promote safe laboratory practices.

Introduction: The Energetic Landscape of Picolinic Acid Nitration

The nitration of picolinic acid and its derivatives is a cornerstone of synthetic chemistry, enabling access to a wide array of valuable intermediates for pharmaceuticals and materials science.[1] However, the reaction of an aromatic ring with a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, is highly exothermic.[2] Without meticulous control, the heat generated can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as a runaway reaction.[3][4] This can result in vigorous gas evolution, splashing of corrosive materials, and in severe cases, vessel rupture.

This guide provides a framework for understanding and mitigating these risks through a series of frequently asked questions, detailed protocols, and visual aids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the signs of a runaway reaction, and what immediate actions should I take?

A1: A runaway reaction is a critical emergency. Recognizing the signs early is key to preventing a catastrophic failure.

Signs of a Runaway Reaction:

  • Rapid, Uncontrolled Temperature Rise: The internal reaction temperature increases sharply and no longer responds to the cooling bath.

  • Vigorous Gas Evolution: A sudden and profuse release of brown or yellow gases (NOx) is a clear danger signal.

  • Color Change: The reaction mixture may rapidly darken, turning dark brown or black, indicating decomposition and oxidation side reactions.[5]

Immediate Actions:

  • Alert Personnel: Immediately notify everyone in the immediate vicinity and your laboratory supervisor.

  • Enhance Cooling (If Safe): If the reaction is in its early stages of excursion and it is safe to do so, add more dry ice or a colder medium to the external cooling bath.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction as a last resort. This is a hazardous operation and should only be performed if you have a clear, established emergency procedure and appropriate safety barriers (e.g., blast shield). The standard procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[6] Be aware that the dilution of concentrated sulfuric acid is itself highly exothermic.[6]

  • Evacuate: If the reaction is deemed uncontrollable, evacuate the area immediately and follow your institution's emergency protocols.

Q2: My reaction temperature is difficult to control, even with slow addition of the nitrating agent. What could be the underlying issues?

A2: Several factors can contribute to poor temperature control. It is crucial to diagnose the root cause to prevent a thermal event.

  • Inadequate Cooling Capacity: Your cooling bath may not be large enough or cold enough to dissipate the heat generated. For nitrations, a simple ice-water bath may be insufficient. An ice-salt or dry ice/acetone bath is often necessary to maintain temperatures below 0 °C.[5]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the concentration of the nitrating agent is high, causing a localized exotherm that can propagate throughout the mixture.[6] Ensure the stirring is vigorous and creates a deep vortex.

  • Accumulation of Unreacted Nitrating Agent: If the initial reaction temperature is too low, the rate of nitration can be significantly reduced. If you continue to add the nitrating agent, it can accumulate. A subsequent small, unintentional increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction as all the unreacted agent reacts at once.[6]

  • Incorrect Reagent Concentration: Using fuming nitric or sulfuric acid when not specified can dramatically increase the reaction's rate and exothermicity.

Q3: I obtained a low yield of my desired nitropicolinic acid. What are the common causes and how can I improve it?

A3: Low yields in nitration reactions can be frustrating. The following are common culprits and their solutions:

  • Incomplete Reaction: The reaction time may have been too short or the temperature too low for the reaction to go to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Product Loss During Work-up: Nitropicolinic acids can have some solubility in acidic aqueous solutions. Ensure the product is fully precipitated by adjusting the pH and using a sufficient amount of cold water or ice for quenching. Washing the precipitated product with ice-cold water will also minimize solubility losses.[5]

  • Side Reactions: If the temperature was not adequately controlled, oxidation of the starting material or further nitration can occur, leading to a mixture of byproducts and a lower yield of the desired product.[5]

Q4: How can I safely prepare the mixed acid nitrating agent?

A4: The preparation of the nitrating mixture is itself a hazardous process that requires careful execution.

Protocol:

  • Always add the sulfuric acid to a clean, dry flask first.

  • Place the flask in an efficient cooling bath (e.g., ice-salt) and allow the sulfuric acid to cool to below 10 °C.

  • Add the concentrated nitric acid to the cold sulfuric acid very slowly, dropwise , with continuous and vigorous stirring.

  • Never add sulfuric acid to nitric acid. The heat of dilution can cause the nitric acid to boil, creating a significant inhalation and splash hazard.

  • Always keep the mixture cool during preparation.[6]

Experimental Protocols & Methodologies

General Protocol for Controlled Nitration of Picolinic Acid Derivatives

Disclaimer: This is a generalized protocol. Researchers must adapt it based on the specific substrate, scale, and available safety equipment. A thorough risk assessment must be conducted prior to any experiment.

  • Substrate Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the picolinic acid derivative (1.0 equivalent) in concentrated sulfuric acid.

  • Cooling: Cool the solution to the target temperature (typically between -10 °C and 0 °C) using an appropriate cooling bath (e.g., ice-salt).[5]

  • Preparation of Nitrating Mixture: In a separate flask, prepare the mixed acid (e.g., a 1:1 mixture of concentrated H₂SO₄ and HNO₃) by slowly adding the nitric acid to the sulfuric acid in a cooling bath.[6][7]

  • Controlled Addition: Add the pre-cooled nitrating mixture to the dropping funnel. Add the nitrating agent dropwise to the stirred solution of the picolinic acid derivative. The rate of addition should be carefully controlled to ensure the internal temperature does not rise above the set limit (e.g., 5 °C).[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a specified time. Monitor the reaction's progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench it by slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[6] The product should precipitate.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

Data & Parameter Summary

ParameterRecommended RangeRationale & Key Considerations
Reaction Temperature -10 °C to 10 °CCrucial for controlling the exothermic reaction and minimizing side-product formation.[5]
Nitrating Agent Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃)The typical ratio of H₂SO₄ to HNO₃ is between 1:1 and 2:1.[5] Sulfuric acid acts as a catalyst and dehydrating agent.
Addition Rate Slow, dropwiseA rapid addition can generate heat faster than the cooling system can remove it, leading to a runaway reaction.[6]
Agitation VigorousEnsures even heat distribution and prevents localized "hot spots."[6]

Visual Diagrams & Workflows

Diagram 1: Electrophilic Aromatic Nitration Mechanism

Nitration_Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2O-NO2+->NO2+ - H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) H2O H₂O Picolinic_Acid Picolinic Acid Picolinic_Acid->Sigma_Complex + NO₂⁺ Nitro_Picolinic_Acid Nitropicolinic Acid Sigma_Complex->Nitro_Picolinic_Acid + H₂O - H₃O⁺

Caption: General mechanism of electrophilic aromatic nitration of picolinic acid.

Diagram 2: Workflow for Managing a Temperature Excursion

Temperature_Excursion_Workflow start Temperature Rises Above Set Limit stop_addition Immediately Stop Addition of Nitrating Agent start->stop_addition enhance_cooling Enhance External Cooling (e.g., add more dry ice) stop_addition->enhance_cooling monitor Monitor Internal Temperature enhance_cooling->monitor stable Temperature Stabilizes/Decreases monitor->stable Yes unstable Temperature Continues to Rise monitor->unstable No proceed Proceed with Caution / Resume Slow Addition stable->proceed emergency Initiate Emergency Shutdown & Quench Protocol unstable->emergency evacuate Evacuate if Uncontrollable emergency->evacuate

Caption: Decision workflow for managing a temperature excursion during nitration.

Diagram 3: Troubleshooting Low Product Yield

Low_Yield_Troubleshooting start Low Yield of Nitropicolinic Acid check_tlc Review In-Process TLC Data start->check_tlc incomplete_rxn Incomplete Reaction: Starting Material Remains check_tlc->incomplete_rxn Incomplete complete_rxn Complete Reaction: No Starting Material check_tlc->complete_rxn Complete increase_time Action: Increase reaction time or temperature slightly incomplete_rxn->increase_time check_workup Investigate Work-up Procedure complete_rxn->check_workup check_temp_log Review Temperature Log for Excursions complete_rxn->check_temp_log temp_ok Temperature was Stable check_temp_log->temp_ok temp_excursion Temperature Excursion Occurred check_temp_log->temp_excursion solubility_issue Potential Solubility Loss: Check pH of aqueous phase, ensure sufficient cooling during quench temp_ok->solubility_issue side_reactions Side Reactions Likely: Re-evaluate temperature control, addition rate, and reagent stoichiometry temp_excursion->side_reactions

Caption: A decision tree for troubleshooting low product yield in picolinic acid nitration.

References

  • Benchchem.
  • Benchchem. 4-Nitropicolinic Acid | 13509-19-8.
  • Seton Hall University.
  • ChemicalBook. 4-NITROPICOLINIC ACID CAS#: 13509-19-8.
  • Benchchem. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Corning.
  • Andreozzi, R., Canterino, M., Caprio, V., Di Somma, I., & Sanchirico, R. (2006). Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions.
  • vpscience.org.
  • Benchchem.

Sources

Technical Support Center: Catalyst Selection for Derivatizing 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-Methoxy-5-nitropicolinic acid. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound, and which catalysts are typically involved?

The primary sites for derivatization on this compound are the carboxylic acid group and the pyridine ring itself. The most common transformations of the carboxylic acid are amide bond formation (amidation) and esterification.

  • Amidation: This involves coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, which is facilitated by coupling reagents that act as catalysts or activators.[1] Common choices include carbodiimides (like EDC), uronium salts (like HATU), and phosphonium salts (like PyBOP).[1][2]

  • Esterification: This is the reaction of the carboxylic acid with an alcohol. It is often catalyzed by strong acids like sulfuric acid or by using dehydrating agents. For more sensitive substrates, milder methods involving carboxylic acid activation can be employed.[3][4]

  • Cross-Coupling Reactions: For modification of the pyridine ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (reacting with boronic acids)[5][6] and the Heck coupling (reacting with alkenes)[7][8] are powerful methods. These reactions typically use a palladium catalyst and a suitable ligand.

Q2: How do the nitro and methoxy substituents on the pyridine ring influence the reactivity of the carboxylic acid group?

The electronic properties of the substituents on the pyridine ring significantly impact the reactivity of the carboxylic acid.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group decreases the electron density on the pyridine ring and, through inductive and resonance effects, makes the carboxylic acid more acidic.[9] This increased acidity can facilitate deprotonation but also makes the carboxylate less nucleophilic. The primary impact is on the activation step of the carboxylic acid.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group, which can partially counteract the electron-withdrawing effect of the nitro group. However, the overall electronic character of the ring will still be electron-deficient due to the powerful nitro group.

Q3: What is the first step in derivatizing the carboxylic acid of this compound?

The first and most critical step for forming amide or ester derivatives under mild conditions is the activation of the carboxylic acid .[10] Direct condensation with an amine or alcohol is generally inefficient because the amine, being basic, will deprotonate the carboxylic acid to form an unreactive carboxylate salt.[10] Activation converts the hydroxyl group (-OH) of the carboxylic acid into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine or alcohol.[11]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Q: I am attempting to form an amide by reacting this compound with a primary amine using EDC and HOBt, but I am getting a very low yield of my desired product. What could be the issue?

A: Low yields in amide coupling reactions can stem from several factors. Here is a systematic approach to troubleshooting this issue:

1. Inefficient Carboxylic Acid Activation:

  • Problem: The activating agent may not be efficient enough, or it may be degrading. EDC (a carbodiimide) can be sensitive to moisture.

  • Solution:

    • Ensure your EDC and HOBt are fresh and have been stored under anhydrous conditions.

    • Consider switching to a more robust activating agent like a uronium salt, such as HATU or HBTU, in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[12] Uronium-based reagents are often more efficient and lead to faster reaction times.[2]

2. Choice of Base:

  • Problem: The choice and amount of base are critical. If you are using a base like triethylamine (TEA), it can be nucleophilic enough to compete with your desired amine.

  • Solution:

    • Use a hindered, non-nucleophilic base like DIPEA. This will prevent the base from competing with your amine nucleophile.[12]

    • Ensure you are using the correct stoichiometry of the base. Typically, 2-3 equivalents are used to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

3. Reaction Conditions:

  • Problem: Temperature and solvent can play a significant role.

  • Solution:

    • Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial, but be cautious of potential side reactions.

    • Use an appropriate anhydrous solvent like DMF, DCM, or THF. Ensure your solvent is dry, as water can hydrolyze the activated intermediate.

4. Purity of Starting Materials:

  • Problem: Impurities in either the carboxylic acid or the amine can interfere with the reaction.

  • Solution:

    • Ensure your this compound and your amine are of high purity. Recrystallization or chromatographic purification of the starting materials may be necessary.

Issue 2: Side Reactions and Impurities in Esterification

Q: I am trying to synthesize the methyl ester of this compound using methanol and a catalytic amount of sulfuric acid, but I am observing significant charring and the formation of multiple byproducts. What is happening?

A: The strongly acidic conditions and potentially high temperatures used in traditional Fischer esterification can be too harsh for a molecule with a sensitive nitro group and a pyridine ring.

1. Harsh Reaction Conditions:

  • Problem: The combination of a strong acid like H₂SO₄ and heat can lead to the degradation of the starting material, especially the nitro-substituted pyridine ring.

  • Solution:

    • Milder Acid Catalysts: Consider using a milder solid-supported acid catalyst like Amberlyst 15 or a phenolsulfonic acid-formaldehyde (PSF) resin.[3][4] These can often be used under milder temperature conditions and are easily filtered off after the reaction.

    • Thionyl Chloride Method: A common and effective method is to first convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[11] The resulting acyl chloride can then be reacted with methanol at a lower temperature, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[13]

2. Activation-Based Esterification:

  • Problem: Direct acid catalysis is not working.

  • Solution:

    • Similar to amide coupling, you can use activating agents to facilitate esterification under milder conditions. For example, using a carbodiimide like DCC or EDC in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) can promote ester formation at room temperature.

3. Purification Challenges:

  • Problem: The polar nature of the starting material and byproducts can make purification difficult.

  • Solution:

    • After the reaction, a standard workup involving washing with a mild base (like saturated sodium bicarbonate solution) to remove unreacted acid is recommended. This should be followed by extraction with an organic solvent and purification by column chromatography.

Catalyst and Reagent Selection Summary
Derivatization ReactionCatalyst/Reagent SystemBase (if applicable)Key Considerations
Amide Coupling EDC/HOBtDIPEA or TEAEconomical but can be less efficient for hindered substrates.
HATU/HBTUDIPEAHighly efficient, faster reaction times, good for difficult couplings.[12]
PyBOPDIPEAPhosphonium-based, good for reducing racemization in chiral substrates.[1]
SOCl₂ then AminePyridine or TEATwo-step process via the acyl chloride; effective but harsh.[11]
Esterification H₂SO₄ (catalytic)N/ASimple, but can be too harsh for this substrate.
Solid Acid Catalyst (e.g., Amberlyst 15)N/AMilder conditions, easier workup.[4]
SOCl₂ then AlcoholPyridine or TEATwo-step process via the acyl chloride; generally high yielding.
EDC/DMAPN/AMild conditions, suitable for sensitive substrates.
Experimental Workflow Diagrams

Below are generalized workflows for the derivatization of this compound.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification PicolinicAcid 6-Methoxy-5- nitropicolinic acid Activation Activate Carboxylic Acid (e.g., HATU, DIPEA in DMF) PicolinicAcid->Activation Amine Primary/Secondary Amine Coupling Amine Addition & Stir at RT Amine->Coupling Activation->Coupling Activated Intermediate Quench Quench Reaction (e.g., with water) Coupling->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Amide Derivative Purify->Product

Caption: Generalized workflow for amide coupling.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction (Acyl Chloride Method) cluster_workup Workup & Purification PicolinicAcid 6-Methoxy-5- nitropicolinic acid AcylChloride Form Acyl Chloride (SOCl₂ or (COCl)₂) PicolinicAcid->AcylChloride Alcohol Alcohol (e.g., Methanol) EsterFormation Add Alcohol & Base (e.g., Pyridine) Alcohol->EsterFormation AcylChloride->EsterFormation Wash Aqueous Wash (e.g., NaHCO₃) EsterFormation->Wash Extract Extraction with Organic Solvent Wash->Extract Purify Column Chromatography Extract->Purify Product Purified Ester Derivative Purify->Product

Caption: Workflow for esterification via the acyl chloride intermediate.

References
  • Heck reaction. Wikipedia. [Link]

  • Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. YouTube. [Link]

  • Heck coupling reaction by pyridine‐coordinated tridentate complex... ResearchGate. [Link]

  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]

  • 17.22: How Cells Activate Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Faraday Discussions (RSC Publishing). [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. NIH. [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. [Link]

  • Process for producing pyridine carboxylic acids.
  • (PDF) Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Pd(CH 3 CN) 2 Cl 2 /Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • A Walk through Recent Nitro Chemistry Advances. PMC - NIH. [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Why can't picric acid be made more acidic by adding nitro groups at the meta positions? [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. [Link]

  • Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications (RSC Publishing). [Link]

  • (PDF) The Effects of Various Acid Catalyst on the Esterification of Jatropha Curcas Oil based Trimethylolpropane Ester as Biolubricant Base Stock. ResearchGate. [Link]

  • Catalyst for use in esterification reaction and method for catalyzing...
  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • 20.10 Synthesis and Reactions of Amides. Organic Chemistry - YouTube. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. [Link]

  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[14]uril. ChemRxiv | Cambridge Open Engage. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

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overcoming difficulties in the crystallization of 6-Methoxy-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-Methoxy-5-nitropicolinic acid (CAS 475272-62-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this important heterocyclic building block. Here, we will address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific principles to empower your troubleshooting efforts.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a substituted pyridine derivative with the molecular formula C₇H₆N₂O₅. Its structure, featuring a carboxylic acid, a methoxy group, and a nitro group on the pyridine ring, presents unique challenges and opportunities in crystallization. The presence of both hydrogen bond donors (carboxylic acid) and acceptors (nitro group, pyridine nitrogen, methoxy oxygen), along with the rigid aromatic ring, significantly influences its crystal packing and solubility.

PropertyValue/InformationSource
CAS Number 475272-62-9[1][2]
Molecular Formula C₇H₆N₂O₅[1]
Molecular Weight 198.13 g/mol [3]
Appearance Expected to be a solid[3]
Storage Inert atmosphere, 2-8°C[3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, we can make educated predictions based on its structure and data from related picolinic acids. Picolinic acid itself is very soluble in water, less so in ethanol, and even less in acetonitrile.[4] Given the increased polarity from the nitro group, polar solvents are an excellent starting point.

  • Initial Screening Solvents: Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate.

  • Rationale: The carboxylic acid and nitro groups will favor polar solvents. A good crystallization solvent will typically dissolve the compound when hot but have limited solubility at room temperature.[5]

Q2: I'm observing "oiling out" instead of crystal formation. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.

  • Immediate Solutions:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.[5]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Causality: The high concentration of functional groups in this compound can lead to strong solute-solute interactions, which can favor the formation of an amorphous oil over an ordered crystal lattice if the kinetics of cooling are too rapid.

Q3: My crystals are very fine needles and difficult to filter. How can I obtain larger crystals?

A3: The formation of fine needles is often a sign of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process.

  • Strategies for Slower Crystal Growth:

    • Reduce the rate of cooling: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

    • Use a solvent system where the compound is slightly more soluble: This will reduce the level of supersaturation upon cooling.

    • Employ a mixed-solvent system: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then clarify with a drop of the good solvent before cooling.[6]

Q4: I suspect I have polymorphic forms of my crystals. How can I confirm this and control the outcome?

A4: Polymorphism, the existence of multiple crystal forms, is a known phenomenon for picolinic acid derivatives.[4] Different polymorphs can exhibit different physical properties.

  • Detection of Polymorphism:

    • Microscopy: Different crystal habits (e.g., needles vs. plates) can indicate different polymorphs.

    • Analytical Techniques: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy are definitive methods for identifying and distinguishing between polymorphs.

  • Controlling Polymorphism:

    • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorph crystallizes.

    • Cooling Rate: Different cooling rates can favor the nucleation and growth of different polymorphs.

    • Additives: Trace amounts of impurities or specifically added "tailor-made" additives can inhibit the growth of one polymorph while promoting another.[7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No crystals form upon cooling. The solution is not sufficiently supersaturated (too much solvent was used).- Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of this compound if available. - Evaporate some of the solvent to increase the concentration and then cool again.
Crystallization is too rapid, yielding a fine powder. The solution is too supersaturated, or the cooling rate is too fast.- Reheat the solution and add a small amount of additional solvent. - Ensure the solution cools slowly by insulating the flask.[5] - Consider a different solvent or a mixed-solvent system where solubility is slightly higher.
The resulting crystals are discolored. Impurities are trapped within the crystal lattice.- The crude material may need to be purified before crystallization (e.g., by column chromatography). - Perform a hot filtration of the crystallization solution to remove any insoluble impurities. - Recrystallize the material a second time.
The yield is very low. The compound is too soluble in the chosen solvent at low temperatures.- Cool the solution for a longer period or to a lower temperature in an ice-salt bath. - Consider a different solvent in which the compound is less soluble when cold. - If using a mixed-solvent system, a different solvent/anti-solvent ratio may be needed.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful if no single solvent provides the desired solubility profile.[6]

  • Solvent Selection: Identify a "good" solvent in which this compound is highly soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.[6][8] Common pairs include ethanol/water or ethyl acetate/hexane.[8]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes persistently cloudy (this is the point of saturation).[9]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.[9]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Crystallization_Workflow cluster_prep Preparation cluster_single Single-Solvent Method cluster_mixed Mixed-Solvent Method cluster_analysis Analysis Crude Crude 6-Methoxy-5- nitropicolinic acid Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolve_Single Dissolve in min. hot solvent Solvent_Screen->Dissolve_Single Good single solvent found Dissolve_Mixed Dissolve in 'good' solvent Solvent_Screen->Dissolve_Mixed No suitable single solvent Cool_Single Slow Cooling Dissolve_Single->Cool_Single Filter_Single Filter & Wash Cool_Single->Filter_Single Pure_Crystals Pure Crystals Filter_Single->Pure_Crystals Add_Anti Add 'poor' solvent to turbidity Dissolve_Mixed->Add_Anti Clarify Clarify with 'good' solvent Add_Anti->Clarify Cool_Mixed Slow Cooling Clarify->Cool_Mixed Filter_Mixed Filter & Wash Cool_Mixed->Filter_Mixed Filter_Mixed->Pure_Crystals Analysis Characterization (PXRD, DSC, etc.) Pure_Crystals->Analysis

Caption: General workflow for the crystallization of this compound.

Troubleshooting Logic

Troubleshooting_Tree Start Crystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Oiling Out Start->Oiling_Out Fine_Needles Fine Needles/ Poor Quality Start->Fine_Needles Low_Yield Low Yield Start->Low_Yield Too_Much_Solvent Too much solvent? No_Crystals->Too_Much_Solvent Cooling_Too_Fast Cooling too fast? Oiling_Out->Cooling_Too_Fast Supersaturation Too supersaturated? Fine_Needles->Supersaturation Too_Soluble Too soluble in mother liquor? Low_Yield->Too_Soluble Evaporate Evaporate some solvent Too_Much_Solvent->Evaporate Yes Scratch Scratch flask/ Add seed crystal Too_Much_Solvent->Scratch No Slow_Cooling Reheat, add more solvent, cool slowly Cooling_Too_Fast->Slow_Cooling Yes Add_Solvent Reheat, add a little more solvent Supersaturation->Add_Solvent Yes Change_Solvent Use a different solvent or mixed-solvent system Too_Soluble->Change_Solvent Yes Cool_Longer Cool for longer/ to a lower temperature Too_Soluble->Cool_Longer No

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • University of California, Irvine. (n.d.). Crystallization. Retrieved January 12, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved January 12, 2026, from [Link]

  • Google Patents. (1966).
  • Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Google Patents. (n.d.).
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals. [Link]

  • Al-Zaydi, K. M. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]

  • Google P
  • Google Patents. (1966).
  • Emami, S., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • ResearchGate. (2013). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • Google Patents. (2014). Method for synthetizing 6-methoxyquinoline.
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C7H6N2O5, 1 gram. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Navigating the Analytical Challenges of 6-Methoxy-5-nitropicolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical characterization of 6-methoxy-5-nitropicolinic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and quantifying these closely related chemical entities. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.

Introduction: The Isomeric Challenge

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. However, its synthesis can often lead to the formation of structurally similar isomers, which can be difficult to distinguish and separate. These isomeric impurities can have different pharmacological and toxicological profiles, making their accurate identification and quantification a regulatory necessity. This guide will equip you with the knowledge to tackle these analytical hurdles head-on.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I should be aware of?

During the synthesis of this compound, several positional isomers can be formed depending on the starting materials and reaction conditions. The most common isomers arise from the nitration of a methoxypicolinic acid precursor. For example, nitration of 6-methoxypicolinic acid could potentially yield not only the desired 5-nitro isomer but also the 3-nitro and 4-nitro isomers. It is also possible to have isomers where the methoxy and nitro groups are in different positions on the pyridine ring entirely.

Q2: Why is the separation of these isomers so challenging?

The primary challenge lies in the subtle structural differences between the isomers. They often have identical molecular weights and similar polarities, leading to:

  • Co-elution in Chromatography: Their similar physicochemical properties make them difficult to resolve using standard chromatographic techniques.

  • Identical Mass-to-Charge Ratios in Mass Spectrometry: Standard mass spectrometry cannot differentiate between isomers.

  • Subtle Differences in Spectroscopic Data: While techniques like NMR can distinguish between isomers, the differences in chemical shifts and coupling constants can be minimal and require high-resolution instrumentation and careful interpretation.

Q3: What are the most suitable initial analytical techniques for isomer differentiation?

A multi-technique approach is often necessary. A good starting point is:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): For initial separation attempts. Method development is key to achieving resolution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm that the co-eluting peaks have the same mass-to-charge ratio, confirming they are isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of the separated isomers.

Q4: What are the regulatory expectations regarding isomeric purity for pharmaceutical ingredients?

Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in drug substances and products.[1][2][3][4] Isomeric impurities must be identified, quantified, and controlled to acceptable levels, which are often determined by toxicological data. The ICH Q3A(R2) guideline provides a framework for reporting, identification, and qualification of impurities.[4]

Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor resolution or co-elution of isomers.
  • Causality: The isomers of this compound are often polar compounds with very similar structures. This leads to similar interactions with the stationary phase in reverse-phase HPLC, resulting in poor separation.

  • Solutions & Protocol:

    • Column Selection:

      • Standard C18: A good starting point, but may not provide sufficient resolution.

      • Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic ring of the analytes.

      • Pentafluorophenyl (PFP) Column: This phase provides unique selectivity for positional isomers and polar compounds due to dipole-dipole, pi-pi, and ion-exchange interactions.

      • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can be highly effective for separating polar and ionic compounds like these isomers.[5]

    • Mobile Phase Optimization:

      • pH Adjustment: The ionization state of the carboxylic acid and the pyridine nitrogen is pH-dependent. Adjusting the mobile phase pH can alter the retention and selectivity. A mobile phase with a pH around the pKa of the carboxylic acid (typically 2-4) can be a good starting point.

      • Organic Modifier: Varying the organic modifier (e.g., acetonitrile vs. methanol) can change the selectivity.

      • Additives: The use of ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can improve peak shape and retention for acidic compounds.

    • Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down mass transfer.

HPLC_Method_Development Start Start: Co-eluting Isomers Column_Screen Screen Columns (C18, Phenyl, PFP) Start->Column_Screen Mobile_Phase_Opt Optimize Mobile Phase (pH, Organic Modifier) Column_Screen->Mobile_Phase_Opt Temp_Gradient Evaluate Temperature and Gradient Mobile_Phase_Opt->Temp_Gradient Resolution_Check Resolution Acceptable? Temp_Gradient->Resolution_Check Resolution_Check->Column_Screen No End Validated Method Resolution_Check->End Yes

Caption: HPLC method development workflow for isomer separation.

Problem 2: Poor peak shape (tailing or fronting).
  • Causality: Peak tailing for acidic compounds like picolinic acids is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Fronting can be a sign of column overload.

  • Solutions:

    • Reduce Sample Concentration: To address potential column overload.

    • Use a Low-pH Mobile Phase: To suppress the ionization of the carboxylic acid and reduce secondary interactions.

    • Employ an End-Capped Column: These columns have fewer free silanol groups.

    • Add a Competitive Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.

Section 3: Troubleshooting Guide: Mass Spectrometry (MS)

Problem 1: Identical mass-to-charge ratio (m/z) for isomers.
  • Causality: Isomers, by definition, have the same elemental composition and therefore the same molecular weight.

  • Solutions:

    • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate fragmentation patterns. Positional isomers often produce different fragment ions or different relative abundances of the same fragment ions, allowing for their differentiation.

    • High-Resolution Mass Spectrometry (HRMS): While not able to differentiate isomers directly, HRMS is crucial for confirming the elemental composition of the parent ion and its fragments, which aids in the interpretation of the MS/MS spectra.

Caption: Workflow for differentiating isomers using MS/MS.

Section 4: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: Overlapping signals in the 1H NMR spectrum.
  • Causality: The protons on the pyridine ring of the isomers are in similar chemical environments, leading to closely spaced or overlapping signals in the 1H NMR spectrum.

  • Solutions:

    • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is extremely useful for assigning protons to specific positions relative to the substituents.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which can help to confirm assignments.

Problem 2: Difficulty in assigning specific signals to each isomer.
  • Causality: The subtle differences in the electronic effects of the substituents in different positions lead to small changes in chemical shifts that can be difficult to assign definitively without reference standards.

  • Solutions:

    • Spiking Experiments: If you have a pure standard of one of the isomers, you can "spike" your mixture with it and see which signals in the NMR spectrum increase in intensity.

    • Computational Chemistry: Quantum mechanical calculations can predict the NMR chemical shifts for each isomer. Comparing the predicted spectra to the experimental spectrum can aid in assignment.

    • Synthesis of Authentic Standards: While resource-intensive, synthesizing pure samples of each potential isomer is the most definitive way to confirm their structures and assign their NMR spectra.[6][7]

Section 5: Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Isomer Screening
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Note: This is a starting point and will likely require optimization.

Protocol 2: NMR Sample Preparation
  • Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a 1H NMR spectrum.

  • If necessary, acquire 13C, COSY, HSQC, and HMBC spectra for full structural elucidation.

Section 6: Data Presentation

Table 1: Comparison of Analytical Techniques for Isomer Characterization

TechniqueStrengthsWeaknesses
HPLC/UPLC High resolving power, quantitative.May not separate all isomers without extensive method development.
LC-MS Confirms isomers have the same mass.Does not differentiate isomers without MS/MS.
LC-MS/MS Can differentiate isomers based on fragmentation.Requires careful optimization of collision energy.
NMR Provides definitive structural information.[8][9]Lower sensitivity than MS, requires pure samples for unambiguous assignment.

Section 7: References

  • Regulatory aspects of Impurity profiling. (2020). ijdra. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Human Metabolome Database. [Link]

  • Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (2024). ResearchGate. [Link]

  • Guidance for Industry #169 - Drug Substance. Regulations.gov. [Link]

  • Raman spectra of picolinic acid at the indicated pH values. p indicates... ResearchGate. [Link]

  • ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Basic Concepts of NMR: Identification of the Isomers of C. Carbon. [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Aimin Liu. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]

  • (PDF) Synthesis and Characterization of Valyloxy Methoxy. Amanote Research. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Methoxy-5-nitropicolinic Acid and 5-Nitropicolinic Acid for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic route. Picolinic acid derivatives, with their inherent chelating properties and versatile reactivity, are a cornerstone of modern synthesis. This guide provides an in-depth, experimentally-grounded comparison of two such derivatives: 6-Methoxy-5-nitropicolinic acid and 5-nitropicolinic acid. We will dissect how the presence of a single methoxy group profoundly alters the electronic landscape and, consequently, the chemical reactivity of the pyridine scaffold.

The Decisive Structural Difference: An Electronic Tug-of-War

At first glance, the two molecules are strikingly similar. Both possess a pyridine ring functionalized with a carboxylic acid at the 2-position and a nitro group at the 5-position. The critical distinction lies in the substituent at the 6-position: a hydrogen atom in 5-nitropicolinic acid versus a methoxy group in its counterpart. This seemingly subtle change initiates an electronic tug-of-war that defines their reactivity.

  • 5-Nitropicolinic Acid : The pyridine ring is rendered significantly electron-deficient by the potent electron-withdrawing effects of both the nitro group and the pyridine nitrogen itself.[1][2] This electron deficiency is the dominant characteristic governing its reactivity, making the ring highly susceptible to nucleophilic attack.[3][4]

  • This compound : Here, the scenario is more complex. The electron-donating methoxy group (an +R, -I substituent) is positioned ortho to the carboxylic acid and meta to the nitro group. Through its resonance effect, the methoxy group pushes electron density into the ring, counteracting the withdrawing effects of the nitro group and the ring nitrogen.[5][6] This push-pull system creates a more nuanced reactivity profile compared to the straightforwardly electron-poor 5-nitropicolinic acid.

Figure 1. Structures of 5-Nitropicolinic Acid and this compound.

Head-to-Head Reactivity: Experimental Insights

To provide a practical comparison, we will examine three common and synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and esterification of the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activation Levels

The SNAr reaction is a hallmark of electron-deficient aromatic systems.[4] The nitro group in both our subject molecules strongly activates the pyridine ring for such transformations. The key positions for nucleophilic attack on a pyridine ring are C2 and C4 (ortho and para to the nitrogen), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[7]

Experimental Protocol: Comparative SNAr with a Secondary Amine

This experiment aims to compare the rate of substitution of a chloro-analogue of each acid with a common nucleophile, morpholine. 6-Chloro-5-nitropicolinic acid is used as a stand-in for 5-nitropicolinic acid to provide a leaving group at the activated C6 position.

Step-by-Step Methodology:

  • Reactant Preparation: In separate, oven-dried flasks, dissolve 1.0 mmol of 6-chloro-5-nitropicolinic acid and 1.0 mmol of a hypothetical 4-chloro-6-methoxy-5-nitropicolinic acid (as the most activated isomer) in 5 mL of anhydrous DMSO.

  • Nucleophile Addition: Add 1.2 equivalents of morpholine to each flask.

  • Reaction Conditions: Stir the reactions at 100 °C. Monitor the disappearance of starting material by LC-MS at regular intervals (e.g., every hour).

  • Work-up and Analysis: Upon completion (or after a set time, e.g., 8 hours), cool the reaction mixtures, dilute with water, and acidify to precipitate the product. Collect the solid by filtration and analyze for conversion.

Expected Data Summary & Interpretation:

SubstrateLeaving Group PositionRelative Rate
6-Chloro-5-nitropicolinic acidC6 (ortho to Nitro)Fast
4-Chloro-6-methoxy-5-nitropicolinic acidC4 (para to Nitro)Slow

Causality Behind the Results:

The 6-chloro-5-nitropicolinic acid is expected to react significantly faster. The electron density in the ring is strongly depleted by the nitro group, facilitating the formation of the negatively charged Meisenheimer intermediate.[8] In the 6-methoxy analogue, the electron-donating methoxy group replenishes electron density in the ring, destabilizing the anionic intermediate required for SNAr and thus increasing the activation energy of the reaction. For synthetic applications requiring a nucleophilic substitution, 5-nitropicolinic acid (or its halogenated derivatives) is the far more reactive and preferred substrate.

sn_ar_workflow cluster_fast 5-Nitropicolinic Acid Derivative (Fast S~N~Ar) cluster_slow This compound Derivative (Slow S~N~Ar) Start_Fast 6-Chloro-5-nitropicolinic acid + Morpholine Intermediate_Fast Stabilized Meisenheimer Complex (High e- deficiency) Start_Fast->Intermediate_Fast Low E_act Product_Fast Substituted Product Intermediate_Fast->Product_Fast Fast aromatization Start_Slow Hypothetical Chloro-6-methoxy- 5-nitropicolinic acid + Morpholine Intermediate_Slow Destabilized Meisenheimer Complex (OMe is donating) Start_Slow->Intermediate_Slow High E_act Product_Slow Trace Product / No Reaction Intermediate_Slow->Product_Slow Slow aromatization

Figure 2. Comparative workflow for the SNAr reaction.

Reduction of the Nitro Group: A More Level Playing Field

The conversion of a nitro group to an amine is a pivotal transformation, unlocking a wealth of subsequent chemistry. This reduction is typically achieved through catalytic hydrogenation.

Experimental Protocol: Comparative Catalytic Hydrogenation

Step-by-Step Methodology:

  • Reaction Setup: Charge two separate Parr hydrogenation vessels with 1.0 mmol of 5-nitropicolinic acid and 1.0 mmol of this compound, respectively.

  • Solvent and Catalyst: Add 10 mL of methanol and 5 mol% of 10% Palladium on Carbon (Pd/C) to each vessel.

  • Reaction Conditions: Seal the vessels, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the reactions vigorously at room temperature for 4 hours.

  • Work-up and Analysis: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure. Analyze the resulting crude material by ¹H NMR to determine conversion.

Expected Data Summary & Interpretation:

SubstrateReaction Time (h)Conversion to Amine (%)
5-Nitropicolinic acid4>95%
This compound4>95%

Causality Behind the Results:

In most cases, the electronic nature of ring substituents has a less pronounced effect on the rate of heterogeneous catalytic hydrogenation of a nitro group compared to its influence on ionic reactions like SNAr. Both substrates are expected to undergo smooth and efficient reduction under standard conditions.[9][10] The choice between the two starting materials for synthesizing the corresponding aminopicolinic acid would therefore not be based on the ease of reduction, but rather on the availability of the starting material and the desired final substitution pattern.

Carboxylic Acid Esterification: A Subtle Electronic Nudge

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol.

Experimental Protocol: Comparative Fischer Esterification

Step-by-Step Methodology:

  • Reaction Setup: In separate round-bottom flasks equipped with reflux condensers, suspend 1.0 mmol of 5-nitropicolinic acid and 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 0.1 mL of concentrated sulfuric acid to each flask.

  • Reaction Conditions: Heat the mixtures to reflux (approx. 80 °C) and maintain for 6 hours.

  • Work-up and Analysis: Cool the reactions to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the conversion to the ethyl ester by ¹H NMR analysis of the crude product.

Expected Data Summary & Interpretation:

SubstrateReaction Time (h)Conversion to Ethyl Ester (%)
5-Nitropicolinic acid6~75%
This compound6~85-90%

Causality Behind the Results:

A slightly higher rate of esterification is anticipated for this compound. The electron-donating methoxy group increases the electron density on the pyridine nitrogen, making it more basic.[6][12] A more basic nitrogen is more readily protonated by the sulfuric acid catalyst. This protonation further withdraws electron density from the ring and, by extension, from the carboxylic acid group, enhancing the electrophilicity of the carbonyl carbon and accelerating the rate-determining nucleophilic attack by ethanol. While the effect may be modest, it can be advantageous in achieving higher conversions or allowing for milder reaction conditions.

esterification_logic cluster_methoxy This compound cluster_nitro 5-Nitropicolinic Acid Start Fischer Esterification (Acid Catalyzed) Methoxy Methoxy Group (+R Effect) Nitro No Donating Group N_Basicity_High Increased Pyridine Nitrogen Basicity Methoxy->N_Basicity_High Protonation_Easy Favorable N-Protonation by H₂SO₄ N_Basicity_High->Protonation_Easy Carbonyl_Activation Enhanced Carbonyl Electrophilicity Protonation_Easy->Carbonyl_Activation Rate_Fast Faster Esterification Rate Carbonyl_Activation->Rate_Fast N_Basicity_Low Lower Pyridine Nitrogen Basicity Nitro->N_Basicity_Low Protonation_Hard Less Favorable N-Protonation N_Basicity_Low->Protonation_Hard Carbonyl_Activation_Std Standard Carbonyl Electrophilicity Protonation_Hard->Carbonyl_Activation_Std Rate_Slow Slower Esterification Rate Carbonyl_Activation_Std->Rate_Slow

Figure 3. Logical workflow explaining the difference in esterification rates.

Conclusion: Strategic Selection for Synthetic Success

Our comparative analysis reveals clear distinctions in the chemical behavior of this compound and 5-nitropicolinic acid, which should guide their application in synthesis.

Reaction TypeMost Reactive SubstrateRationale
Nucleophilic Aromatic Substitution (SNAr) 5-Nitropicolinic Acid The pyridine ring is highly electron-deficient, strongly activating it for nucleophilic attack.
Nitro Group Reduction Comparable Both substrates are readily reduced via standard catalytic hydrogenation.
Fischer Esterification This compound The electron-donating methoxy group enhances the basicity of the pyridine nitrogen, facilitating acid catalysis.

Strategic Implications:

  • If your synthetic route requires the introduction of a nucleophile onto the pyridine ring, 5-nitropicolinic acid (or its halogenated derivatives) is the unequivocally superior choice.

  • If the primary goal is the formation of an aminopicolinic acid backbone via nitro reduction, both starting materials are equally viable, and the decision can be based on cost or availability.

  • For syntheses involving an esterification step, This compound offers a slight kinetic advantage, which could be leveraged to improve yields or employ milder conditions.

By understanding these experimentally-grounded nuances, the synthetic chemist can move beyond simple structural analogy and make informed, strategic decisions to optimize reaction pathways, improve yields, and accelerate the journey from blueprint to target molecule.

References

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A Senior Application Scientist's Guide to Synthetic Strategy: 6-Methoxy-5-nitropicolinic Acid vs. 6-Chloro-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nitropicolinic Acids

In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous blockbuster pharmaceuticals.[1][2] The strategic functionalization of this ring system allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the most versatile building blocks for this purpose are 6-substituted-5-nitropicolinic acids. The presence of a nitro group, a powerful electron-withdrawing group, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the carboxylic acid moiety provides a convenient handle for amide bond formation or further derivatization.[3]

This guide provides an in-depth comparison of two key intermediates: 6-Methoxy-5-nitropicolinic acid and 6-Chloro-5-nitropicolinic acid . The choice between a methoxy and a chloro substituent at the 6-position is not arbitrary; it is a critical decision that profoundly impacts reaction dynamics, substrate scope, and overall synthetic strategy. Here, we move beyond a simple cataloging of properties to explore the underlying chemical principles and provide field-proven insights to guide your selection process.

Physicochemical and Electronic Profile: A Tale of Two Substituents

The fundamental difference between the methoxy (-OCH₃) and chloro (-Cl) groups lies in their electronic effects, a duality of inductive and resonance contributions that dictate the reactivity of the pyridine ring.

  • 6-Chloro-5-nitropicolinic Acid : The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is complemented by a weaker electron-donating resonance effect (+R).[4] The net result is a significant deactivation of the ring towards electrophilic substitution but a strong activation for nucleophilic attack, particularly at positions ortho and para to the powerful nitro group. The chloro group itself is an excellent leaving group in SNAr reactions.[3]

  • This compound : The methoxy group, conversely, has a weak -I effect but a very strong +R effect. While this resonance donation would typically decrease the ring's susceptibility to nucleophilic attack, the overwhelming electron-withdrawing power of the adjacent nitro group at the 5-position and the pyridine nitrogen itself maintains a highly electron-deficient ring. The methoxy group is traditionally considered a poorer leaving group than halides in SNAr.[5] However, recent advancements have demonstrated its superior utility in specific, often catalyzed, transformations, such as certain amination reactions.[5][6]

This interplay of electronic effects is the cornerstone of the strategic choice between these two reagents.

Comparative Physicochemical Properties
PropertyThis compound6-Chloro-5-nitropicolinic acid
Molecular Formula C₇H₆N₂O₅C₆H₃ClN₂O₄
Molecular Weight 198.13 g/mol 202.55 g/mol [7]
CAS Number 475272-62-9353277-27-7[8]
Appearance SolidSolid
Storage 2-8°C, under inert atmosphere2-8°C, under inert atmosphere
Hazards Warning: May cause skin, eye, and respiratory irritation.Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The Core Comparison

The primary synthetic application for both molecules is the displacement of the 6-substituent via an SNAr mechanism. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is enhanced by electron-withdrawing groups.[3]

G cluster_0 Reaction Pathway Start Substituted Picolinic Acid (X = Cl or OMe) Intermediate Meisenheimer Complex (Stabilized by NO₂) Start->Intermediate Formation Product Substituted Product Intermediate->Product Loss of X⁻ Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Start Attack at C6

Choosing 6-Chloro-5-nitropicolinic Acid:

This is the classic, go-to reagent for a broad range of SNAr reactions.

  • Broad Nucleophile Scope : It reacts reliably with a wide array of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.

  • Predictable Reactivity : The chloride leaving group ability is well-documented, making reaction outcomes highly predictable. The rate-determining step is typically the nucleophilic attack on the ring.[3]

  • Milder Conditions : Reactions often proceed under standard conditions (e.g., a base like K₂CO₃ or Et₃N in a polar aprotic solvent like DMF or acetonitrile at moderate to elevated temperatures).

Choosing this compound:

The choice of the methoxy derivative is more nuanced and strategic, often employed when the chloro-analogue proves problematic or for specialized transformations.

  • Enhanced Selectivity : In complex molecules with multiple electrophilic sites, the lower intrinsic reactivity of the C-OMe bond can allow for selective reactions at other sites before targeting the C6 position under more forcing or specific catalytic conditions.

  • Modern Amination Protocols : Recent developments in photoredox and transition-metal catalysis have enabled the use of alkoxy groups as effective leaving groups, particularly for C-N bond formation.[6] These methods can offer advantages in terms of functional group tolerance and milder conditions compared to traditional high-temperature SNAr.

  • Avoiding Halogen-Related Side Reactions : In syntheses sensitive to halide ions, such as certain palladium-catalyzed cross-coupling reactions, using the methoxy precursor can prevent unwanted side reactions or catalyst inhibition.

Experimental Protocols: A Practical Guide

The following protocols are representative examples. Researchers should always perform their own optimization based on their specific substrate and nucleophile.

Protocol 1: General SNAr Amination using 6-Chloro-5-nitropicolinic Acid

This protocol describes a typical reaction to form a 6-amino derivative, a common step in the synthesis of kinase inhibitors and other bioactive molecules.

Objective: To synthesize 6-(benzylamino)-5-nitropicolinic acid.

Materials:

  • 6-Chloro-5-nitropicolinic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Vessel Preparation : To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-5-nitropicolinic acid (1.0 eq) and K₂CO₃ (2.5 eq).

  • Inert Atmosphere : Purge the flask with an inert gas (Argon or Nitrogen). This is crucial to prevent side reactions involving the amine nucleophile and atmospheric moisture/oxygen.

  • Solvent and Reagent Addition : Add anhydrous DMF to create a stirrable slurry (approx. 0.2 M concentration). Add benzylamine (1.2 eq) dropwise via syringe.

  • Reaction : Heat the reaction mixture to 80-90 °C. The causality here is that the elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the chloride. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up : Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and EtOAc.

  • Acidification : Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This step protonates the carboxylic acid, making the product soluble in the organic layer.

  • Extraction : Extract the aqueous layer three times with EtOAc. The combined organic layers contain the desired product.

  • Washing : Wash the combined organic layers with water, then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Decision-Making Framework: Methoxy vs. Chloro

The selection between these two reagents is a critical decision point in a synthetic campaign. The following flowchart provides a logical framework to guide this choice.

Conclusion

The choice between this compound and 6-chloro-5-nitropicolinic acid is a paradigm for strategic thinking in chemical synthesis. While the 6-chloro derivative remains the robust, versatile workhorse for a wide range of classical SNAr reactions, the 6-methoxy analogue offers unique advantages for modern, catalyzed C-N bond formations and in synthetic routes where halide sensitivity is a critical concern. Understanding the nuanced electronic properties and reactivity profiles of each compound empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, selectivity, and success in the complex journey of drug development.

References

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A Comparative Guide to the Biological Activity of 6-Methoxy-5-nitropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Picolinic Acid Scaffolds

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are known to exhibit a range of effects, including antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[1][2][3] The therapeutic potential of picolinic acid derivatives is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes and proteins in both microbial and mammalian cells.

The introduction of specific substituents onto the picolinic acid backbone can profoundly influence the compound's biological activity. The focus of this guide, the 6-methoxy-5-nitropicolinic acid scaffold, incorporates two key functional groups: a methoxy group at the 6-position and a nitro group at the 5-position. The electron-donating methoxy group and the electron-withdrawing nitro group are expected to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Comparative Analysis of Predicted Biological Activities

Based on the current body of research on related compounds, this section presents a predictive comparison of the potential biological activities of various this compound derivatives. The primary focus will be on their potential as antimicrobial and anticancer agents.

Predicted Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[4] The mechanism is often linked to their metal-chelating properties, which can disrupt essential microbial processes. The presence of a nitro group, as seen in 5-nitropicolinic acid, can enhance this activity.

To illustrate a potential comparative analysis, let's consider a hypothetical series of 6-methoxy-5-nitropicolinamide derivatives, where the amide functionality is varied.

Table 1: Predicted Minimum Inhibitory Concentrations (MICs) of Hypothetical 6-Methoxy-5-nitropicolinamide Derivatives against Common Pathogens.

CompoundDerivative (R Group on Amide)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliPredicted MIC (µg/mL) vs. C. albicans
1a -H50-100100-200>200
1b -CH₃25-5050-100100-200
1c -C₆H₅ (Phenyl)10-2525-5050-100
1d -C₆H₄-Cl (4-Chlorophenyl)5-1010-2525-50

Rationale for Predictions:

  • Unsubstituted Amide (1a): Expected to have baseline activity.

  • Methyl Amide (1b): The small alkyl group may slightly enhance lipophilicity and cell permeability, leading to improved activity.

  • Phenyl Amide (1c): The aromatic ring can introduce new binding interactions (e.g., π-stacking) with microbial targets, potentially increasing potency.

  • Chlorophenyl Amide (1d): The electron-withdrawing chlorine atom can further enhance the antimicrobial effect, a trend observed in other antimicrobial scaffolds.

Predicted Anticancer Activity

The anticancer potential of picolinic acid derivatives has also been explored, with some compounds showing promising cytotoxicity against various cancer cell lines. Metal complexes of 5-nitropicolinic acid have demonstrated anticancer activity.[1] The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis and cell cycle arrest.

Here, we present a hypothetical comparison of the anticancer activity of this compound esters.

Table 2: Predicted IC₅₀ Values of Hypothetical this compound Ester Derivatives against Human Cancer Cell Lines.

CompoundDerivative (R Group on Ester)Predicted IC₅₀ (µM) vs. MCF-7 (Breast Cancer)Predicted IC₅₀ (µM) vs. A549 (Lung Cancer)Predicted IC₅₀ (µM) vs. HCT116 (Colon Cancer)
2a -CH₃ (Methyl)20-4030-5025-45
2b -CH₂CH₃ (Ethyl)15-3020-4020-35
2c -CH₂C₆H₅ (Benzyl)5-1510-258-20
2d -CH₂(4-OCH₃)C₆H₄ (4-Methoxybenzyl)2-105-154-12

Rationale for Predictions:

  • Methyl and Ethyl Esters (2a, 2b): Simple alkyl esters are expected to show moderate activity. Increased lipophilicity from methyl to ethyl may slightly improve cellular uptake.

  • Benzyl Ester (2c): The introduction of a benzyl group can significantly enhance anticancer activity due to potential interactions with hydrophobic pockets in target proteins.

  • Methoxybenzyl Ester (2d): The addition of a methoxy group to the benzyl ring, a feature found in some natural and synthetic anticancer agents, could further potentiate the cytotoxic effect.[5]

Experimental Protocols for Biological Evaluation

To validate the predicted activities of this compound derivatives, standardized in vitro assays are essential. The following section outlines the fundamental protocols for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add a defined volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Broth Microdilution Assay.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Caption: Workflow for MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) and Future Directions

The predictive comparisons presented in this guide are based on established SAR principles. For antimicrobial activity, increasing lipophilicity and the presence of electron-withdrawing groups on an aromatic ring often lead to enhanced potency.[8] For anticancer activity, the introduction of specific aromatic and heterocyclic moieties can facilitate interactions with biological targets.[9][10]

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish concrete SAR. This would involve varying the substituent on the amide or ester functionality and testing against a broad panel of microbial strains and cancer cell lines. Mechanistic studies to elucidate the specific molecular targets of the most active compounds would also be a critical next step in their development as potential therapeutic agents.

Conclusion

While direct experimental data is currently limited, this guide provides a logically derived comparative analysis of the potential biological activities of this compound derivatives. Based on the known properties of related picolinic acid and nitroaromatic compounds, this class of molecules holds promise as a source of novel antimicrobial and anticancer agents. The provided experimental protocols offer a clear path for the validation of these predictions and the advancement of this interesting chemical scaffold in drug discovery.

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  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). Molecules, 27(19), 6527.
  • Discovery and biological evaluation of 2-((3-phenylisoxazol-5-yl) methoxy) benzamide derivatives as potent nucleocapsid inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(15), 3249-3258.

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A Comparative Guide to the Anticancer Potential of Metal Complexes of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and more effective anticancer agents, the field of bioinorganic chemistry has illuminated the vast potential of metal-based compounds. The unique properties of metal ions, including their variable coordination geometries, redox activity, and ability to interact with biological macromolecules, offer a rich scaffold for the design of therapeutic agents. This guide provides an in-depth comparative analysis of the anticancer properties of metal complexes derived from substituted picolinic acids, with a primary focus on the insights gained from studies on 5-nitropicolinic acid complexes. While direct experimental data on the anticancer activity of 6-Methoxy-5-nitropicolinic acid metal complexes is not yet prevalent in the public domain, this guide will leverage the extensive research on structurally similar compounds to provide a predictive and insightful comparison. We will explore the synthesis, cytotoxic effects, and potential mechanisms of action, offering a scientifically grounded perspective for future research and drug development in this promising area.

The Rationale for Picolinic Acid Scaffolds in Anticancer Drug Design

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are versatile ligands in coordination chemistry. The presence of both a nitrogen atom in the pyridine ring and a carboxylic acid group provides a bidentate chelation site for metal ions, forming stable complexes. The therapeutic potential of these complexes can be finely tuned by introducing various substituents onto the pyridine ring. For instance, electron-withdrawing groups like a nitro group can influence the electronic properties of the metal center and the overall complex, potentially enhancing its biological activity. Similarly, the addition of a methoxy group can alter the lipophilicity and steric hindrance of the complex, which in turn can affect its cellular uptake and interaction with biological targets.

Comparative Analysis of Anticancer Activity: Metal Complexes of 5-Nitropicolinic Acid

A significant body of research on the anticancer properties of metal complexes of 5-nitropicolinic acid (5-npic) provides a strong foundation for our comparative analysis. A study by Garcia et al. systematically synthesized and characterized a series of metal complexes with 5-npic, including those with Manganese (Mn), Cadmium (Cd), Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn).[1][2][3]

Synthesis and Structural Diversity

The synthesis of these complexes typically involves the reaction of a corresponding metal salt with 5-nitropicolinic acid in a suitable solvent. The resulting structures can vary from mononuclear complexes to one- and two-dimensional coordination polymers, depending on the metal ion and the coordination mode of the ligand.[1][3] This structural diversity is a key aspect of their potential for varied biological activities.

In Vitro Cytotoxicity: A Comparative Overview

The anticancer potential of these 5-npic metal complexes was evaluated against a panel of human cancer cell lines, including melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2).[1][3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

ComplexMetal IonCancer Cell LineIC50 (µg/mL)
[Cd(5-npic)2]nCd(II)B16-F1026.94
[Co(5-npic)2(H2O)2]Co(II)B16-F1045.10
Data for other complexes and cell lines were also reported in the study.

Table 1: Comparative Cytotoxicity (IC50) of 5-Nitropicolinic Acid Metal Complexes. [1][3]

These results highlight that the cadmium(II) complex exhibited the most potent activity against the B16-F10 melanoma cell line.[1][3] This underscores the critical role of the metal center in determining the cytotoxic efficacy of the complex.

Mechanistic Insights: How Might These Complexes Exert Their Anticancer Effects?

Understanding the mechanism of action is paramount in the development of any new therapeutic agent. For metal complexes, the mode of action can be multifaceted, involving direct interaction with DNA, generation of reactive oxygen species (ROS), or inhibition of key cellular enzymes.[4]

Induction of Apoptosis

Studies on the cadmium(II) and cobalt(II) complexes of 5-nitropicolinic acid have indicated that they can induce apoptosis, or programmed cell death, in cancer cells.[3] This is a desirable characteristic for an anticancer drug, as it leads to the controlled elimination of tumor cells.

Below is a diagram illustrating a simplified workflow for assessing apoptosis using flow cytometry.

G cluster_0 Apoptosis Assay Workflow start Cancer Cell Culture treatment Treat with Metal Complex start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data to Quantify Apoptotic Populations acquire->analyze

Caption: A typical workflow for the evaluation of apoptosis induction by a test compound using flow cytometry.

Potential Role of the 6-Methoxy Group: A Predictive Outlook

While direct experimental evidence is pending, the introduction of a 6-methoxy group to the 5-nitropicolinic acid scaffold could modulate the anticancer properties of its metal complexes in several ways:

  • Increased Lipophilicity: The methoxy group is lipophilic, which could enhance the ability of the metal complex to cross the cell membrane and accumulate within the cancer cells.

  • Altered Electronic Properties: The electron-donating nature of the methoxy group could influence the redox potential of the metal center, potentially affecting its ability to generate ROS or interact with redox-sensitive cellular pathways.[4]

  • Steric Effects: The presence of the methoxy group at the 6-position could introduce steric hindrance, which might influence the coordination geometry of the complex and its binding affinity to biological targets.

Insights from studies on metal complexes of 6-methoxyquinoline, a related heterocyclic compound, have shown that these complexes can induce oxidative stress and cell cycle arrest in cancer cells.[5][6][7] This suggests that metal complexes of this compound might also exert their anticancer effects through similar mechanisms.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of a Generic Metal Complex of a Substituted Picolinic Acid

This protocol provides a general framework for the synthesis of metal complexes of substituted picolinic acids. The specific molar ratios, solvents, and reaction conditions may need to be optimized for each specific ligand and metal salt.

Materials:

  • Substituted picolinic acid (e.g., 5-nitropicolinic acid or this compound)

  • Metal salt (e.g., CdCl2·H2O, Co(NO3)2·6H2O)

  • Solvent (e.g., methanol, ethanol, water)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the substituted picolinic acid in the chosen solvent with gentle heating and stirring.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • Continue stirring the reaction mixture at a specific temperature for a set period (e.g., 2-24 hours). The formation of a precipitate may be observed.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with the solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the synthesized complex using techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction.

G cluster_1 Synthesis Workflow dissolve_ligand Dissolve Ligand mix Mix Solutions dissolve_ligand->mix dissolve_salt Dissolve Metal Salt dissolve_salt->mix react React under Controlled Conditions mix->react cool Cool to Room Temperature react->cool filter Filter and Collect Product cool->filter wash Wash Product filter->wash dry Dry Product wash->dry characterize Characterize Complex dry->characterize

Caption: A generalized workflow for the synthesis of metal complexes of substituted picolinic acids.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., B16-F10, HT29, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (metal complex)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Directions and Concluding Remarks

The exploration of metal complexes of substituted picolinic acids represents a promising avenue in the search for novel anticancer therapeutics. The available data on 5-nitropicolinic acid complexes demonstrate their potential to induce cancer cell death and highlight the importance of the metal center in defining their activity. While the anticancer properties of this compound metal complexes remain to be experimentally validated, the structural and electronic similarities to active compounds, coupled with the potential benefits of the methoxy substituent, provide a strong rationale for their investigation.

Future research should focus on the systematic synthesis and characterization of a series of this compound metal complexes with various transition metals. Comprehensive in vitro screening against a diverse panel of cancer cell lines, followed by in-depth mechanistic studies, will be crucial to elucidate their therapeutic potential. By building upon the knowledge gained from related compounds and employing rigorous experimental methodologies, the scientific community can continue to unlock the potential of metal-based drugs in the fight against cancer.

References

  • Garcia, A., et al. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions. [Link][1]

  • Pavan, F. R., et al. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules. [Link]

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid | Publicación - Sílice (CSIC). [Link][2]

  • Garcia, A., et al. (2024). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5- nitropicolinic acid. ResearchGate. [Link][3]

  • Banti, C. N., & Hadjikakou, S. K. (2022). Metal Anticancer Complexes: Activity, Mechanism of Action, Future Perspectives. Inorganics. [Link]

  • León, I. E., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry. [Link][5]

  • Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. MDPI. [Link]

  • León, I. E., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. PubMed. [Link][6]

  • 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - CONICET. [Link][7]

  • Yusuf, M. (2017). Metal complexes in cancer therapy – an update from drug design perspective. PMC. [Link]

  • Apoptosis induction by metal complexes on MDR Colo-205 adenocarcinoma... | Download Scientific Diagram - ResearchGate. [Link]

  • Jungwirth, U., et al. (2011). Anticancer Activity of Metal Complexes: Involvement of Redox Processes. Antioxidants & Redox Signaling. [Link][4]

  • Huang, R., et al. (2005). Anticancer metal compounds in NCI's tumor-screening database: putative mode of action. Biochemical Pharmacology. [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
  • Cytotoxic activity against small cell lung cancer cell line and chromatographic fingerprinting of six isolated compounds from the ethanolic extract of Benjakul - PubMed. [Link]

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The Unexplored Potential of 6-Methoxy-5-nitropicolinic Acid Compounds in Inflammation: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, the scientific community continuously seeks compounds with improved efficacy and safety profiles. Picolinic acid derivatives have emerged as a promising class of molecules, with demonstrated biological activities. This guide delves into the prospective anti-inflammatory potential of 6-Methoxy-5-nitropicolinic acid and its related compounds, providing a comparative framework against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on this specific methoxylated variant is nascent, this document synthesizes existing knowledge on related structures and outlines a comprehensive strategy for its evaluation.

The Inflammatory Cascade: A Battlefield of Molecular Signals

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a vital component of the innate immune system, chronic or dysregulated inflammation underpins a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. At the molecular level, the inflammatory response is orchestrated by intricate signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • The NF-κB Pathway: This pathway is a cornerstone of the inflammatory process.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This liberates NF-κB to translocate to the nucleus, where it induces the transcription of a plethora of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[1]

  • The MAPK Pathways: These pathways, including the p38 MAPK and JNK cascades, are also pivotal in the inflammatory response.[2] They are activated by many of the same stimuli as the NF-κB pathway and play crucial roles in regulating the production of pro-inflammatory cytokines at both the transcriptional and translational levels.[2][3]

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates MAPK->NF-kB_nuc activates Gene_Expression Pro-inflammatory Gene Expression NF-kB_nuc->Gene_Expression

Figure 1: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

Picolinic Acid Derivatives: A Promising Chemical Scaffold

Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered interest for their diverse biological activities.[4] Notably, metal complexes of 5-nitropicolinic acid have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide in RAW 264.7 macrophage cells.[5][6] This finding suggests that the 5-nitropicolinic acid scaffold itself is a promising starting point for the development of novel anti-inflammatory agents. The introduction of a methoxy group at the 6-position, creating this compound, could potentially modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby influencing its biological activity and pharmacokinetic profile.

A Proposed Research Framework for this compound

To elucidate the anti-inflammatory potential of this compound, a systematic evaluation is proposed, encompassing both in vitro and in vivo models. This framework will allow for a direct comparison with established NSAIDs, providing valuable insights into its mechanism of action and therapeutic potential.

In Vitro Evaluation: Unraveling the Molecular Mechanisms

The initial assessment of anti-inflammatory activity should be conducted using cell-based assays to determine the compound's effect on key inflammatory mediators.

This assay is a primary screening tool to assess the inhibition of iNOS activity or expression.

Experimental Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1x10^5 cells/well and incubated for 24 hours.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a reference drug (e.g., L-NAME). Cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to all wells except the negative control.[7]

  • Incubation: The plate is incubated for another 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.[8] The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration required to inhibit 50% of NO production) is then determined.

This assay measures the inhibition of a key pro-inflammatory cytokine.

Experimental Protocol:

  • Cell Culture and Seeding: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells are cultured and seeded in a 24-well plate.[9][10]

  • Treatment and Stimulation: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with LPS (10 ng/mL for PBMCs, 1 µg/mL for THP-1).[10][11]

  • Incubation: The cells are incubated for a specified period (e.g., 4-20 hours).[11]

  • Supernatant Collection: The culture supernatants are collected.

  • ELISA: The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit.[9]

  • Data Analysis: The percentage of TNF-α inhibition and the IC50 value are calculated.

To determine if the compound acts as a traditional NSAID, its ability to inhibit COX-1 and COX-2 enzymes should be assessed.

Experimental Protocol:

  • Assay Principle: A colorimetric or fluorometric inhibitor screening kit is used.[12][13][14] These assays typically measure the peroxidase component of the COX enzymes.

  • Procedure: The test compound is incubated with recombinant human COX-1 and COX-2 enzymes.

  • Substrate Addition: A suitable substrate (e.g., arachidonic acid) is added.

  • Detection: The product of the enzymatic reaction is measured.

  • Data Analysis: The IC50 values for both COX-1 and COX-2 are determined, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.

Comparative In Vitro Performance

The following table provides a hypothetical comparison of the expected in vitro performance of this compound against well-characterized NSAIDs.

Parameter This compound (Hypothetical) Indomethacin (Non-selective COX inhibitor) Celecoxib (Selective COX-2 inhibitor)
NO Inhibition (IC50) To be determinedModerateWeak
TNF-α Inhibition (IC50) To be determinedModerateWeak
COX-1 Inhibition (IC50) To be determinedLow (potent inhibitor)[15]High (weak inhibitor)[1]
COX-2 Inhibition (IC50) To be determinedLow (potent inhibitor)[15]Low (potent inhibitor)[1]
COX-2 Selectivity Index To be determined~1>10
In Vivo Evaluation: Assessing Efficacy in a Living System

Positive in vitro results should be followed by in vivo studies to confirm the anti-inflammatory activity and assess the compound's overall physiological effects.

This is a classic and well-established model of acute inflammation.[16][17]

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6): vehicle control, test compound groups (various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg).[16]

  • Drug Administration: The test compound or vehicle is administered orally one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.[16]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[16]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point.

InVivo_Workflow Start Start: Animal Acclimatization Grouping Animal Grouping (Vehicle, Test Compound, Positive Control) Start->Grouping Dosing Oral Administration of Compound/Vehicle Grouping->Dosing Induction Subplantar Injection of Carrageenan Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (0-6 hours) Induction->Measurement Analysis Data Analysis: % Edema Inhibition Measurement->Analysis End End: Efficacy Determination Analysis->End

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Comparative In Vivo Performance

The following table illustrates a hypothetical comparison of the in vivo anti-inflammatory effects.

Compound Dose (mg/kg, p.o.) Maximal Edema Inhibition (%) Mechanism of Action
This compound (Hypothetical) To be determinedTo be determinedPotentially mixed (NO/cytokine inhibition, possible COX inhibition)
Indomethacin 10~50-60%Non-selective COX-1/COX-2 inhibitor[18][19]
Celecoxib 30~40-50%Selective COX-2 inhibitor[1]

Conclusion and Future Directions

While the anti-inflammatory potential of this compound remains to be experimentally validated, its structural relationship to compounds with known anti-inflammatory activity provides a strong rationale for its investigation. The proposed research framework, employing a combination of in vitro and in vivo models, will enable a comprehensive evaluation of its efficacy and mechanism of action. By comparing its performance against established NSAIDs like Indomethacin and Celecoxib, we can ascertain its potential as a novel therapeutic agent. Future studies should also explore the synthesis and evaluation of a broader range of derivatives to establish structure-activity relationships and optimize the anti-inflammatory profile. This systematic approach will be instrumental in determining whether this compound and its analogs represent a new frontier in the development of safer and more effective anti-inflammatory drugs.

References

  • Celecoxib. (n.d.).
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
  • Celecoxib. (n.d.). In Wikipedia.
  • Indometacin. (n.d.). In Wikipedia.
  • Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
  • What is the mechanism of Indomethacin? (2024, July 17).
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • COX (ovine) Colorimetric Inhibitor Screening Assay Kit. (n.d.).
  • What is the mechanism of Celecoxib? (2024, July 17).
  • Indomethacin Patient Tips: 7 things you should know. (2025, September 17). Drugs.com.
  • What is the mechanism of Indomethacin Sodium? (2024, July 17).
  • Indomethacin. (2024, May 28).
  • COX (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.).
  • Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay. (n.d.). Benchchem.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16).
  • Carrageenan Induced Paw Edema (R
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical. (n.d.). Biocompare.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.).
  • LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. (n.d.).
  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010, March 1). PubMed Central.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI.
  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (2024, April 26). RSC Publishing.
  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (n.d.). Dalton Transactions (RSC Publishing).
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  • LPS-induced secretion of TNF-α by human mononuclear cells with different LPS formulations. (n.d.).
  • A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Deriv
  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 P
  • Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages. (2018, August 10). PubMed.
  • Research into New Molecules with Anti-Inflamm
  • ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. (n.d.). PubMed.
  • 5-Aminolevulinic acid regulates the inflammatory response and alloimmune reaction. (n.d.). PubMed.
  • Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applic
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comparative study of the chelating properties of different nitropicolinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinate Scaffold and the Influence of Nitro-Functionalization

Picolinic acid (pyridine-2-carboxylic acid) is a simple, yet highly effective, bidentate chelating agent. Its ability to form stable five-membered rings with metal ions through its pyridine nitrogen and a deprotonated carboxylate oxygen makes it a foundational ligand in coordination chemistry[1]. This chelation is critical in various applications, from nutritional supplements to its role as a catabolite in the tryptophan pathway[1].

The introduction of a nitro (–NO₂) group onto the picolinic acid scaffold dramatically alters its electronic profile. As a potent electron-withdrawing group, the nitro moiety reduces the electron density across the pyridine ring[2]. This modification has profound, and often predictable, effects on the acidity of the carboxyl group and the basicity of the pyridine nitrogen—the very atoms involved in metal coordination. Consequently, the position of the nitro group is a key determinant of the stability of the resulting metal complexes. This guide provides a comparative framework for understanding these properties, synthesizes the available data, and presents a robust experimental protocol for their systematic evaluation.

Theoretical Comparison: How Nitro Group Position Dictates Chelating Strength

The stability of a metal-ligand complex, quantified by the stability constant (log K), is directly related to the ligand's affinity for the metal ion[3][4]. This affinity is governed by the basicity of the donor atoms; more basic ligands generally form more stable complexes. The electron-withdrawing nature of the nitro group decreases the basicity of the picolinic acid donor atoms. The magnitude of this effect is dictated by the position of the nitro group relative to the coordinating atoms (N at position 1, COO⁻ at position 2).

  • 3- and 5-Nitropicolinic Acid (Meta-substitution): When the nitro group is at the 3- or 5-position, it primarily exerts an inductive electron-withdrawing effect. This effect reduces the basicity of the pyridine nitrogen and carboxylate oxygen, which is expected to lower the stability of the metal complexes compared to the unsubstituted picolinic acid.

  • 4- and 6-Nitropicolinic Acid (Para- and Ortho-substitution): A nitro group at the 4- or 6-position exerts both a strong inductive effect and a powerful resonance (mesomeric) effect. This resonance effect further delocalizes electron density away from the coordinating atoms, leading to a more significant decrease in their basicity. Therefore, it is hypothesized that 4-nitro and 6-nitropicolinic acids will form significantly less stable metal complexes compared to both the parent picolinic acid and the meta-substituted isomers.

This theoretical framework suggests a stability order of: Picolinic Acid > 3-Nitro ≈ 5-Nitro > 4-Nitro > 6-Nitro . Verifying this hypothesis requires systematic experimental data.

Quantitative Data on Complex Stability

Table 1: Stepwise Stability Constants (log K) of Picolinic Acid Complexes

Ligand Metal Ion log K₁ log K₂ Experimental Conditions Reference
Picolinic Acid Ni(II) 4.10 - 0.2 M ionic strength, Water
Picolinic Acid Zn(II) 4.35 - 0.2 M ionic strength, Water
3-Nitropicolinic Acid Ni(II) Data not available Data not available -
3-Nitropicolinic Acid Zn(II) Data not available Data not available -
4-Nitropicolinic Acid Ni(II) Data not available Data not available -
4-Nitropicolinic Acid Zn(II) Data not available Data not available -
5-Nitropicolinic Acid Ni(II) Data not available Data not available -

| 5-Nitropicolinic Acid | Zn(II) | Data not available | Data not available | - | |

Note: The absence of data for the nitropicolinic acid derivatives underscores the need for the experimental work outlined in the following section.

Experimental Protocol: Potentiometric Determination of Stability Constants

Potentiometric titration is the gold standard for accurately determining proton-ligand and metal-ligand stability constants in solution[5]. The method, based on the Calvin-Bjerrum technique as modified by Irving and Rossotti, involves monitoring the pH of a solution containing the ligand and metal ion as a standard base is added[6][7].

Causality Behind Experimental Choices
  • Inert Atmosphere (N₂): The titration is conducted under a nitrogen atmosphere to prevent the formation of metal hydroxides and the absorption of atmospheric CO₂, which would interfere with pH measurements.

  • Constant Ionic Strength (e.g., 0.1 M NaCl or KNO₃): Maintaining a constant ionic strength ensures that the activity coefficients of the ions in solution remain constant, allowing for the accurate determination of concentration-based stability constants[6].

  • Temperature Control (e.g., 25.0 ± 0.1 °C): Stability constants are temperature-dependent. A constant temperature water bath is essential for reproducibility and thermodynamic calculations[6].

  • Electrode Calibration: The pH electrode must be meticulously calibrated with at least three standard buffer solutions (e.g., pH 4.01, 7.00, 9.21) before each titration to ensure accurate hydrogen ion concentration measurements[6].

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare stock solutions of the nitropicolinic acid, metal salt (e.g., NiCl₂, Zn(NO₃)₂), a strong acid (e.g., HClO₄), and a strong, carbonate-free base (e.g., NaOH). All solutions should be prepared in deionized, CO₂-free water.

    • Standardize the metal salt solution by EDTA titration and the NaOH solution with a primary standard like potassium hydrogen phthalate (KHP).

  • Titration Sets: Prepare the following mixtures in a double-walled, thermostatted titration vessel (total volume, e.g., 50.0 mL):

    • Set 1 (Acid Blank): Strong Acid + Background Electrolyte (e.g., 0.1 M NaCl).

    • Set 2 (Ligand Blank): Strong Acid + Ligand + Background Electrolyte.

    • Set 3 (Metal-Ligand): Strong Acid + Ligand + Metal Ion + Background Electrolyte. (A typical metal-to-ligand ratio is 1:5 to avoid metal hydrolysis).

  • Titration Procedure:

    • Equilibrate the solution to the desired temperature.

    • Bubble nitrogen gas through the solution for 15-20 minutes prior to and throughout the titration.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.10 mL).

    • Record the stable pH reading after each addition. Continue well past the highest expected equivalence point (e.g., to pH ~11).

  • Data Analysis (Irving-Rossotti Method):

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values to determine the ligand's protonation constants (pKa).

    • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL) for the metal-ligand titration set.

    • Plot n̄ versus pL to generate the formation curve. The pL value at n̄ = 0.5 corresponds to log K₁, and the pL value at n̄ = 1.5 corresponds to log K₂. More sophisticated software (e.g., Hyperquad) can be used for a more rigorous calculation from the raw titration data.

Visualizing the Process

Chelation Mechanism

Caption: Bidentate chelation of a metal ion (M²⁺) by a nitropicolinic acid.

Experimental Workflow for Potentiometric Titration

G prep 1. Prepare & Standardize Solutions (Ligand, Metal Salt, Acid, Base) setup 2. Assemble Titration Sets (Acid, Ligand, Metal+Ligand) prep->setup titrate 3. Titrate with NaOH under N₂ at Constant T setup->titrate record 4. Record pH vs. Volume Data titrate->record calc_n 5. Calculate n̄ₐ, n̄, and pL record->calc_n plot 6. Plot Formation Curve (n̄ vs. pL) calc_n->plot det_k 7. Determine Stability Constants (log K) plot->det_k

Caption: Workflow for determining metal-ligand stability constants.

Conclusion and Future Outlook

While theoretical principles provide a strong hypothesis for the relative chelating strengths of nitropicolinic acid isomers, there is a clear and compelling need for systematic experimental verification. The strong electron-withdrawing properties of the nitro group are expected to decrease complex stability relative to the parent picolinic acid, with the effect being most pronounced when the group is in the 4- or 6-position.

Researchers are encouraged to use the robust potentiometric titration protocol detailed herein to generate this missing data. Such a study would not only fill a significant gap in the coordination chemistry literature but also provide invaluable quantitative structure-property relationships. This would empower scientists in drug development and material science to rationally select or design picolinate-based chelators with finely-tuned affinities for specific metal ions, leading to more effective therapeutic agents and advanced materials.

References

  • Raj, S., Rao, B. K., Ram, K., & Reddy, M. G. R. (1988). Stability Constants and Thermodynamic Parameters of Binary and Ternary Complexes of Transition Metal Ions With 4 Amino-Picolinic Acid N-oxide and Some Amino Acids in Aqueous Medium. Oriental Journal of Chemistry, 4(4). [Link]

  • Pawar, R. B. (2016). pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. International Journal of Chemical Studies, 4(3), 11-13. [Link]

  • Platas-Iglesias, C., et al. (2002). Lanthanide complexes of macrocyclic derivatives useful for medical applications. ResearchGate. [Link]

  • Abdel-Latif, S. A., et al. (2020). Potentiometric Study of a New Schiff Base and its Metal Ion Complexes: Preparation, Characterization and Biological Activity. ResearchGate. [Link]

  • Pandey, G., et al. (2021). Stability Constants of Metal Complexes in Solution. SciSpace. [Link]

  • Wikipedia contributors. (2023). Stability constants of complexes. Wikipedia, The Free Encyclopedia. [Link]

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  • National Center for Biotechnology Information. (n.d.). 5-Nitropicolinic acid. PubChem Compound Database. [Link]

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  • Al-Abbasi, A., et al. (2023). Potentiometric Studies on Binary and Ternary Complexes of Ni(II) and Cu(II) Ions with L-Valine and Paracetamol. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Longdom Publishing. (n.d.). Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of. Longdom Publishing. [Link]

  • RJPBCS. (n.d.). Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. RJPBCS. [Link]

  • ResearchGate. (n.d.). Table 9.4 Stability constants for a selection of metal-ligand complexes. ResearchGate. [Link]

  • Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240. [Link]

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  • St. Joseph's College. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College. [Link]

  • CORE. (n.d.). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic. CORE. [Link]

  • Freie Universität Berlin. (2025). Simulating Metal Complex Formation and Ligand Exchange. Refubium. [Link]

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A Multi-Platform Spectroscopic Approach for the Unambiguous Structural Validation of Synthesized 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Chemical Synthesis

In the landscape of drug discovery and materials science, heterocyclic building blocks are foundational. Compounds like 6-Methoxy-5-nitropicolinic acid serve as versatile intermediates, where their specific substitution pattern dictates the electronic and steric properties crucial for downstream applications, such as ligand design in coordination chemistry or the synthesis of complex pharmaceutical agents.[1] However, the synthesis of such substituted aromatics can often yield a mixture of regioisomers, making unambiguous structural validation not just a procedural formality, but a cornerstone of scientific integrity. An erroneous structural assignment can invalidate biological data, derail research timelines, and compromise regulatory submissions.

This guide provides a comprehensive, multi-technique framework for the rigorous validation of the molecular structure of synthesized this compound. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography provides a self-validating system for absolute structural confirmation.[2][3] This approach ensures that the synthesized molecule is precisely the entity intended, a critical requirement for any researcher in the chemical sciences.

The Validation Workflow: A Strategy of Orthogonal Confirmation

The core principle of robust structural elucidation is the use of multiple, independent analytical techniques that probe different aspects of the molecule's architecture.[3][4] Information from one method should complement and corroborate the findings from another. Our workflow begins with determining the molecular formula and identifying key functional groups, then proceeds to map the precise atomic connectivity, and culminates, where possible, with a definitive three-dimensional structure.

G cluster_0 Initial Assessment cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determines Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C, 2D) Establishes Atom Connectivity MS->NMR Confirms Mass IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->NMR Confirms Functional Groups XRAY X-ray Crystallography Provides Absolute 3D Structure NMR->XRAY Suggests Structure for Crystallization CONFIRMED Structurally Confirmed This compound NMR->CONFIRMED Strong Confirmation (if no crystals) XRAY->CONFIRMED Gold Standard Confirmation START Synthesized Compound START->MS START->IR

Caption: Overall workflow for the structural validation of a synthesized compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Expertise & Experience: Mass spectrometry is the first-line technique to confirm that the synthesis has produced a compound of the correct molecular weight. For a molecule like this compound (C₇H₆N₂O₅), the expected monoisotopic mass is 198.0277 Da. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition to within a few parts per million (ppm), effectively ruling out other potential formulas with the same nominal mass.[5]

Expected Data:

  • Molecular Ion: In negative ion mode ESI(-), the dominant peak should be the deprotonated molecule [M-H]⁻ at m/z 197.0205. In positive ion mode ESI(+), the protonated molecule [M+H]⁺ would appear at m/z 199.0350.

  • Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of a carboxyl group (-45 Da), a nitro group (-46 Da), or a methyl radical from the methoxy group (-15 Da).

Comparative Data: MS Analysis
TechniqueExpected Result for this compoundComparison with Alternative (6-Hydroxypicolinic acid)[6][7]Rationale for Differentiation
HRMS (ESI-) [M-H]⁻ at m/z 197.0205 (C₇H₅N₂O₅⁻)[M-H]⁻ at m/z 138.0197 (C₆H₄NO₃⁻)Unambiguous differentiation based on exact mass and elemental formula.
MS/MS Frag. Loss of COOH (m/z 152), Loss of NO₂ (m/z 151)Loss of COOH (m/z 93)The presence of fragments corresponding to the nitro group is unique to the target compound.
Protocol: High-Resolution LC-MS
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the mobile phase.

  • Instrumentation: Utilize a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.[8]

  • LC Method: Inject 2-5 µL of the sample. Use a C18 reversed-phase column with a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10 minutes. This separates the target compound from potential impurities.[9]

  • MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Extract the chromatogram for the expected m/z value. Verify that the measured exact mass is within 5 ppm of the theoretical mass for C₇H₆N₂O₅.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[10] The vibrational frequencies of bonds within the molecule create a unique "fingerprint." For our target compound, we expect to see characteristic absorptions for the carboxylic acid, the nitro group, the aromatic ring, and the methoxy ether linkage. The absence of starting material peaks and the presence of these new peaks provide strong evidence of a successful reaction.

Expected Data: The IR spectrum will be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500-3300 cm⁻¹.[11][12]

  • C=O Stretch (Carboxylic Acid): A sharp, strong absorption around 1710-1760 cm⁻¹.[11][12]

  • N-O Stretch (Nitro Group): Two distinct, strong bands: an asymmetric stretch around 1550-1515 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹.

  • C=C/C=N Stretches (Aromatic Ring): Medium intensity peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Methoxy Ether): A moderate to strong peak around 1250-1050 cm⁻¹.

Comparative Data: IR Analysis
Functional GroupExpected Wavenumber (cm⁻¹) for TargetComparison with Picolinic Acid[13]Rationale for Differentiation
O-H Stretch ~2500-3300 (Broad)~2500-3300 (Broad)Present in both, confirms carboxylic acid.
C=O Stretch ~1720~1718Present in both, confirms carboxylic acid.
N-O Stretches ~1530 & ~1340AbsentThe presence of these two strong peaks is definitive evidence for the nitro group.
C-O Stretch ~1250AbsentConfirms the presence of the methoxy group.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum (baseline correction if necessary) and identify the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[14] By analyzing the chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, we can piece together the molecular structure. Two-dimensional (2D) NMR experiments like HSQC and HMBC are then used to definitively link protons to their attached carbons and to nearby carbons, respectively, providing irrefutable proof of the substitution pattern.[5]

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information Yielded MS MS (Formula) Formula C7H6N2O5 MS->Formula IR IR (Functional Groups) Func_Groups COOH, NO2, OCH3, Aromatic Ring IR->Func_Groups NMR_1D 1D NMR (Environments) Connectivity Atom-Atom Bonds NMR_1D->Connectivity NMR_2D 2D NMR (Connectivity) NMR_2D->Connectivity XRAY X-Ray (3D Structure) Final_Structure Unambiguous Structure XRAY->Final_Structure Definitive Formula->Connectivity Func_Groups->Connectivity Connectivity->Final_Structure

Caption: Logical relationship between different validation techniques.

Expected Data for this compound:

  • ¹H NMR (in DMSO-d₆):

    • ~13-14 ppm (1H, broad singlet): Carboxylic acid proton, which will disappear upon adding a drop of D₂O.

    • ~8.5-8.8 ppm (1H, doublet, J ≈ 2.5 Hz): Aromatic proton at C4, coupled to the proton at C3.

    • ~8.2-8.4 ppm (1H, doublet, J ≈ 2.5 Hz): Aromatic proton at C3, coupled to the proton at C4.

    • ~4.0 ppm (3H, singlet): Methoxy group protons.

  • ¹³C NMR (in DMSO-d₆):

    • ~165 ppm: Carboxylic acid carbonyl carbon.

    • ~155-160 ppm: Aromatic carbon C6 (attached to OCH₃).

    • ~140-150 ppm: Aromatic carbons C2 and C5 (attached to COOH and NO₂).

    • ~120-130 ppm: Aromatic carbons C3 and C4.

    • ~55 ppm: Methoxy carbon.

Comparative Data: ¹H NMR Analysis (Aromatic Region)
CompoundPredicted Chemical Shifts (ppm) & CouplingRationale for Differentiation
This compound Two doublets (~8.6 and ~8.3 ppm) with small meta-coupling (J ≈ 2-3 Hz).The two adjacent aromatic protons (at C3 and C4) are meta to each other, resulting in a characteristic small coupling constant.
Alternative Isomer: 6-Methoxy-3-nitropicolinic acid Two doublets with a large ortho-coupling (J ≈ 8-9 Hz).The two adjacent aromatic protons (at C4 and C5) would be ortho to each other, resulting in a much larger coupling constant, which is easily distinguishable.
Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution and signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: If ambiguity remains, perform 2D experiments. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful here to see correlations between the methoxy protons and the C6 carbon, and between the aromatic protons and their neighboring carbons, confirming the substitution pattern.[15]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals, determine the chemical shifts, and measure the coupling constants. Assign all peaks to the corresponding atoms in the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive Answer

Trustworthiness: While the combination of MS, IR, and NMR provides exceptionally strong evidence, single-crystal X-ray crystallography is the "gold standard" for structural determination.[2] It provides a direct visualization of the molecule in three dimensions, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions in the solid state.[16][17][18]

Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

  • Data Analysis: The final refined structure provides an unambiguous 3D model of this compound, confirming the substitution pattern and providing detailed geometric information.

Conclusion: A Self-Validating System for Certainty

References

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  • PubMed. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available from: [Link]

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  • PubChem - NIH. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-5-nitropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The picolinic acid moiety serves as a versatile scaffold, and its therapeutic potential can be fine-tuned through the introduction of various substituents on the pyridine ring. The focus of this guide is the 6-methoxy-5-nitropicolinic acid core, a structure that combines the electronic and steric influences of a methoxy and a nitro group, offering unique opportunities for drug design. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group creates a distinct electronic profile that can significantly impact the molecule's interaction with biological targets.[3][4]

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the picolinic acid core. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of the 6-Methoxy Group

The methoxy group at the 6-position is anticipated to play a crucial role in modulating the biological activity of these derivatives. In many bioactive molecules, methoxy groups contribute to improved metabolic stability and can influence ligand-target binding through hydrogen bond acceptance.[5] Its electron-donating nature can also impact the overall electron density of the pyridine ring, potentially affecting the compound's reactivity and interaction with biological macromolecules.[6] Studies on related methoxy-substituted pyridine derivatives have shown that the position of the methoxy group can significantly affect antimicrobial and cytotoxic activity.[7]

The Influence of the 5-Nitro Group

The nitro group at the 5-position is a strong electron-withdrawing group that significantly alters the electronic properties of the pyridine ring.[8] This can enhance the compound's ability to participate in crucial interactions with biological targets. In many instances, the nitro group is a key pharmacophore in antimicrobial and anticancer agents.[9][10] Its reduction under hypoxic conditions, often found in solid tumors and microbial environments, can lead to the formation of reactive species that induce cellular damage.[9] However, the presence of a nitro group can also be associated with toxicity, a factor that must be carefully considered in drug design.[8]

Impact of Carboxylic Acid Modifications

The carboxylic acid group at the 2-position is a key feature of the picolinic acid scaffold, contributing to its chelating properties and ability to form hydrogen bonds.[3] Derivatization of this group into esters, amides, or other functional groups can profoundly impact the compound's solubility, cell permeability, and biological activity. For instance, converting the carboxylic acid to an N-methylpicolinamide has been a successful strategy in developing anticancer agents.[11]

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the potential biological activities of this compound derivatives, drawing parallels from experimental data on structurally related compounds.

Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[12] The introduction of a nitro group, in particular, has been associated with enhanced antimicrobial effects in various heterocyclic compounds.[4]

Table 1: Comparative Antimicrobial Activity of Picolinic Acid Derivatives

CompoundSubstituentsTarget OrganismMIC (µg/mL)Reference
Picolinic AcidUnsubstitutedS. aureus>1000[12]
5-Nitropicolinic Acid5-NO₂S. aureus125Hypothetical
6-Methoxypicolinic Acid6-OCH₃S. aureus250Hypothetical
This compound 6-OCH₃, 5-NO₂ S. aureus 31.25 Hypothetical
Nicotinic acid benzylidene hydrazide4-NO₂ benzylideneS. aureus6.25[4]

Note: The data for substituted picolinic acids are hypothetical and extrapolated from general SAR principles for illustrative purposes.

The synergistic effect of the 6-methoxy and 5-nitro groups is expected to yield derivatives with potent antimicrobial activity. The electron-withdrawing nitro group can enhance interactions with microbial targets, while the methoxy group can improve pharmacokinetic properties.

Anticancer Activity

The picolinic acid scaffold has been explored for the development of anticancer agents.[2][11] The nitro group, in particular, is a feature of several anticancer drugs, often exploiting the hypoxic environment of tumors for selective activation.[9]

Table 2: Comparative Cytotoxicity of Picolinic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Picolinic acid derivativeA549 (Lung)99.93[2]
N-methylpicolinamide derivativeHepG2 (Liver)<10[11]
6-Methoxy-5-nitropicolinamide A549 (Lung) <20 Hypothetical
6-Methoxy-5-nitropicolinamide HepG2 (Liver) <5 Hypothetical

Note: The data for the hypothetical 6-Methoxy-5-nitropicolinamide is projected based on SAR trends.

Derivatives of this compound, particularly amides, are promising candidates for anticancer drug development. The combination of the picolinic acid core with the nitro and methoxy substituents could lead to compounds with potent and selective cytotoxicity against cancer cells.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

A plausible synthetic route involves the nitration of 6-methoxypicolinic acid.[3][13]

Step 1: Synthesis of 6-Methoxypicolinic Acid A general procedure involves the methylation of 6-hydroxypicolinic acid.[14]

  • Materials: 6-hydroxypicolinic acid, silver oxide, iodomethane, toluene, sodium hydroxide, hydrochloric acid, methanol, chloroform.

  • Procedure:

    • To a solution of 6-hydroxypicolinic acid in toluene, add silver oxide and stir.

    • Add iodomethane and reflux the mixture overnight.

    • After reaction completion, dissolve the solid in tetrahydrofuran and treat with NaOH solution.

    • Acidify the mixture with HCl to a pH of 3 and concentrate.

    • Extract the product with a methanol/chloroform mixture to yield 6-methoxypicolinic acid.[14]

Step 2: Nitration of 6-Methoxypicolinic Acid A standard nitration method can be adapted for this step.[3]

  • Materials: 6-methoxypicolinic acid, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • Cool concentrated sulfuric acid to 0-5 °C.

    • Slowly add 6-methoxypicolinic acid while maintaining the temperature.

    • Prepare a nitrating mixture of concentrated nitric and sulfuric acids.

    • Add the nitrating mixture dropwise to the reaction vessel, keeping the temperature below 10 °C.

    • After addition, allow the mixture to warm and maintain at 60-70 °C for 4-6 hours.[3]

    • Work-up of the reaction mixture will yield the desired this compound.

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration start1 6-Hydroxypicolinic Acid reagents1 Ag₂O, CH₃I, Toluene start1->reagents1 1. product1 6-Methoxypicolinic Acid reagents1->product1 2. start2 6-Methoxypicolinic Acid product1->start2 Intermediate reagents2 Conc. H₂SO₄, Conc. HNO₃ start2->reagents2 1. product2 This compound reagents2->product2 2.

Caption: Synthetic workflow for this compound.

Biological Evaluation: MTT Cytotoxicity Assay

The anticancer activity of the synthesized derivatives can be evaluated using the Thiazolyl Blue Tetrazolium Bromide (MTT) assay.[2]

  • Cell Plating: Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with derivatives (various conc.) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC₅₀ values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a methoxy group and a nitro group on the picolinic acid core offers a unique opportunity to modulate the electronic and pharmacokinetic properties of the resulting derivatives. This guide has provided a comparative analysis of the potential SAR of these compounds, drawing on existing knowledge of related structures. Further experimental work is necessary to validate these hypotheses and to fully explore the therapeutic potential of this compound class. Future studies should focus on the synthesis of a library of derivatives with modifications at the carboxylic acid position and evaluation of their antimicrobial and anticancer activities.

References

  • Gour, R., & Qin, H. (2019). The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies. Bioorganic Chemistry, 86, 541-553.
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  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
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  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
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  • Shukla, O. P. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
  • Sović, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139.
  • Ananthi, A., et al. (2018). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. New Journal of Chemistry, 42(18), 15065-15082.
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A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR vs. Traditional Methods for 6-Methoxy-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 6-Methoxy-5-nitropicolinic acid, a key building block in the synthesis of novel chemical entities, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques, offering a rationale for methodological choices and detailed experimental protocols for the discerning researcher.

The Primacy of Quantitative NMR (qNMR) in Purity Determination

Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This fundamental principle allows for the determination of the absolute purity of a substance without the need for a calibration curve or a reference standard of the analyte itself, a significant advantage over chromatographic methods.[4][5] For a molecule like this compound, where a certified reference standard may not be readily available, qNMR offers a direct and accurate path to purity assessment.

Causality Behind Key qNMR Experimental Parameters

The accuracy of qNMR is contingent upon a meticulous experimental setup. The choices made during method development are not arbitrary; they are rooted in the fundamental principles of nuclear magnetic resonance.

  • Internal Standard Selection: The choice of an internal standard is critical for the accuracy of the qNMR experiment.[6] An ideal internal standard should be of high purity (≥99%), chemically inert, and possess signals that do not overlap with the analyte's resonances.[6][7] For this compound, a suitable internal standard would be a compound with sharp singlet peaks in a region of the ¹H NMR spectrum free from analyte signals.[6] Maleic acid or 1,4-dinitrobenzene are common choices.[7]

  • Relaxation Delay (d1): Complete relaxation of all nuclei between pulses is paramount for accurate quantification.[8] The relaxation delay should be at least five times the longest spin-lattice relaxation time (T₁) of the signals of interest.[8][9] Failure to allow for complete relaxation will result in signal saturation and an underestimation of the purity.[10] An inversion-recovery experiment can be performed to determine the T₁ values for the analyte and internal standard.[9]

  • Pulse Angle: A 90° pulse angle is recommended for qNMR to ensure maximum signal intensity for a single scan.[2]

  • Signal-to-Noise Ratio (S/N): A high signal-to-noise ratio (S/N ≥ 250) is essential for precise integration of the NMR signals.[2] This is typically achieved by acquiring a sufficient number of scans.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh This compound C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (e.g., Maleic Acid) B->C D Transfer to NMR tube C->D E Optimize spectrometer parameters (Shim, Pulse Angle, Relaxation Delay) D->E F Acquire 1H NMR Spectrum E->F G Phase and baseline correct the spectrum F->G H Integrate analyte and internal standard signals G->H I Calculate purity using the qNMR equation H->I

Caption: Workflow for purity determination of this compound by qNMR.

Step-by-Step Experimental Protocol for qNMR Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) to achieve a near 1:1 molar ratio with the analyte.[2]

    • Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.[11]

  • NMR Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[12]

    • Set the pulse angle to 90°.[2]

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest (typically ≥ 30 seconds for accurate quantification).[13]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N ≥ 250).[2]

  • Data Processing and Purity Calculation:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation[2]:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

Traditional Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is widely used for purity determination.[14][15] It excels at separating complex mixtures and detecting trace impurities.[16][17]

Principles of HPLC for Purity Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[14] For purity analysis of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile).[16] Impurities are identified and quantified based on their retention times and peak areas relative to the main component.

General Experimental Protocol for HPLC Purity Assessment
  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of the mobile phase).

    • If available, prepare solutions of known impurities at various concentrations to determine their response factors.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (determined by a UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by the area percent method, or for higher accuracy, by using response factors determined from impurity standards.[18]

Head-to-Head Comparison: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[2][3]Separation based on differential partitioning between a stationary and mobile phase.[14]
Reference Standard Does not require an analyte-specific reference standard; uses a certified internal standard of a different compound.[4][19]Requires a reference standard of the analyte for accurate quantification; impurity standards are needed for accurate impurity profiling.[18]
Accuracy & Precision High accuracy and precision (RSD < 1%) are achievable with optimized parameters.[20]High accuracy and precision are achievable, but dependent on the purity of the reference standards.[21]
Throughput Lower, due to the need for long relaxation delays for accurate quantification.[13]Higher, with typical run times of 20-30 minutes per sample.[13]
Sample Consumption Higher (milligrams).[13]Lower (micrograms).[13]
Destructive/Non-destructive Non-destructive; the sample can be recovered.[4][22]Destructive.[13]
Information Provided Provides both quantitative purity data and structural confirmation of the analyte and impurities in a single experiment.[23]Provides quantitative data on the main component and impurities but limited structural information.
Method Development Can be faster as it often requires less method optimization once a standard protocol is established.[7]Can be time-consuming, requiring optimization of column, mobile phase, and gradient conditions.[7]
A Logic for Method Selection

Method_Selection Start Purity Assessment of This compound Q1 Is a certified reference standard of the analyte available? Start->Q1 Q2 Is structural confirmation required simultaneously? Q1->Q2 No Q3 Is high throughput for routine QC essential? Q1->Q3 Yes Q2->Q3 No qNMR Use qNMR Q2->qNMR Yes HPLC Use HPLC Q3->HPLC Yes Orthogonal Use both (Orthogonal Approach) for comprehensive validation Q3->Orthogonal No

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion: An Orthogonal Approach for Unquestionable Purity

Both qNMR and HPLC are powerful techniques for assessing the purity of this compound.[21][24] qNMR offers the distinct advantage of being a primary method that provides absolute purity without the need for an analyte-specific reference standard, along with valuable structural information.[19][23] HPLC, on the other hand, is a highly sensitive and high-throughput technique ideal for routine quality control and the detection of trace impurities.[13][14]

For the most rigorous and comprehensive purity validation, an orthogonal approach utilizing both qNMR and HPLC is recommended.[13] qNMR can be used to certify the purity of the bulk material and to provide a primary, absolute purity value, while HPLC can be employed to generate a detailed impurity profile and for routine quality control. This dual-methodology approach provides a self-validating system that ensures the highest level of confidence in the quality of this compound, a critical consideration for its application in research and drug development.

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Navigating the Frontier of MOF Design: A Comparative Guide to 6-Methoxy-5-nitropicolinic Acid as a Novel Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of metal-organic frameworks (MOFs), the judicious selection of organic linkers is paramount to tailoring material properties for specific applications. This guide offers a forward-looking analysis of 6-Methoxy-5-nitropicolinic acid as a potential linker in MOF synthesis. While direct experimental data for this specific linker is not yet prevalent in published literature, this document provides a comprehensive comparison with established alternatives, drawing upon a wealth of experimental data from analogous systems to project its performance. By examining the influence of its distinct functional groups—a methoxy group, a nitro group, and a pyridine backbone with a carboxylic acid—we can forecast its potential advantages and challenges in the rational design of novel MOFs.

The Architectural Blueprint: Unpacking the this compound Linker

The unique trifecta of functional groups on the this compound linker—a picolinic acid core, a methoxy (-OCH3) substituent, and a nitro (-NO2) group—suggests a complex interplay of electronic and steric effects that can be harnessed to fine-tune the resulting MOF architecture and functionality.

  • Picolinic Acid Core: The pyridine ring and the adjacent carboxylic acid provide a strong chelating site for metal ions, a common feature in many robust MOF structures. The nitrogen atom in the pyridine ring can also act as a Lewis base, potentially influencing the catalytic properties of the framework.

  • Methoxy Group (-OCH3): This electron-donating group can influence the electronic properties of the linker and, consequently, the metal-linker bond strength. Theoretical studies suggest that methoxy substituents can decrease the energy gap between frontier orbitals.[1]

  • Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro functionality can significantly impact the acidity of the linker and the overall electronic environment of the MOF.[2] This can be advantageous for applications in catalysis and gas separation where Lewis acidity is crucial.[2] The polar nature of the nitro group can also enhance interactions with polar molecules.[2]

A Comparative Analysis: Benchmarking Against Established Linkers

To understand the potential performance of this compound, we compare its projected characteristics against well-studied linkers, focusing on key performance indicators for MOFs.

LinkerFunctional GroupsExpected Impact on MOF PropertiesPotential Applications
Terephthalic Acid (BDC) Two Carboxylic AcidsForms robust, high-surface-area frameworks like MOF-5.[3] Lacks specific functional sites for targeted applications.Gas storage, general porosity
2-Aminoterephthalic Acid (NH2-BDC) Two Carboxylic Acids, One Amino GroupThe amino group provides a site for post-synthetic modification and enhances CO2 affinity.CO2 capture, catalysis
2-Nitroterephthalic Acid (NO2-BDC) Two Carboxylic Acids, One Nitro GroupThe nitro group increases Lewis acidity and can enhance selectivity for certain gases.[2]Gas separation, catalysis
3,5-Pyridinedicarboxylic Acid Two Carboxylic Acids, Pyridine RingThe pyridine nitrogen offers an additional coordination site and can act as a basic site.[4]Catalysis, sensing
This compound (Hypothetical) One Carboxylic Acid, Pyridine Ring, Methoxy Group, Nitro GroupA combination of electron-donating and withdrawing groups could lead to unique electronic properties. The polar nitro group may enhance gas uptake. The methoxy group could influence framework stability. The single carboxylate might lead to lower dimensionality frameworks compared to dicarboxylates.Catalysis, sensing, specialized separations

Projected Performance and Experimental Considerations

Based on the analysis of its constituent functional groups, MOFs synthesized with this compound are anticipated to exhibit several key performance characteristics.

Gas Adsorption and Separation

The presence of the polar nitro group is expected to enhance the affinity of the MOF for polar molecules like CO2.[2] This is a known effect in other nitro-functionalized MOFs, which show increased isosteric heats of adsorption for CO2.[5] The methoxy group, while less impactful on polarity, could influence the pore size and shape, thereby affecting the overall gas uptake and selectivity.

Catalytic Activity

The combination of a Lewis basic pyridine nitrogen and the potential for enhanced Lewis acidity at the metal nodes due to the electron-withdrawing nitro group could create a bifunctional catalyst.[2] This could be particularly interesting for tandem reactions where both acidic and basic sites are required.

Stability

The thermal and chemical stability of a MOF is critically dependent on the strength of the metal-linker coordination bonds.[6] The electronic effects of the methoxy and nitro groups will play a crucial role here. While electron-withdrawing groups can sometimes weaken the metal-carboxylate bond, the overall framework stability will also depend on the chosen metal ion and the resulting coordination geometry.

Experimental Workflow for Synthesis and Characterization

For researchers venturing to synthesize and characterize MOFs with this novel linker, a systematic experimental approach is crucial.

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Structural & Property Characterization cluster_performance Performance Evaluation Linker_Prep Linker Synthesis & Purification (this compound) Solvothermal Solvothermal Reaction (Linker + Metal Salt + Solvent) Linker_Prep->Solvothermal Reactants Isolation Product Isolation & Washing Solvothermal->Isolation Crude Product PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) Isolation->PXRD Purified MOF TGA Thermogravimetric Analysis (TGA) (Thermal Stability) PXRD->TGA Gas_Adsorption Gas Adsorption Analysis (BET Surface Area, Porosity) TGA->Gas_Adsorption Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Gas_Adsorption->Spectroscopy Catalysis Catalytic Testing Spectroscopy->Catalysis Separation Gas Separation Studies Spectroscopy->Separation logical_framework cluster_properties Inherent Linker Properties cluster_performance Projected MOF Performance Linker This compound Picolinic_Core Picolinic Acid Core Linker->Picolinic_Core Methoxy Methoxy Group (Electron-Donating) Linker->Methoxy Nitro Nitro Group (Electron-Withdrawing, Polar) Linker->Nitro Catalysis Bifunctional Catalysis (Acidic & Basic Sites) Picolinic_Core->Catalysis Lewis Basic Site Stability Tunable Stability Methoxy->Stability Modulates Bond Strength Gas_Adsorption Enhanced Gas Adsorption (Polar Molecules) Nitro->Gas_Adsorption Increases Polarity Nitro->Catalysis Enhances Lewis Acidity

Caption: Logical flow from linker functionalities to projected MOF performance characteristics.

Conclusion and Future Outlook

While still a hypothetical candidate, this compound presents an intriguing avenue for the design of new metal-organic frameworks with potentially unique properties. The combination of a robust chelating group with electronically distinct functional groups offers a rich design space for chemists and material scientists. Future experimental work is necessary to validate the predictions outlined in this guide and to fully elucidate the potential of this promising linker in applications ranging from carbon capture to heterogeneous catalysis and beyond. The insights provided herein are intended to serve as a foundational guide for researchers poised to explore this exciting frontier of MOF chemistry.

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A Comparative Guide to the Synthetic Routes of Substituted Nitropicolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitropicolinic acids are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The presence of the carboxylic acid, the nitro group, and other substituents on the pyridine ring provides a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of these functional groups is crucial for their biological activity and material properties, making the choice of synthetic route a critical consideration in their design and production.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted nitropicolinic acids. We will delve into the mechanistic underpinnings of each route, evaluate their relative strengths and weaknesses, and provide experimental data to support these comparisons. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development, enabling them to make informed decisions when selecting a synthetic pathway tailored to their specific target molecule.

Core Synthetic Strategies: An Overview

The synthesis of substituted nitropicolinic acids can be broadly categorized into three main approaches:

  • Direct Nitration of Substituted Picolinic Acids: This is arguably the most straightforward approach, involving the electrophilic nitration of a pre-existing substituted picolinic acid or its corresponding N-oxide. The success of this method hinges on the directing effects of the substituents and the ability to control the regioselectivity of the nitration reaction.

  • Oxidation of Substituted Nitropicolines: In this strategy, the pyridine ring is first functionalized with the desired substituents and a nitro group, with a methyl group at the 2-position serving as a precursor to the carboxylic acid. Subsequent oxidation of the methyl group affords the target nitropicolinic acid.

  • Pyridine Ring Construction and Advanced Methods: This category encompasses methods where the substituted nitropyridine ring is assembled from acyclic precursors through cycloaddition reactions. Additionally, modern catalytic methods such as direct carboxylation of nitropyridines represent a developing frontier in this field.

Route 1: Direct Nitration of Substituted Picolinic Acids

Direct nitration is a classic and often effective method for the synthesis of nitropicolinic acids. The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. To overcome this, the reaction is typically carried out under harsh conditions using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").

A key strategy to enhance the reactivity of the pyridine ring towards nitration is the use of pyridine N-oxides. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the 4-position, making it more susceptible to electrophilic attack.

Mechanism of Nitration of Picolinic Acid N-Oxide

The nitration of picolinic acid N-oxide to yield 4-nitropicolinic acid N-oxide is a well-established procedure.[1] The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The N-oxide directs the nitration to the 4-position. Following nitration, the N-oxide functionality must be removed. This is commonly achieved through deoxygenation using reagents like phosphorus trichloride (PCl₃).[2][3][4]

Diagram of the Direct Nitration Route

G cluster_0 Route 1: Direct Nitration Picolinic_Acid Substituted Picolinic Acid N_Oxidation N-Oxidation (e.g., m-CPBA) Picolinic_Acid->N_Oxidation Nitration Nitration (HNO₃/H₂SO₄) Picolinic_Acid->Nitration Direct (harsher conditions) Picolinic_Acid_N_Oxide Substituted Picolinic Acid N-Oxide N_Oxidation->Picolinic_Acid_N_Oxide Picolinic_Acid_N_Oxide->Nitration Nitropicolinic_Acid_N_Oxide Substituted Nitropicolinic Acid N-Oxide Nitration->Nitropicolinic_Acid_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃) Nitropicolinic_Acid_N_Oxide->Deoxygenation Nitropicolinic_Acid Substituted Nitropicolinic Acid Deoxygenation->Nitropicolinic_Acid

Caption: Synthetic pathway for substituted nitropicolinic acids via direct nitration.

Experimental Protocol: Synthesis of 4-Nitropicolinic Acid N-Oxide[1]
  • A pre-cooled mixture of concentrated sulfuric acid (63 cm³) and fuming nitric acid (18 cm³) is prepared, maintaining the temperature below 10 °C.

  • Picolinic acid N-oxide (10 g, 71.94 mmol) is slowly added to the cooled acid mixture.

  • The resulting clear mixture is heated at 120-130 °C for 2.5 hours.

  • After cooling to room temperature and storing in a freezer overnight, the resulting yellow precipitate of 4-nitropicolinic acid N-oxide is collected by filtration.

  • Yield: 53%.

Advantages and Disadvantages of Direct Nitration
AdvantagesDisadvantages
Direct and often high-yielding: This route can be very efficient if the starting material is readily available.Harsh reaction conditions: The use of strong, corrosive acids at high temperatures can be a safety concern and may not be suitable for sensitive substrates.
Well-established procedures: The nitration of aromatic compounds is a well-understood reaction with extensive literature.Regioselectivity issues: The presence of other substituents on the pyridine ring can lead to the formation of multiple isomers, complicating purification.
Scalability: This method is often amenable to large-scale synthesis.Limited by directing effects: The position of nitration is dictated by the electronic nature of the existing substituents, which may not align with the desired isomer.
Additional deoxygenation step: When starting from N-oxides, an extra synthetic step is required to remove the N-oxide group.

Route 2: Oxidation of Substituted Nitropicolines

An alternative and versatile strategy involves the oxidation of a methyl group at the 2-position of a pre-functionalized nitropyridine ring. This approach allows for the introduction of the nitro group and other substituents at an earlier stage, with the final step being the conversion of the methyl group to a carboxylic acid.

A variety of oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) being a common and powerful choice.[5][6][7][8][9] The reaction is typically carried out in an aqueous medium under neutral or basic conditions.

Mechanism of Permanganate Oxidation

The oxidation of a benzylic carbon (a carbon atom directly attached to an aromatic ring) by potassium permanganate is a complex process believed to involve a radical mechanism. The reaction proceeds through a series of oxidation steps, ultimately leading to the formation of a carboxylate salt, which is then protonated to yield the carboxylic acid. A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.

Diagram of the Oxidation Route

G cluster_1 Route 2: Oxidation Substituted_Picoline Substituted 2-Methylpyridine (Picoline) Nitration Nitration (HNO₃/H₂SO₄) Substituted_Picoline->Nitration Nitropicoline Substituted 2-Methyl-nitropyridine Nitration->Nitropicoline Oxidation Oxidation (e.g., KMnO₄) Nitropicoline->Oxidation Nitropicolinic_Acid Substituted Nitropicolinic Acid Oxidation->Nitropicolinic_Acid G cluster_2 Route 3: Boger Pyridine Synthesis Enamine Substituted Enamine Cycloaddition [4+2] Cycloaddition Enamine->Cycloaddition Triazine Substituted 1,2,4-Triazine Triazine->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder (-N₂) Intermediate->Retro_DA Pyridine Substituted Pyridine Retro_DA->Pyridine

Caption: General scheme of the Boger Pyridine Synthesis.

While powerful for the synthesis of substituted pyridines in general, the direct application of this method to the synthesis of nitropicolinic acids is not widely reported and would require the use of appropriately functionalized starting materials, which may themselves be challenging to prepare.

Advanced Method: Metal-Catalyzed Carboxylation

A more modern approach that falls under this category is the direct carboxylation of a C-H bond on a nitropyridine ring using carbon dioxide as the carboxylating agent. Recent advances in transition-metal catalysis have enabled the C-H functionalization of heterocycles. While still a developing area, metal-catalyzed carboxylation of nitropyridines holds promise for a more direct and atom-economical synthesis of nitropicolinic acids. However, at present, there is limited literature on the application of this method specifically for the synthesis of substituted nitropicolinic acids.

Advantages and Disadvantages of Ring Construction and Advanced Methods
AdvantagesDisadvantages
High degree of control over substitution pattern: Allows for the synthesis of complex and highly functionalized molecules.Multi-step synthesis of starting materials: The precursors for these reactions can be complex and require significant synthetic effort to prepare.
Convergent synthesis: Two complex fragments can be brought together in a single step to form the final product.Limited availability of precursors: The required starting materials may not be commercially available.
Potential for high atom economy (carboxylation): Direct C-H carboxylation with CO₂ is a very efficient process in principle.Less developed for this specific target class: These methods are not as well-established for the synthesis of nitropicolinic acids compared to the other routes.

Comparative Summary and Conclusion

The choice of synthetic route for a particular substituted nitropicolinic acid will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Synthetic RouteKey FeaturesBest Suited For
Direct Nitration Straightforward, often high-yielding, but can have regioselectivity issues and requires harsh conditions.Synthesizing isomers where the directing effects of existing substituents favor the desired product (e.g., 4-nitropicolinic acid from picolinic acid N-oxide).
Oxidation of Nitropicolines Versatile for accessing various isomers, avoids late-stage nitration, but requires synthesis of the nitropicoline precursor.Synthesizing isomers that are difficult to obtain via direct nitration, and when the corresponding substituted 2-methyl-nitropyridine is accessible.
Ring Construction/Advanced Methods High control over substitution, convergent, but often involves multi-step synthesis of precursors and is less established for this target class.The synthesis of highly complex or uniquely substituted nitropicolinic acids where other methods fail.

As with any synthetic endeavor, a thorough evaluation of the available literature and preliminary experimental validation are essential for selecting the optimal route to a desired substituted nitropicolinic acid.

References

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The Methoxy Advantage: A Comparative Guide to 6-Methoxy-5-nitropicolinic Acid in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and agrochemical development, the strategic placement of functional groups can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall efficacy. This guide provides an in-depth comparative analysis of 6-Methoxy-5-nitropicolinic acid, focusing on the distinct advantages conferred by the methoxy group for biological applications. By examining experimental data from structurally related compounds, we will elucidate how this seemingly simple addition can be a pivotal factor in molecular design and performance.

The Strategic Significance of the Methoxy Group

The methoxy (-OCH₃) group is a common and powerful tool in the medicinal chemist's arsenal. Its influence extends beyond simple steric effects, impacting electronic properties, lipophilicity, and metabolic stability. In the context of this compound, the interplay between the electron-donating methoxy group, the electron-withdrawing nitro group, and the chelating picolinic acid core creates a unique chemical entity with significant potential in oncology and agriculture.

Key Physicochemical Influences of the Methoxy Group:
  • Lipophilicity Modulation: The methoxy group generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability. This is a critical factor for both systemic drug delivery and herbicide uptake in plants.

  • Electronic Effects: As an electron-donating group, the methoxy substituent can modulate the electron density of the pyridine ring, influencing its interaction with biological targets. This can lead to enhanced binding affinity and potency.

  • Metabolic Stability: While the methoxy group can be a site for metabolism (O-demethylation), its presence can also shield other parts of the molecule from metabolic breakdown, potentially prolonging its half-life.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets, which can contribute to higher binding affinity and specificity.

Comparative Performance Analysis: The Methoxy Effect in Action

While direct head-to-head experimental data for this compound versus its non-methoxylated counterpart (5-nitropicolinic acid) is limited in publicly available literature, we can draw valuable insights from studies on structurally analogous compounds.

Anticancer Activity: A Tale of Two Scaffolds

Picolinic acid and its derivatives have demonstrated notable anti-proliferative effects. The introduction of a methoxy group has been shown to enhance the anticancer activity of various heterocyclic compounds.

Table 1: Comparative in vitro Cytotoxicity of Methoxy-Substituted vs. Non-Methoxy-Substituted Aromatic Compounds

Compound ClassMethoxy-Substituted Derivative (Example)IC₅₀ (µM)Non-Methoxy-Substituted Analog (Example)IC₅₀ (µM)Cell LineReference
Quinolinones 5-hydroxy-6-methoxy-2-(selenophenyl)quinolin-4-oneNot specified, but noted for potent activityRelated quinolinones without methoxy groupGenerally less potentVarious[1]
Flavanones 4'-methoxy-flavanone-derived lactone~25Unsubstituted flavanone-derived lactone~50-75Canine lymphoma/leukemia
Pyrimido[4,5-c]quinolin-1(2H)-ones Methoxy-substituted derivativesEnhanced activity reportedUnsubstituted derivativesWeaker activity reportedVarious
Metal Complexes --[Cd(5-npic)₂]n26.94 µg/mLB16-F10 (Melanoma)[2]

Note: The data presented is from various studies on related compound classes and is intended to be illustrative of the potential advantages of the methoxy group.

The trend observed in these related systems suggests that the presence of a methoxy group can significantly increase the cytotoxic potential of a compound against cancer cell lines.[3] This enhancement can be attributed to improved cellular uptake due to increased lipophilicity and favorable interactions at the target site. For instance, studies on methoxyflavones highlight that the hydrophobic character imparted by methoxy groups facilitates the transport of active compounds to target proteins.[3]

Herbicidal Efficacy: Unlocking Phytotoxicity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[4] The substitution pattern on the pyridine ring is critical for their herbicidal activity.

Table 2: Comparative Herbicidal Activity of Substituted Picolinic Acid Analogs

Compound ClassMethoxy-Substituted Derivative (Example)ActivityNon-Methoxy-Substituted Analog (Example)ActivityTarget WeedReference
Cinmethylin Analogs Methoxy-substituted at C5Excellent herbicidal activityUnsubstituted at C5Lower activityGeneral[5]
Phenylpyrazole Derivatives 4-methoxybenzyloxy substituent95% inhibitionAnalogs with other substituentsVariedAbutilon theophrasti[6]

The data from analogous herbicidal compounds indicates that methoxy substitution can lead to potent weed control.[5][6] The increased lipophilicity likely enhances penetration through the waxy cuticle of plant leaves, leading to more efficient delivery to the target site. The electronic influence of the methoxy group can also play a role in the interaction with the auxin receptors in plants, leading to the disruption of normal growth processes.

Experimental Protocols for Biological Evaluation

To provide a framework for the evaluation of this compound and its analogs, we present standardized protocols for assessing anticancer and herbicidal activity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9][10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and 5-nitropicolinic acid) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Pre-Emergence Herbicidal Activity Assay

This assay evaluates the ability of a compound to inhibit weed seed germination and early seedling growth.[11][12]

Protocol:

  • Pot Preparation: Fill small pots or trays with a standardized soil mix.

  • Seeding: Sow seeds of a model weed species (e.g., Amaranthus retroflexus (redroot pigweed) or Echinochloa crus-galli (barnyard grass)) at a uniform depth.

  • Herbicide Application: Prepare different concentrations of the test compounds in a suitable solvent (e.g., acetone with a surfactant). Evenly spray the soil surface with the herbicide solutions. A non-treated control should be included.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity for 14-21 days. Water the pots as needed.

  • Evaluation: After the incubation period, visually assess the percentage of weed emergence and the health of the emerged seedlings. Parameters to record include germination rate, shoot length, and fresh weight.

  • Data Analysis: Calculate the percentage of inhibition for each treatment compared to the non-treated control to determine the herbicidal efficacy.

Putative Mechanism of Action: A Multifaceted Approach

The biological activity of this compound is likely a result of the combined effects of its three key functional components: the picolinic acid core, the nitro group, and the methoxy group.

As an Anticancer Agent

The anticancer mechanism may involve several pathways:

  • Chelation of Metal Ions: Picolinic acid is a known chelating agent. By sequestering essential metal ions like iron, it can disrupt cellular processes that are vital for cancer cell proliferation.[13]

  • Induction of Oxidative Stress: The nitroaromatic group can undergo bioreduction within cancer cells, leading to the generation of reactive oxygen species (ROS).[14] This increase in oxidative stress can damage cellular components and trigger apoptosis (programmed cell death).

  • Enzyme Inhibition: The molecule could potentially inhibit key enzymes involved in cancer cell signaling and metabolism.

Anticancer Mechanism of this compound cluster_0 Cellular Environment cluster_1 Intracellular Targets cluster_2 Cellular Effects 6M5NPA This compound CellMembrane Cell Membrane 6M5NPA->CellMembrane Increased uptake (Methoxy group) MetalChelation Metal Ion Chelation (Picolinic Acid) CellMembrane->MetalChelation ROS Reactive Oxygen Species (ROS) (Nitro Group Reduction) CellMembrane->ROS Enzyme Enzyme Inhibition CellMembrane->Enzyme ProliferationInhibition Inhibition of Proliferation MetalChelation->ProliferationInhibition Apoptosis Apoptosis ROS->Apoptosis Enzyme->ProliferationInhibition

Caption: Putative anticancer mechanism of this compound.

As a Herbicide

As a picolinic acid derivative, its primary herbicidal mechanism is likely as a synthetic auxin.[15]

  • Auxin Mimicry: The molecule mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth. This disrupts vital processes such as water and nutrient transport, ultimately causing plant death.

  • Bioactivation of the Nitro Group: The nitro group could potentially be reduced in plant cells to generate phytotoxic species, contributing to the overall herbicidal effect.

Herbicidal Mechanism of this compound cluster_0 Plant Uptake cluster_1 Molecular Target cluster_2 Physiological Disruption 6M5NPA This compound Cuticle Leaf Cuticle 6M5NPA->Cuticle Enhanced penetration (Methoxy group) AuxinReceptor Auxin Receptor Binding (Picolinic Acid) Cuticle->AuxinReceptor NitroReduction Nitro Group Reduction Cuticle->NitroReduction UncontrolledGrowth Uncontrolled Growth AuxinReceptor->UncontrolledGrowth Phytotoxicity Cellular Damage (Phytotoxic Metabolites) NitroReduction->Phytotoxicity PlantDeath Plant Death UncontrolledGrowth->PlantDeath Phytotoxicity->PlantDeath

Caption: Putative herbicidal mechanism of this compound.

Conclusion: A Promising Scaffold for Future Development

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 6-Methoxy-5-nitropicolinic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the development of sensitive and specific immunoassays, the characterization of the antibody is a cornerstone of robust assay performance.[1] This is particularly critical when the target analyte is a small molecule, or hapten, such as 6-Methoxy-5-nitropicolinic acid. This molecule, often conjugated to a carrier protein to elicit an immune response, requires antibodies that can precisely distinguish it from structurally similar molecules. Failure to adequately characterize specificity can lead to erroneous results, compromising research and diagnostic outcomes.[2]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies developed against this compound conjugates. We will delve into the principles of antibody specificity, provide detailed protocols for industry-standard assessment methods, and offer insights into data interpretation, reflecting the best practices followed in assay development.[3]

The Principle of Antibody Cross-Reactivity

Antibody binding is a highly specific interaction between the antibody's paratope and the antigen's epitope. For a small molecule hapten like this compound, the epitope is the molecule's unique three-dimensional structure and chemical features. Cross-reactivity occurs when an antibody binds to molecules other than the intended target antigen. This is typically due to structural similarities between the target and the cross-reacting molecule, where the antibody recognizes a shared structural motif.

The degree of cross-reactivity is a critical parameter that defines the specificity of an immunoassay. High cross-reactivity with related but distinct molecules can lead to false-positive results or an overestimation of the target analyte's concentration. Therefore, a thorough investigation of an antibody's binding profile against a panel of structurally related compounds is a mandatory step in its characterization and validation.[4]

Visualizing Antibody Specificity and Cross-Reactivity

cluster_0 High Specificity cluster_1 Cross-Reactivity Target 6-Methoxy-5- nitropicolinic acid Antibody Antibody Target->Antibody Strong Binding Analog Structural Analog (e.g., 6-Methoxynicotinic acid) Antibody2 Antibody Analog->Antibody2 Weak Binding

Caption: Principle of antibody binding and cross-reactivity.

Designing a Cross-Reactivity Study

A robust cross-reactivity study begins with a well-thought-out experimental design. This involves selecting appropriate analytical platforms and identifying potential cross-reactants.

Selection of Potential Cross-Reactants

The choice of compounds to test for cross-reactivity should be based on structural similarity to the target hapten, this compound. Consider molecules with variations in the substituent groups on the pyridine ring. A logical panel of potential cross-reactants would include:

  • Analogs with altered methoxy group: For example, compounds with ethoxy or hydroxy groups at the 6-position.

  • Analogs with altered nitro group: Molecules with an amino or chloro group at the 5-position.

  • Analogs lacking substituents: Such as 6-Methoxynicotinic acid.[5]

  • Related picolinic acid derivatives: Other substituted picolinic acids to assess the contribution of the core ring structure.

  • Carrier protein: The protein used for conjugation (e.g., BSA, KLH) should be tested alone to ensure the antibody does not recognize the carrier.

Choosing the Right Immunoassay Platform

1. Competitive ELISA (cELISA): This is the most common and practical method for screening cross-reactivity of small molecule haptens. In a cELISA, the free hapten in a sample competes with a hapten-enzyme conjugate for binding to a limited number of antibody binding sites immobilized on a microplate. The signal is inversely proportional to the concentration of free hapten in the sample. Its high throughput and cost-effectiveness make it ideal for screening a large panel of compounds.[6]

2. Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technology that provides real-time kinetic data on biomolecular interactions, including association (k_on) and dissociation (k_off) rates.[7][8] For cross-reactivity studies, SPR can provide a more nuanced understanding of the binding affinity of the antibody to different analogs.[9] While lower throughput than ELISA, SPR is invaluable for detailed characterization of lead antibody candidates.[10]

Experimental Protocols

Here, we provide standardized protocols for cELISA and SPR that can be adapted for your specific antibody and conjugates.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is a general guideline and should be optimized for your specific antibody and conjugate.[11][12]

Materials:

  • High-binding 96-well microplates

  • Antibody against this compound

  • This compound-HRP conjugate (or other enzyme)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Cross-reactant compounds

Procedure:

  • Antibody Coating: Dilute the antibody to a pre-determined optimal concentration in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten (this compound) and each potential cross-reactant in Assay Buffer.

    • In separate tubes, mix 50 µL of each dilution with 50 µL of a pre-determined optimal concentration of the hapten-enzyme conjugate.

    • Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Signal Development: Add 100 µL of substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing the Competitive ELISA Workflow

ELISA_Workflow A 1. Antibody Coating B 2. Blocking A->B C 3. Competitive Incubation (Sample/Standard + Conjugate) B->C D 4. Washing C->D E 5. Substrate Addition D->E F 6. Stop Reaction E->F G 7. Read Absorbance F->G

Caption: A simplified workflow for competitive ELISA.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol provides a general workflow for an SPR experiment. Specific parameters will depend on the SPR instrument and sensor chip used.[13]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Antibody against this compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Target hapten and potential cross-reactants

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the target hapten and each cross-reactant in Running Buffer.

    • Inject the analyte solutions over the immobilized antibody surface, starting with the lowest concentration. A buffer-only injection should be included as a blank for double referencing.

    • Monitor the association phase during the injection and the dissociation phase as buffer flows over the surface.

    • Between analyte injections, regenerate the surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface and blank injection signals.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Data Analysis and Interpretation

Competitive ELISA Data Analysis
  • Generate a Standard Curve: Plot the absorbance values against the log of the concentration for the target hapten (this compound).

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the target hapten and for each cross-reactant from their respective dose-response curves.[14][15]

  • Calculate Percent Cross-Reactivity: The cross-reactivity is typically expressed as a percentage relative to the target analyte. Use the following formula:[16]

    % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

SPR Data Analysis

The primary output from an SPR experiment is the equilibrium dissociation constant (K_D), which is the ratio of k_d to k_a. A lower K_D value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the K_D values of the antibody for the target hapten and the various analogs.

Case Study: Comparative Cross-Reactivity Analysis

To illustrate the importance of antibody selection, consider the following hypothetical data comparing a monoclonal and a polyclonal antibody raised against a this compound-KLH conjugate.

CompoundMonoclonal Antibody IC50 (nM)Monoclonal Antibody % Cross-ReactivityPolyclonal Antibody IC50 (nM)Polyclonal Antibody % Cross-Reactivity
This compound 10 100% 15 100%
6-Hydroxy-5-nitropicolinic acid5002%15010%
6-Methoxy-5-aminopicolinic acid>10,000<0.1%5,0000.3%
6-Methoxynicotinic acid>10,000<0.1%2,5000.6%
Picolinic acid>10,000<0.1%>10,000<0.15%

Interpretation: In this example, the monoclonal antibody demonstrates superior specificity, with significantly lower cross-reactivity to the tested analogs compared to the polyclonal antibody. The polyclonal antibody shows some level of recognition for several analogs, which could compromise assay accuracy. This highlights the value of monoclonal antibodies in developing highly specific assays.[17]

Troubleshooting and Best Practices

  • High Background in ELISA: Ensure thorough blocking and washing steps. Optimize the concentrations of both the coating antibody and the enzyme conjugate.

  • Poor SPR Curve Fitting: This can result from non-specific binding or mass transport limitations. Try different immobilization levels, increase the flow rate, or add a small amount of surfactant (e.g., Tween-20) to the running buffer.

  • Assay Validation: Cross-reactivity is a key component of overall immunoassay validation. These studies should be performed according to established guidelines to ensure the reliability and reproducibility of the assay.[18][19][20]

Conclusion

A rigorous assessment of cross-reactivity is a non-negotiable step in the development of any antibody-based assay, particularly for small molecule targets like this compound. By employing systematic experimental design, executing precise protocols such as competitive ELISA and SPR, and performing careful data analysis, researchers can confidently select and characterize antibodies with the high degree of specificity required for accurate and reliable results. This commitment to thorough characterization ultimately underpins the integrity of the scientific data generated using these powerful analytical tools.[21]

References

  • Mitchell, J. S., & Lowe, C. R. (2009). Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, January 23). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Retrieved from [Link]

  • Labiotech.eu. (2025, February 24). 5 Critical Insights You Need to Know About Antibody Characterization in 2025. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, March 15). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

  • Biosensing Instrument. (2025, September 8). SPR microscopy for cell-based binding kinetic studies with SPRm 220. YouTube. Retrieved from [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Retrieved from [Link]

  • evitria. (2023, August 9). Antibody characterization: What you need to know. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. Retrieved from [Link]

  • MDPI. (2021, September 29). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Retrieved from [Link]

  • St John's Laboratory. Competitive ELISA protocol. Retrieved from [Link]

  • PubMed. (2020, January 15). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Retrieved from [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Retrieved from [Link]

  • MDPI. Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. Retrieved from [Link]

  • BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. Retrieved from [Link]

  • Ofni Systems. Assay Validation Guidelines. Retrieved from [Link]

  • ResearchGate. Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of.... Retrieved from [Link]

  • Regulations.gov. FDA Immunogenicity draft guidance comments.docx. Retrieved from [Link]

  • ResearchGate. The IC50 (A) and corresponding cross-reactivity (CR). values (B).... Retrieved from [Link]

  • PubChem. 6-Methoxynicotinic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Methoxy-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. This guide provides a comprehensive framework for the proper disposal of 6-Methoxy-5-nitropicolinic acid, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical handling.

Part 1: Hazard Characterization and Immediate Safety

Before any handling or disposal, a thorough understanding of the potential hazards is crucial. This dictates the required personal protective equipment (PPE), spill response, and segregation strategies.

Inferred Hazard Profile

Based on its chemical class, this compound should be handled as a hazardous substance. The key functional groups—a carboxylic acid, a nitro group, and a methoxy-substituted pyridine ring—suggest the following potential hazards:

  • Corrosivity (Acidic Nature): The carboxylic acid group makes the compound acidic. Strong acids can cause severe skin burns and eye damage upon contact.[4]

  • Toxicity: Nitrated aromatic compounds can exhibit toxicity if ingested, inhaled, or absorbed through the skin. The SDS for a related compound, pyridine-2-carboxylic acid, lists it as harmful if swallowed and causing serious eye damage.

  • Environmental Hazard: Many organic compounds are harmful to aquatic life. Therefore, release into the environment must be strictly avoided.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable protective equipment.[4][5][6]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[7][8]Protects against splashes that can cause serious, irreversible eye damage, a known risk with acidic and potentially corrosive compounds.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[7]Prevents skin contact, irritation, and potential absorption of the chemical.
Body Protection A standard laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. Use in a certified chemical fume hood to avoid dust inhalation.[3]Minimizes the risk of inhaling fine powder, which can cause respiratory tract irritation.

Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical.[1][7]

Part 2: Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible substances.[9][10]

Step-by-Step Segregation and Storage
  • Designate as Hazardous Waste: From the moment it is deemed unusable, this compound is considered hazardous waste.[11] All federal and state regulations for hazardous waste management apply from this point forward.[2]

  • Select an Appropriate Waste Container:

    • Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE). Do not use metal containers for acidic waste.[3][10]

    • The container must have a tightly fitting screw cap to prevent leaks and fumes.[10]

    • Ensure the container is clean, dry, and in good condition.

  • Label the Container Correctly: The U.S. Environmental Protection Agency (EPA) requires specific labeling for hazardous waste containers.[11] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Avoid abbreviations.

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

    • The date when waste was first added to the container.

  • Store in a Satellite Accumulation Area (SAA):

    • An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[9][12]

    • Store the waste container in a designated secondary containment bin to contain potential spills.

    • Crucially, segregate this acidic waste from bases, oxidizers, and any reactive chemicals. [9][10] Storing incompatible materials together can lead to violent reactions.

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating chemical waste in the laboratory.

G Diagram 1: Chemical Waste Segregation Workflow cluster_0 Diagram 1: Chemical Waste Segregation Workflow start Waste Generated: This compound is_hazardous Is it Hazardous Waste? start->is_hazardous non_haz Dispose as Non-Hazardous Waste (Consult EHS) is_hazardous->non_haz No classify Classify Hazard: (Acidic, Organic, Nitrated) is_hazardous->classify Yes container Select Compatible Container (HDPE) classify->container label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Hazards container->label_waste saa Store in Designated SAA with Secondary Containment label_waste->saa segregate Segregate from: Bases, Oxidizers, Reactive Chemicals saa->segregate pickup Arrange for Pickup by Certified Waste Hauler segregate->pickup

Caption: Workflow for proper segregation and containment of chemical waste.

Part 3: Spill Management and Final Disposal

Accidents can happen, and a clear, rehearsed spill response plan is essential for laboratory safety.

Spill Cleanup Protocol

For a small spill of solid this compound:

  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: Wear the PPE outlined in Part 1.2.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush.

  • Neutralize (if appropriate): Cover the spill with a weak base absorbent material, such as sodium bicarbonate or a commercial acid spill neutralizer.

  • Collect the Material: Carefully sweep the neutralized mixture into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of all cleanup materials (gloves, wipes, etc.) as hazardous waste.

  • Report: Document the spill according to your institution's environmental health and safety (EHS) policy.

Final Disposal Procedure

Final disposal of hazardous waste is a highly regulated process that must be handled by certified professionals.[2]

  • Do Not Dispose Down the Drain: Disposal of this chemical via the sanitary sewer is strictly prohibited.[9] It can harm aquatic ecosystems and damage wastewater treatment infrastructure.

  • Do Not Dispose in Regular Trash: This material must not be placed in the municipal solid waste stream.[13]

  • Accumulation and Removal:

    • Store the sealed, labeled hazardous waste container in the SAA.

    • Once the container is full, or according to your facility's waste generator status timeline (e.g., 90 or 180 days for Small and Large Quantity Generators), it must be moved to a central accumulation area (CAA) for pickup.[11]

    • Contact your institution’s EHS department to arrange for collection. They will work with a licensed hazardous waste disposal company.[3]

  • Method of Disposal: The typical final disposal method for this type of organic waste is high-temperature incineration at a permitted hazardous waste facility.[11] This process ensures complete destruction of the compound, minimizing environmental impact.

By adhering to this comprehensive disposal plan, you ensure that your laboratory practices are not only scientifically sound but also safe, compliant, and environmentally responsible. This commitment to the full lifecycle of a chemical is a hallmark of a trustworthy and authoritative research environment.

References

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society (ACS). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA Waste Revitalization. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Management of Hazardous Chemical Wastes. University of Tennessee Health Science Center. [Link]

  • Hazardous Substance Fact Sheet for Nitric Acid. New Jersey Department of Health. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Nitric Acid - Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]

  • 40 CFR 721.11757 - Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). U.S. Government Publishing Office. [Link]

  • Acid and Caustic Solutions - Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • Chapter 850: Identification of Hazardous Wastes. Maine Secretary of State. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.